Cy5 acid(mono so3)
Description
BenchChem offers high-quality Cy5 acid(mono so3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cy5 acid(mono so3) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C35H44N2O5S |
|---|---|
Molecular Weight |
604.8 g/mol |
IUPAC Name |
4-[(2E)-2-[(2E,4E)-5-[1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C35H44N2O5S/c1-34(2)27-17-10-12-19-29(27)36(24-14-6-9-23-33(38)39)31(34)21-7-5-8-22-32-35(3,4)28-18-11-13-20-30(28)37(32)25-15-16-26-43(40,41)42/h5,7-8,10-13,17-22H,6,9,14-16,23-26H2,1-4H3,(H-,38,39,40,41,42) |
InChI Key |
DLAZDWJBELMOFD-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
What are the properties of Cy5 acid (mono SO3)
An In-depth Technical Guide to Sulfo-Cy5 Carboxylic Acid
This guide provides a comprehensive overview of the properties, applications, and experimental protocols for Sulfo-Cy5 carboxylic acid, a fluorescent dye widely used in biological research. The inclusion of one or more sulfonate (SO₃) groups significantly enhances the water solubility of the cyanine dye, making it ideal for labeling proteins, peptides, and other biomolecules in aqueous environments.
Core Properties and Characteristics
Sulfo-Cy5 is a bright, far-red fluorescent dye known for its high extinction coefficient and good quantum yield. Its fluorescence is largely insensitive to pH in the physiological range (pH 4 to 10). A key advantage of using far-red dyes like Sulfo-Cy5 is the minimal autofluorescence from biological specimens in this spectral region, leading to an excellent signal-to-noise ratio.[1][2] The carboxylic acid functional group allows for covalent conjugation to primary amines after activation.[2]
Chemical and Physical Properties
The addition of sulfonate groups is the primary distinction between standard "Cy5 acid" and "Sulfo-Cy5 acid." This modification significantly improves water solubility, which is a critical factor for many bioconjugation reactions.[3][4]
| Property | Sulfo-Cy5 Carboxylic Acid (Di-sulfonated) | Cy5 Carboxylic Acid (Non-sulfonated) | Citation(s) |
| Molecular Formula | C₃₂H₃₇N₂NaO₈S₂ | C₃₂H₃₉ClN₂O₂ | [5] |
| Molecular Weight | 664.8 g/mol | 519.12 g/mol | [5] |
| CAS Number | 1121756-16-8 | 1032678-07-1 | [5] |
| Appearance | Dark blue powder | Dark blue powder | |
| Solubility | Highly soluble in Water, DMSO, DMF | Limited water solubility; Soluble in DMSO, DMF | |
| Storage Conditions | -20°C, in the dark, desiccated | -20°C, in the dark, desiccated |
Spectral Properties
The spectral characteristics of Sulfo-Cy5 make it compatible with common excitation sources, such as the 633 nm HeNe laser or the 647 nm Krypton/Argon laser lines.[2]
| Property | Value | Citation(s) |
| Excitation Maximum (λex) | 646 nm | [5] |
| Emission Maximum (λem) | 662 nm | [5] |
| Molar Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | 0.2 - 0.28 | [5] |
| Correction Factor (CF₂₆₀) | 0.04 | |
| Correction Factor (CF₂₈₀) | 0.04 |
Key Applications and Workflows
Sulfo-Cy5 carboxylic acid is a versatile tool for fluorescently labeling biomolecules. While the acid itself is non-reactive, it serves as the precursor for creating amine-reactive conjugates.[2][3] It is also frequently used in control experiments or for instrument calibration.[2][6]
Bioconjugation Workflow
The most common application involves a two-step process: first, the activation of the carboxylic acid group, and second, the reaction of the activated dye with a primary amine on the target molecule (e.g., the side chain of a lysine residue in a protein). This workflow ensures a stable amide bond between the dye and the biomolecule.[7]
Caption: General workflow for labeling biomolecules with Sulfo-Cy5 acid.
Fluorescence Resonance Energy Transfer (FRET)
Cy5 is often used as an acceptor fluorophore in FRET-based assays to study molecular interactions.[8] When a donor fluorophore (like Cy3) is in close proximity (1-10 nm) to an acceptor (Cy5), energy from the excited donor can be non-radiatively transferred to the acceptor, causing the acceptor to fluoresce.[9] This phenomenon is highly dependent on the distance between the dyes, making it a powerful tool for measuring molecular proximity.
Caption: FRET between a Cy3 donor and a Cy5 acceptor.
Experimental Protocols
The following is a generalized two-step protocol for labeling a protein with Sulfo-Cy5 carboxylic acid. Optimization is often required for specific proteins and applications.
A. Materials and Reagents
-
Sulfo-Cy5 carboxylic acid
-
Protein to be labeled (in an amine-free buffer like PBS or MES)
-
Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 4.7-6.0
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Labeling Buffer: Sodium bicarbonate or borate buffer, 0.1 M, pH 8.0-9.0
-
Purification: Sephadex G-25 spin column or dialysis cassette
-
Anhydrous DMSO or DMF
B. Protocol: Activation of Sulfo-Cy5 Acid
This step creates a more stable amine-reactive Sulfo-NHS ester, which is less susceptible to hydrolysis than the EDC-activated intermediate.[7][10]
-
Prepare Reagents: Dissolve Sulfo-Cy5 carboxylic acid in anhydrous DMSO to a stock concentration of 10 mg/mL. Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in cold Activation Buffer (e.g., to 10 mg/mL).
-
Activation Reaction: In a microcentrifuge tube, combine Sulfo-Cy5 acid, EDC, and Sulfo-NHS. A common molar ratio is 1:10:25 (Dye:EDC:Sulfo-NHS), but this may require optimization.
-
Incubation: Mix the components well and incubate for 15-30 minutes at room temperature.[10] The product of this reaction is the activated Sulfo-Cy5 NHS ester, which should be used promptly.
C. Protocol: Protein Conjugation and Purification
-
Prepare Protein: The protein solution should be at a concentration of 2-10 mg/mL in Labeling Buffer.[11][12] Buffers containing primary amines (e.g., Tris or glycine) must be avoided as they will compete in the reaction.[11] If necessary, perform a buffer exchange via dialysis or a desalting column.
-
Conjugation Reaction: Add the freshly activated Sulfo-Cy5 NHS ester solution to the protein solution. The optimal molar ratio of dye to protein is typically between 5:1 and 20:1 and should be determined empirically.[13]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[11][12] Gentle mixing or rotation can improve labeling efficiency.
-
Purification: Separate the labeled protein from unreacted dye and reaction byproducts. For proteins >20 kDa, a gel filtration spin column (e.g., Sephadex G-25) is efficient.[12]
-
Prepare the spin column by centrifuging to remove the storage buffer.
-
Apply the reaction mixture to the top of the resin.
-
Centrifuge according to the manufacturer's instructions to elute the labeled protein. The smaller, unreacted dye molecules will be retained by the resin.
-
Alternatively, dialysis can be used for purification.
-
-
Storage: Store the purified, labeled protein under the same conditions as the unlabeled protein, but protected from light. Aliquoting and storing at -20°C or -80°C is recommended to avoid freeze-thaw cycles.[12]
D. Characterization (Optional)
The degree of labeling (DOL), or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~646 nm (for Cy5). The following formula can be used:
DOL = (A₆₄₆ × ε_protein) / [(A₂₈₀ - (A₆₄₆ × CF₂₈₀)) × ε_dye]
Where:
-
A is the absorbance at the specified wavelength.
-
ε is the molar extinction coefficient.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (approx. 0.04 for Sulfo-Cy5).[4]
References
- 1. researchgate.net [researchgate.net]
- 2. vectorlabs.com [vectorlabs.com]
- 3. apexbt.com [apexbt.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. diSulfo-Cy5 carboxylic acid, 1121756-16-8 | BroadPharm [broadpharm.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. FRET - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 9. agilent.com [agilent.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. assaygenie.com [assaygenie.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. docs.aatbio.com [docs.aatbio.com]
An In-depth Technical Guide to Cy5 Acid (mono SO3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cy5 Acid (mono SO3), a fluorescent dye critical for a wide range of bioanalytical and biomedical research applications. Below, you will find detailed information on its chemical structure, physicochemical properties, and experimental protocols for its use in labeling biomolecules.
Core Concepts: Chemical Structure and Physicochemical Properties
Cy5 Acid (mono SO3), identified by the CAS number 644979-16-8, is a member of the cyanine dye family, renowned for their high molar extinction coefficients and strong fluorescence in the far-red region of the electromagnetic spectrum.[1] The "mono SO3" designation signifies the presence of a single sulfonic acid group, which enhances the dye's water solubility, a crucial feature for its application in aqueous biological buffers.[1]
The IUPAC name for this compound is 4-(2-((1E,3E,5E)-5-(1-(5-Carboxypentyl)-3,3-dimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate.[2]
Chemical Structure:
Caption: Chemical structure of Cy5 Acid (mono SO3).
Quantitative Data Summary
The key physicochemical properties of Cy5 Acid (mono SO3) and related Cy5 derivatives are summarized in the tables below for easy comparison.
Table 1: Properties of Cy5 Acid (mono SO3)
| Property | Value | Reference(s) |
| CAS Number | 644979-16-8 | [2][3] |
| Molecular Formula | C₃₅H₄₄N₂O₅S | [2] |
| Molecular Weight | 604.8 g/mol | [2] |
Table 2: Comparative Properties of Cy5 Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Key Feature | Reference(s) |
| Cy5 Acid (non-sulfonated) | C₃₂H₃₉ClN₂O₂ | 519.1 | 646 | 662 | Low water solubility | [4] |
| diSulfo-Cy5 carboxylic acid | C₃₂H₃₇N₂NaO₈S₂ | 664.8 | 646 | 662 | High water solubility | [5] |
| Cy5 SE (mono SO3) | C₃₉H₄₇N₃O₇S | 701.87 | ~650 | ~670 | Amine-reactive NHS ester | [1][6] |
Experimental Protocols
The carboxylic acid group on Cy5 Acid (mono SO3) can be activated to an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines on proteins and other biomolecules. Below is a general protocol for protein labeling.
Protein Labeling with Cy5
This protocol outlines the steps for labeling a protein with an amine-reactive form of Cy5, such as Cy5 NHS ester, which can be synthesized from Cy5 acid.
1. Materials and Reagents:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cy5 NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
2. Experimental Workflow:
Caption: Experimental workflow for protein labeling with Cy5.
3. Detailed Methodology:
-
Protein Preparation:
-
Dissolve the protein of interest in an amine-free buffer (e.g., 1x PBS).
-
Adjust the pH of the protein solution to 8.3 using the reaction buffer (0.1 M sodium bicarbonate). The optimal protein concentration is typically 1-10 mg/mL.
-
-
Dye Preparation:
-
Shortly before use, dissolve the Cy5 NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
Add the Cy5 NHS ester stock solution to the protein solution. A molar ratio of 10:1 (dye:protein) is a common starting point, but this may need to be optimized for your specific protein.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
The first colored fraction to elute will be the Cy5-labeled protein.
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of Cy5 (~650 nm).
-
The degree of labeling can be calculated using the Beer-Lambert law with the molar extinction coefficients of the protein and the dye.
-
Applications in Research and Drug Development
Cy5 and its derivatives are indispensable tools in various research fields due to their favorable spectral properties.
-
Fluorescence Microscopy: The far-red emission of Cy5 minimizes autofluorescence from biological samples, leading to a high signal-to-noise ratio in imaging applications.[1]
-
Flow Cytometry: Cy5-conjugated antibodies are widely used for identifying and sorting cell populations based on the expression of specific surface markers.
-
In Vivo Imaging: The long-wavelength emission of Cy5 allows for deeper tissue penetration, making it suitable for non-invasive imaging in small animal models.
-
Genomics and Proteomics: Cy5 is used to label nucleic acids and proteins for microarray analysis, quantitative PCR, and electrophoretic mobility shift assays (EMSAs).[1]
-
FRET Studies: Cy5 often serves as an acceptor in Förster Resonance Energy Transfer (FRET) experiments to study molecular interactions and conformational changes.
References
- 1. Cy5 se(mono so3) | 400051-84-5 | Benchchem [benchchem.com]
- 2. 644979-16-8|4-(2-((1E,3E,5E)-5-(1-(5-Carboxypentyl)-3,3-dimethylindolin-2-ylidene)penta-1,3-dien-1-yl)-3,3-dimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate|BLD Pharm [bldpharm.com]
- 3. Cy5 Acid(mono SO3) | CAS#:644979-16-8 | Chemsrc [chemsrc.com]
- 4. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
Excitation and emission spectra of Cy5 acid (mono SO3)
An In-depth Technical Guide to the Excitation and Emission Spectra of Cy5 Acid (mono SO3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectral properties of Cyanine5 (Cy5) acid with a single sulfonate group (mono SO3). It includes key quantitative data, detailed experimental protocols for spectral characterization, and visualizations of relevant workflows and principles.
Core Spectral and Photophysical Properties
Cyanine5 (Cy5) is a far-red fluorescent dye widely utilized in biological research for labeling proteins, peptides, and oligonucleotides.[1][2] The inclusion of a single sulfonate (SO3) group enhances its water solubility compared to non-sulfonated versions, which reduces aggregation and improves performance in aqueous buffers.[1][] Its emission in the far-red region of the spectrum is particularly advantageous as it minimizes interference from the natural autofluorescence of most biological samples, leading to a high signal-to-noise ratio.[2][4]
Quantitative Spectral Data
The spectral properties of Cy5 can vary slightly depending on the solvent, pH, and conjugation state. The following table summarizes the key photophysical parameters for Cy5 acid and its common derivatives.
| Parameter | Value | Notes |
| Excitation Maximum (λex) | 646 - 651 nm | Commonly excited by 633 nm HeNe or 647 nm laser lines.[1][2] |
| Emission Maximum (λem) | 662 - 670 nm | Detected using a Cy5 filter set or a bandpass filter around 660/20 nm.[1][5][6][7][8] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | Indicates high efficiency in absorbing light.[6][7][8][9] |
| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.27 | Represents the efficiency of converting absorbed photons into emitted photons.[6][7][8][9][10] |
| Recommended Laser Lines | 633 nm, 647 nm | Compatible with standard equipment for confocal microscopy and flow cytometry.[1][2] |
Experimental Protocols
Protocol for Measuring Fluorescence Spectra
This protocol outlines the steps to determine the excitation and emission spectra of Cy5 acid (mono SO3) using a spectrofluorometer.
A. Materials and Reagents:
-
Cy5 acid (mono SO3)
-
Solvent: Phosphate-buffered saline (PBS, pH 7.4) or DMSO for initial stock.
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and tips
B. Sample Preparation:
-
Stock Solution: Prepare a concentrated stock solution of Cy5 acid (e.g., 1 mg/mL) in a suitable solvent like DMSO. Store this solution at -20°C, protected from light.[5][6]
-
Working Solution: Dilute the stock solution in the desired experimental buffer (e.g., PBS, pH 7.4) to a final concentration in the low micromolar range (e.g., 1 µM). The optimal concentration should result in an absorbance value below 0.1 at the excitation maximum to avoid inner filter effects.
C. Instrumentation and Data Acquisition:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the excitation and emission slit widths (e.g., 2-5 nm) to balance signal intensity and spectral resolution.
-
-
Measuring the Emission Spectrum:
-
Place a cuvette with the buffer solution (blank) in the spectrofluorometer and measure its emission spectrum to obtain a background reading.
-
Replace the blank with the Cy5 working solution.
-
Set a fixed excitation wavelength, typically the known absorption maximum (e.g., 646 nm).[6][7][8]
-
Scan a range of emission wavelengths, starting from ~10-20 nm above the excitation wavelength to avoid scattered light (e.g., 660 nm to 800 nm).
-
Subtract the blank spectrum from the sample spectrum to get the corrected emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Measuring the Excitation Spectrum:
-
Keep the Cy5 sample in the spectrofluorometer.
-
Set a fixed emission wavelength at the determined emission maximum (e.g., 670 nm).[1][4]
-
Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).
-
The resulting spectrum, after correction for lamp intensity variations, represents the excitation spectrum. The peak of this spectrum is the excitation maximum (λex).
-
Visualizations
Principle of Fluorescence
The Jablonski diagram below illustrates the electronic transitions that occur during fluorescence, from the absorption of a photon to the emission of a lower-energy photon.
Caption: Jablonski diagram illustrating the process of fluorescence.
Experimental Workflow for Spectral Measurement
The following diagram outlines the logical flow for determining the fluorescence spectra of a Cy5 sample.
Caption: Workflow for measuring excitation and emission spectra.
Application Workflow: Immunofluorescence Staining
Cy5 is commonly conjugated to antibodies for use in immunofluorescence microscopy. The diagram below shows a typical indirect immunofluorescence workflow.
Caption: Indirect immunofluorescence staining workflow using a Cy5-labeled antibody.
References
- 1. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 2. chempep.com [chempep.com]
- 4. Cy5 se(mono so3) | 400051-84-5 | Benchchem [benchchem.com]
- 5. glpbio.com [glpbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Cy5-NHS ester, 1032678-42-4 | BroadPharm [broadpharm.com]
- 8. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 9. Spectral Properties For Cyanine Dyes: Cy3 and Cy5 | AAT Bioquest [aatbio.com]
- 10. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Molar Extinction Coefficient of Cy5 Acid (mono SO3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the molar extinction coefficient of Cy5 acid (mono SO3), a widely used far-red fluorescent dye. Understanding this fundamental photophysical property is critical for accurate quantification and effective use in various bioanalytical and imaging applications.
Core Photophysical Properties of Cy5 and its Derivatives
Cyanine 5 (Cy5) is a fluorescent dye valued for its high fluorescence intensity, photostability, and emission in the far-red region of the spectrum, where autofluorescence from biological samples is minimal.[1][2] The monosulfonated acid form of Cy5 contains a single sulfonate group, which enhances its water solubility, making it suitable for labeling experiments in aqueous buffers without the need for organic co-solvents that could harm sensitive biological molecules.[3]
The quantitative photophysical characteristics of Cy5 acid and its common derivatives are summarized in the table below.
| Property | Cy5 Acid (mono SO3) / Cy5 monoacid | Cy5 NHS Ester | Cy5 Carboxylic Acid (non-sulfonated) |
| Molar Extinction Coefficient | 250,000 cm⁻¹M⁻¹[4] | 250,000 cm⁻¹M⁻¹[2] | 250,000 cm⁻¹M⁻¹[5][6] |
| Excitation Maximum (λmax) | ~651 nm[4] | ~648 nm[2] | ~646 nm[5][6] |
| Emission Maximum (λem) | ~670 nm[4] | ~671 nm[2] | ~662 nm[5][6] |
| Quantum Yield | 0.27[4] | Not specified | 0.2[5][6] |
| Solubility | DMSO[4] | Water, DMSO, DMF[2] | DMSO, DMF, DCM[6] |
Experimental Protocol: Determining the Molar Extinction Coefficient
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined experimentally using the Beer-Lambert law.[7]
Beer-Lambert Law: A = εlc
Where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (in M⁻¹cm⁻¹)
-
l is the optical path length of the cuvette (typically 1 cm)
-
c is the molar concentration of the substance (in M)
Materials:
-
Cy5 acid (mono SO3) powder
-
High-purity solvent (e.g., dimethyl sulfoxide (DMSO) or phosphate-buffered saline (PBS), depending on the specific dye variant and experimental requirements)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (typically with a 1 cm path length)
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh a small amount of the Cy5 acid powder.
-
Dissolve the powder in a precise volume of the chosen solvent to create a stock solution of a known concentration. It is advisable to start with a concentration in the millimolar range (e.g., 1 mM).[8]
-
-
Prepare Serial Dilutions:
-
Perform a series of accurate serial dilutions of the stock solution to create a set of standards with decreasing concentrations. These concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically between 0.1 and 1.0).
-
-
Measure Absorbance:
-
Set the spectrophotometer to measure the absorbance at the known maximum absorption wavelength (λmax) of Cy5, which is approximately 650 nm.
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each of the diluted standards at λmax.
-
-
Data Analysis:
-
Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.
-
Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, as predicted by the Beer-Lambert law.
-
The slope of this line is equal to the molar extinction coefficient (ε) multiplied by the path length (l). If a 1 cm cuvette is used, the slope is the molar extinction coefficient.
-
Experimental Workflow for Molar Extinction Coefficient Determination
Caption: Workflow for determining the molar extinction coefficient using the Beer-Lambert law.
Applications in Research and Development
The precise knowledge of the molar extinction coefficient of Cy5 acid is fundamental for its application in various advanced scientific techniques:
-
Protein and Nucleic Acid Labeling: Cy5 derivatives, particularly NHS esters, are widely used to fluorescently label proteins, antibodies, and nucleic acids.[2][3] Accurate concentration determination is the first step to controlling the degree of labeling.
-
Fluorescence Microscopy: Labeled biomolecules allow for detailed imaging of cellular components and functions.[1] The far-red emission of Cy5 is particularly advantageous due to low cellular autofluorescence in this spectral region.[2]
-
Flow Cytometry: Cy5 is a preferred dye for analyzing cell populations in flow cytometry because its emission spectrum aligns with a region of minimal cellular autofluorescence.[1]
-
FRET Studies: Cy5 frequently serves as an acceptor fluorophore in Förster Resonance Energy Transfer (FRET) pairs, often with Cy3 as the donor, to study molecular interactions and conformational changes.[9]
-
Genomic Analysis: In techniques like quantitative PCR (qPCR) and DNA sequencing, Cy5-labeled probes and nucleotides are used for the real-time detection and quantification of nucleic acids.[9]
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Cy5 se(mono so3) | 400051-84-5 | Benchchem [benchchem.com]
- 4. Cyanine 5 monoacid [equivalent to Cy5® acid] | AAT Bioquest [aatbio.com]
- 5. apexbt.com [apexbt.com]
- 6. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 7. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
A Technical Guide to the Quantum Yield of Cy5 Acid (mono-SO3)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the quantum yield and photophysical properties of Cy5 acid (mono-SO3), a widely used far-red fluorescent dye. This document is intended to be a core resource for researchers and professionals in the fields of life sciences and drug development who utilize fluorescence-based techniques.
Core Photophysical Properties of Sulfo-Cy5 Carboxylic Acid
The monosulfonated version of Cy5 carboxylic acid, often referred to as sulfo-Cy5 carboxylic acid, is a water-soluble dye engineered for stability and brightness in aqueous environments, making it a popular choice for labeling biomolecules.[1][2] The addition of a sulfonate group enhances its hydrophilicity, reducing aggregation-induced quenching and improving its performance in biological applications.[2]
Quantitative Data Summary
The key photophysical parameters of sulfo-Cy5 carboxylic acid are summarized in the table below. These values are crucial for experimental design, particularly in applications such as fluorescence microscopy, flow cytometry, and single-molecule studies.
| Parameter | Value | Notes |
| Fluorescence Quantum Yield (Φ) | 0.28 | In aqueous buffer (e.g., PBS) |
| Absorption Maximum (λ_abs_) | ~646 nm | In aqueous buffer |
| Emission Maximum (λ_em_) | ~662 nm | In aqueous buffer |
| Molar Extinction Coefficient (ε) | 271,000 cm⁻¹M⁻¹ | At 646 nm |
| Recommended Excitation | 633 nm or 647 nm laser lines | Common laser lines that provide efficient excitation |
| pH Sensitivity | pH insensitive from pH 4 to 10 | Stable fluorescence in a broad physiological range |
The quantum yield of Cy5 dyes can be influenced by several factors, including the viscosity of the solvent and conjugation to other molecules. For instance, the quantum yield of Cy5 has been reported to be around 0.27 in phosphate buffer.[3][4] When conjugated to DNA, a quantum yield of 0.20 has been observed.[5] Generally, an increase in the number of sulfonate groups can lead to higher quantum yields and improved photostability, primarily by reducing dye aggregation in aqueous media.
Experimental Protocol: Measurement of Relative Fluorescence Quantum Yield
The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method.[4][6][7] This technique involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.
Principle
The comparative method is based on the assumption that two solutions (a standard and an unknown sample) with identical absorbance at the same excitation wavelength will absorb the same number of photons.[7] A ratio of their integrated fluorescence intensities will, therefore, yield the ratio of their quantum yields.
The relative quantum yield (Φ_s) of the sample can be calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts s and r refer to the sample and the reference standard, respectively.
Materials and Equipment
-
Spectrofluorometer: Capable of recording corrected emission spectra.
-
UV-Vis Spectrophotometer: For accurate absorbance measurements.
-
Cuvettes: 10 mm path length quartz cuvettes for both absorbance and fluorescence measurements.
-
Fluorescence Standard: A compound with a known quantum yield that absorbs and emits in a similar spectral region to Cy5. For Cy5, a suitable standard could be a well-characterized dye with emission in the far-red region.
-
Solvent: High-purity, spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS) for sulfo-Cy5).
-
Sample: Purified sulfo-Cy5 carboxylic acid.
Step-by-Step Methodology
-
Selection of a Reference Standard: Choose a reference standard with a known and stable quantum yield. The standard's absorption spectrum should overlap with that of the Cy5 sample to allow for excitation at the same wavelength.
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of both the sulfo-Cy5 sample and the reference standard in the chosen solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.[4]
-
Absorbance Measurements: Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.
-
Record the corrected fluorescence emission spectrum for each dilution of the sample and the standard. Ensure that the experimental parameters (e.g., slit widths) are kept constant throughout all measurements.
-
Record the emission spectrum of the solvent blank.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from each of the sample and standard emission spectra.
-
Calculate the integrated fluorescence intensity (the area under the curve) for each corrected emission spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope of the linear fit for both plots. The slope (gradient, m) is proportional to the quantum yield.
-
-
Calculation of Quantum Yield: Use the slopes from the plots to calculate the quantum yield of the sulfo-Cy5 sample using the simplified gradient method equation:
Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)
If the same solvent is used for both the sample and the standard, the refractive index term (n_s²/n_r²) becomes 1 and can be omitted.
Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for determining the relative fluorescence quantum yield using the comparative method.
Caption: Workflow for relative quantum yield determination.
References
- 1. Sulfo-Cyanine 5 carboxylic acid (A270293) | Antibodies.com [antibodies.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 3. researchgate.net [researchgate.net]
- 4. iss.com [iss.com]
- 5. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. chem.uci.edu [chem.uci.edu]
A Technical Guide to the Water Solubility of Sulfonated Cy5 Acid Dyes
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of fluorescent dyes is paramount for the successful design and execution of experiments. Among the myriad of available fluorophores, cyanine dyes, and specifically Cy5 derivatives, are workhorses in biological imaging and diagnostics. This in-depth guide focuses on a critical, yet often overlooked, aspect of these dyes: the water solubility of their sulfonated acid forms. Enhanced water solubility is a key determinant in the utility of these dyes in aqueous biological environments, influencing everything from labeling efficiency to background fluorescence.
The Pivotal Role of Sulfonation in Enhancing Water Solubility
Cyanine dyes, in their native form, are characterized by a polymethine bridge flanked by two nitrogen-containing heterocyclic moieties.[1] This core structure, while responsible for their desirable spectral properties, often imparts a hydrophobic character, leading to poor solubility in aqueous buffers.[2][3] This limited water solubility can lead to several experimental challenges, including dye aggregation, precipitation during labeling reactions, and non-specific binding to biomolecules, all of which can compromise the quality and reliability of experimental data.[4][]
To overcome these limitations, Cy5 dyes are often chemically modified through sulfonation, the addition of sulfonic acid (-SO₃H) groups to the dye's molecular structure.[1][4] These highly polar, ionizable groups dramatically increase the hydrophilicity of the dye molecule, rendering it highly soluble in water and other polar solvents.[6] This enhanced water solubility offers several distinct advantages in a research context:
-
Elimination of Organic Co-solvents: Sulfonated Cy5 dyes can be directly dissolved in aqueous buffers, obviating the need for organic co-solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) which are often required to solubilize their non-sulfonated counterparts.[1][4] This is particularly crucial when working with sensitive biological samples, such as proteins, that can be denatured or functionally compromised by organic solvents.
-
Reduced Aggregation: The electrostatic repulsion between the negatively charged sulfonate groups helps to prevent dye-dye stacking and aggregation in aqueous solutions.[1][4] Dye aggregation is a significant concern as it can lead to fluorescence quenching and altered spectral properties.
-
Improved Labeling Efficiency: By remaining monomeric and well-dissolved in the reaction buffer, sulfonated Cy5 dyes can more efficiently react with their target biomolecules, leading to higher and more consistent labeling yields.
-
Lower Non-Specific Binding: The hydrophilic nature of sulfonated dyes minimizes non-specific hydrophobic interactions with other proteins and cellular components, resulting in lower background fluorescence and improved signal-to-noise ratios in imaging applications.
Quantitative and Qualitative Solubility of Sulfonated Cy5 Acid Dyes
While the qualitative benefit of sulfonation on water solubility is well-established, quantitative data can be more difficult to ascertain from commercial and academic literature. The following table summarizes the available quantitative and qualitative solubility information for various sulfonated Cy5 acid dyes.
| Dye Name | Degree of Sulfonation | Quantitative Solubility (in Water) | Qualitative Solubility |
| sulfo-Cyanine5 carboxylic acid | Monosulfonated | 0.35 M (240 g/L)[7] | Well soluble in water, DMF, DMSO[7] |
| diSulfo-Cy5 carboxylic acid | Disulfonated | Data not available | Soluble in Water, DMSO, DMF, DCM[8] |
| diSulfo-Cy5 alkyne | Disulfonated | Data not available | Soluble in Water, DMSO, DMF[9] |
| Trisulfo-Cy5-Alkyne | Trisulfonated | Data not available | Implied high water solubility due to trisulfonation |
Note: The solubility of sulfonated Cy5 dyes can be influenced by factors such as the specific counter-ion, pH, and temperature of the solution. The data presented here should be considered as a general guide.
Experimental Protocols for Determining Water Solubility
For researchers wishing to precisely determine the water solubility of a specific sulfonated Cy5 acid dye under their experimental conditions, a spectrophotometric approach is a reliable and accessible method. This method relies on the principle that the absorbance of a solution is directly proportional to the concentration of the dissolved dye (Beer-Lambert Law), up to the point of saturation.
Spectrophotometric Determination of Aqueous Solubility
Objective: To determine the maximum concentration at which a sulfonated Cy5 acid dye dissolves in a specific aqueous buffer.
Materials:
-
Sulfonated Cy5 acid dye powder
-
Desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Benchtop microcentrifuge
-
UV-Vis spectrophotometer
-
Quartz or plastic cuvettes
Protocol:
-
Preparation of a Supersaturated Stock Solution:
-
Weigh out a precise amount of the sulfonated Cy5 acid dye powder (e.g., 5 mg).
-
Add a small, defined volume of the aqueous buffer to a microcentrifuge tube containing the dye powder to create a concentration that is expected to be above the solubility limit (e.g., 10 mg/mL).
-
Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.
-
Incubate the tube at a controlled temperature (e.g., room temperature, 25°C) for a set period (e.g., 24 hours) to allow the solution to reach equilibrium. Gentle agitation during this period is recommended.
-
-
Separation of Undissolved Dye:
-
After the incubation period, centrifuge the supersaturated solution at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet any undissolved dye particles.
-
-
Preparation of a Dilution Series:
-
Carefully collect a known volume of the clear supernatant, being cautious not to disturb the pellet. This supernatant represents the saturated solution.
-
Perform a serial dilution of the supernatant in the same aqueous buffer to create a series of solutions with decreasing concentrations. The dilution factor will depend on the expected solubility and the linear range of the spectrophotometer.
-
-
Spectrophotometric Measurement:
-
Using the aqueous buffer as a blank, measure the absorbance of each solution in the dilution series at the maximum absorbance wavelength (λmax) of the Cy5 dye (typically around 650 nm).
-
-
Calculation of Solubility:
-
Using the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the dye (provided by the manufacturer), b is the path length of the cuvette (typically 1 cm), and c is the concentration, calculate the concentration of the undiluted, saturated supernatant.
-
The calculated concentration of the saturated supernatant represents the aqueous solubility of the dye under the tested conditions.
-
Visualizing Key Concepts and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, provide visual representations of the sulfonated Cy5 dye structure and the experimental workflow for solubility determination.
Caption: General structure of a sulfonated Cy5 acid dye.
Caption: Workflow for spectrophotometric solubility determination.
Conclusion
The sulfonation of Cy5 acid dyes is a critical chemical modification that confers high water solubility, a property that is indispensable for their use in a wide range of biological and biomedical research applications. This enhanced solubility mitigates common experimental issues such as dye aggregation and the need for potentially harmful organic co-solvents, leading to more robust and reliable experimental outcomes. While comprehensive quantitative solubility data remains somewhat sparse in the public domain, the provided experimental protocol offers a straightforward and effective means for researchers to determine the aqueous solubility of their specific sulfonated Cy5 acid dyes, ensuring optimal performance in their labeling and imaging workflows.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 6. Differences in solubility and application scenarios between CY5 and sulfonated CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. diSulfo-Cy5 carboxylic acid, 1121756-16-8 | BroadPharm [broadpharm.com]
- 9. diSulfo-Cy5 alkyne, 1617497-19-4 | BroadPharm [broadpharm.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Cy5 Acid and Cy5 NHS Ester
This technical guide provides a comprehensive comparison between Cyanine 5 (Cy5) carboxylic acid and its N-hydroxysuccinimide (NHS) ester derivative. Understanding the fundamental chemical and functional differences between these two forms is critical for the successful design and execution of experiments involving fluorescent labeling, particularly in the fields of proteomics, genomics, and diagnostics. This document outlines their respective chemical structures, reactivity, applications, and provides detailed protocols for their use.
Core Chemical and Structural Differences
The primary distinction between Cy5 acid and Cy5 NHS ester lies in the functional group attached to the cyanine dye core. This single modification dictates the molecule's reactivity and, consequently, its primary application.
-
Cy5 Carboxylic Acid (Cy5-COOH): This form features a terminal carboxylic acid group (-COOH). Under standard physiological conditions, this group is relatively stable and non-reactive towards biomolecules.[1][2] It is the unactivated precursor to more reactive forms.
-
Cy5 NHS Ester (Cy5-SE or Cy5-NHS): This form is an "activated" version of the dye. The carboxylic acid has been reacted with N-hydroxysuccinimide to create a highly reactive NHS ester.[3][4] This group is an excellent leaving group, making the dye highly susceptible to nucleophilic attack by primary amines.[3][]
Caption: Core structural difference between Cy5 acid and Cy5 NHS ester.
Reactivity and Mechanism of Action
The functional group directly determines how each molecule interacts with its intended target.
Cy5 NHS Ester: Amine-Reactive Labeling
Cy5 NHS ester is the reagent of choice for direct and efficient labeling of biomolecules.[6] It selectively reacts with primary aliphatic amines, such as the ε-amino group of lysine residues and the N-terminus of proteins and peptides, to form a stable, covalent amide bond.[3][][7][8]
The reaction is a nucleophilic acyl substitution that proceeds optimally under slightly basic conditions (pH 8.3-8.5).[9][10] At this pH, the primary amines are deprotonated and thus more nucleophilic. However, at higher pH levels, the competing reaction of NHS ester hydrolysis increases, which can reduce labeling efficiency.[9][10]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Cy5.5 carboxylic acid, 1449612-07-0 | BroadPharm [broadpharm.com]
- 3. app1-c89-pub.pressidium.com - Nhs Ester Chemistry [app1-c89-pub.pressidium.com]
- 4. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 8. nbinno.com [nbinno.com]
- 9. interchim.fr [interchim.fr]
- 10. lumiprobe.com [lumiprobe.com]
A Technical Guide to Cy5 Acid (mono SO3) and Its Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Cy5 acid (mono SO3), a key fluorescent dye in biomedical research and diagnostics. It details its physicochemical properties and provides a comprehensive protocol for its application in labeling biomolecules, a critical process in the development of targeted therapeutics and advanced diagnostics.
Core Properties of Cy5 and Related Derivatives
Cyanine 5 (Cy5) is a far-red fluorescent dye belonging to the cyanine family. Its fluorescence in the red region of the spectrum is advantageous due to reduced autofluorescence from biological samples, leading to a higher signal-to-noise ratio in various applications. The monosulfonated form of Cy5 carboxylic acid enhances its water solubility, which is beneficial for biological applications. For covalent attachment to biomolecules, the carboxylic acid group is often activated, for example, as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and amine-modified nucleic acids.
Below is a summary of the molecular weight and CAS numbers for Cy5 acid (mono SO3) and several related, commonly used derivatives.
| Compound Name | Molecular Weight ( g/mol ) | CAS Number |
| Cy5 Acid (mono SO3) | 604.799 | 644979-16-8[1] |
| Sulfo-Cyanine5 carboxylic acid | 680.87 | 1144107-82-3[2][3] |
| Cy5 succinimidyl ester (mono SO3) | 701.88 | 400051-84-5[4] |
| Sulfo-Cyanine5 NHS ester | 777.95 | 2230212-27-6[5] |
| Cy5 acid | 519.1 | 1032678-07-1[6] |
Experimental Protocol: Labeling of Proteins with Cy5 NHS Ester
This section details a standard protocol for the covalent labeling of proteins with a monosulfonated Cy5 NHS ester. This procedure is widely applicable to antibodies and other proteins for use in techniques such as ELISA, western blotting, immunohistochemistry, and flow cytometry.[3]
Materials and Reagents
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 2-10 mg/mL.
-
Sulfo-Cy5 NHS ester.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[7][8]
-
Purification resin (e.g., Sephadex G-25) for size-exclusion chromatography or a spin column.[9]
-
Elution Buffer (e.g., PBS).
Procedure
-
Protein Preparation:
-
Dye Preparation:
-
Allow the vial of Sulfo-Cy5 NHS ester to warm to room temperature before opening.
-
Prepare a stock solution of the dye by dissolving it in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[9] This solution should be prepared fresh before use.
-
-
Labeling Reaction:
-
The optimal molar ratio of dye to protein for most antibodies is between 5:1 and 20:1.[2] A starting point of a 10:1 molar ratio is recommended.[2]
-
Add the calculated volume of the Cy5 NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9]
-
-
Purification of the Conjugate:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) or a spin column according to the manufacturer's instructions.[3][9]
-
Apply the reaction mixture to the column.
-
Elute the labeled protein using an appropriate Elution Buffer. The larger, labeled protein will elute first, while the smaller, unconjugated dye molecules will be retained.
-
Collect the fractions containing the brightly colored conjugate.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
The optimal DOL for most antibodies is between 2 and 10.[10]
-
Store the purified conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage, protected from light.[2][6]
-
Experimental Workflow for Protein-Cy5 Conjugation
The following diagram illustrates the key steps in a typical protein-Cy5 conjugation experiment, from initial preparation to the final purified product.
Caption: Workflow for Cy5 labeling of proteins.
References
- 1. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. assaygenie.com [assaygenie.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 6. content.abcam.com [content.abcam.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. jenabioscience.com [jenabioscience.com]
- 10. docs.aatbio.com [docs.aatbio.com]
Core Principles of Cy5 Acid in Fluorescence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and applications of Cyanine5 (Cy5) acid, a prominent far-red fluorescent dye. This document is intended for researchers, scientists, and professionals in drug development who utilize fluorescence-based techniques.
Introduction to Cy5 Acid
Cyanine5 (Cy5) is a fluorescent dye belonging to the cyanine family, characterized by its bright fluorescence and high photostability.[1] It emits in the far-red region of the spectrum, which is a significant advantage in biological applications due to minimal autofluorescence from cells and tissues in this range.[1][2] This property leads to an improved signal-to-noise ratio, making Cy5 an ideal choice for a variety of sensitive fluorescence-based assays.[1] While Cy5 acid itself is a non-activated form of the dye, it serves as a crucial parent compound for the synthesis of reactive derivatives used in bioconjugation. The carboxylic acid group can be activated to an NHS ester, for example, to enable covalent labeling of amine groups on proteins and other biomolecules.[3][4]
Physicochemical and Spectroscopic Properties
The utility of Cy5 in fluorescence applications stems from its distinct spectroscopic properties. It is efficiently excited by common laser lines, such as the 633 nm helium-neon laser or the 647 nm krypton-argon laser.[1][2]
Quantitative Data Summary
The key quantitative parameters of Cy5 acid are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646-649 nm | [5][6][7][8] |
| Emission Maximum (λem) | ~662-670 nm | [5][6][7][9] |
| Molar Extinction Coefficient (ε) | 250,000 cm-1M-1 | [5][6][7] |
| Quantum Yield (Φ) | ~0.2 - 0.27 | [5][6][7] |
| Molecular Weight | ~519.1 g/mol | [6] |
| Molecular Formula | C32H39ClN2O2 | [6] |
| Solubility | Soluble in DMSO, DMF, DCM; limited water solubility | [6][7] |
| Purity | Typically ≥95% | [6] |
| Storage | -20°C, protected from light | [6] |
Core Principles of Fluorescence and Cy5
The fundamental principle of fluorescence involves the absorption of light by a fluorophore at a specific excitation wavelength, followed by the emission of light at a longer wavelength. The energy difference between the absorbed and emitted photons is lost as heat and vibrational energy.
Caption: Basic principle of fluorescence excitation and emission.
Key Applications of Cy5 in Research
The excellent spectral properties of Cy5 make it a versatile tool for a wide range of applications in biological research and drug development.
-
Fluorescence Microscopy and Imaging: Cy5 is widely used for labeling cellular components to obtain high-resolution images with minimal background noise from cellular autofluorescence.[10] Its photostability is advantageous for time-lapse and super-resolution microscopy.[10]
-
Flow Cytometry and Cell Sorting: In flow cytometry, Cy5 is a standard fluorophore for multi-parameter analysis, allowing for the simultaneous detection of multiple cellular markers.[10]
-
Genomics and Molecular Diagnostics: Cy5 plays a critical role in next-generation sequencing (NGS) and quantitative PCR (qPCR), where Cy5-labeled nucleotides or probes are used for the detection and quantification of nucleic acids.[11]
-
Fluorescence Resonance Energy Transfer (FRET): Cy5 is frequently used as an acceptor fluorophore in FRET studies to investigate molecular interactions, such as protein-protein interactions or conformational changes in biomolecules.[11] It often forms a FRET pair with Cy3 as the donor.[11]
-
In Vivo Imaging: The far-red emission of Cy5 allows for deeper tissue penetration, making it suitable for non-invasive in vivo imaging of biological processes in small animals.[11]
Caption: Principle of FRET with a Cy3-Cy5 pair.
Experimental Protocol: Labeling of IgG Antibodies with Cy5 NHS Ester
This protocol provides a general methodology for the covalent labeling of Immunoglobulin G (IgG) antibodies with a Cy5 N-hydroxysuccinimide (NHS) ester. The Cy5 acid must first be activated to an NHS ester to react with primary amines on the protein.
Materials:
-
IgG antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)
-
Cy5 NHS Ester (dissolved in anhydrous DMSO)
-
1 M Sodium Bicarbonate (pH 8.3-9.0)
-
Purification column (e.g., Sephadex G-25)
-
Amine-free buffer (e.g., PBS)
Procedure:
-
Protein Preparation:
-
Reaction Setup:
-
Labeling Reaction:
-
Add the calculated amount of Cy5 NHS ester solution to the antibody solution while gently vortexing. The optimal molar ratio of dye to protein depends on the desired degree of labeling and should be determined empirically. Common starting ratios are between 5:1 and 20:1.[14]
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (the first colored fractions to elute).
-
-
Characterization:
-
Determine the concentration of the labeled antibody and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Caption: Workflow for protein labeling with Cy5 NHS ester.
Conclusion
Cy5 and its derivatives are powerful tools in modern biological and biomedical research. The far-red emission, high extinction coefficient, and good quantum yield provide excellent sensitivity and a high signal-to-noise ratio in a variety of applications. A thorough understanding of its properties and the principles of its use is essential for designing robust and reproducible fluorescence-based experiments. When using Cy5 acid, it is important to remember that it is the non-reactive form and requires chemical activation for conjugation to biomolecules. The choice of reactive form (e.g., NHS ester for amines) is dictated by the functional groups available on the target molecule.
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. Cy5 Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. jenabioscience.com [jenabioscience.com]
- 13. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 14. docs.aatbio.com [docs.aatbio.com]
Navigating the Far-Red Spectrum: A Technical Guide to Cy5 Acid (mono SO3) for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cyanine 5 (Cy5) acid (mono SO3) and its reactive derivatives, offering insights into its suitability for a range of sophisticated experimental applications. We delve into the dye's chemical and spectral properties, provide detailed experimental protocols for labeling proteins and nucleic acids, and present visual workflows for key applications.
Understanding Cy5 Acid (mono SO3) and its Derivatives
Cyanine 5 (Cy5) is a far-red fluorescent dye renowned for its high extinction coefficient and good quantum yield. Its emission in the far-red spectrum is particularly advantageous for biological imaging due to reduced autofluorescence from cellular components, leading to an improved signal-to-noise ratio.
The term "Cy5 acid" typically refers to the carboxylic acid form of the dye. While this form can be used for some applications, it is the amine-reactive N-hydroxysuccinimide (NHS) ester derivative of Cy5 acid that is most commonly employed for covalently labeling biomolecules. The "mono SO3" designation is crucial; it indicates the presence of a single sulfonate group. This sulfonation significantly enhances the water solubility of the dye, making it ideal for labeling reactions in aqueous buffers without the need for organic co-solvents that could potentially denature sensitive biological samples.[1][2][3]
Key Advantages of Cy5 (mono SO3) NHS Ester:
-
Enhanced Water Solubility: The sulfonate group improves solubility in aqueous solutions, simplifying labeling procedures for biomolecules.[1][4][5]
-
Reduced Aggregation: Sulfonation helps to minimize dye aggregation, which can lead to fluorescence quenching and inaccurate quantification.[2]
-
Amine Reactivity: The NHS ester functional group efficiently reacts with primary amines (e.g., on lysine residues of proteins or amine-modified oligonucleotides) to form stable amide bonds.
-
Far-Red Emission: Minimizes background autofluorescence from biological samples, resulting in higher sensitivity.
-
Photostability: Cy5 exhibits good photostability, allowing for longer exposure times during imaging.
Quantitative Data Presentation
To facilitate experimental design and comparison, the key quantitative properties of Cy5 and its derivatives are summarized below.
| Property | Value | Reference(s) |
| Spectral Properties | ||
| Excitation Maximum (λex) | ~646 - 650 nm | [4] |
| Emission Maximum (λem) | ~662 - 670 nm | [4] |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield | ~0.2 | [4] |
| Labeling Efficiency | ||
| Typical Degree of Substitution (DOS) for Antibodies | 4 - 12 | |
| Photostability | ||
| Comparison to other dyes | More photostable than some other cyanine dyes, but less so than Alexa Fluor 647 | [6] |
Experimental Protocols
Detailed methodologies for labeling proteins and oligonucleotides with Cy5 (mono SO3) NHS ester are provided below.
Protein Labeling Protocol
This protocol is optimized for labeling antibodies but can be adapted for other proteins.
Materials:
-
Protein (antibody) solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
Cy5 (mono SO3) NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.3
-
Purification column (e.g., Sephadex G-25)
-
Separation buffer: Phosphate-buffered saline (PBS), pH 7.2
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein in an amine-free buffer like PBS. If the protein solution contains Tris or glycine, it must be dialyzed against PBS.
-
Adjust the protein concentration to 2-10 mg/mL.
-
Add the conjugation buffer to the protein solution to achieve a final pH of 8.5-9.3.
-
-
Prepare Dye Stock Solution:
-
Dissolve the Cy5 (mono SO3) NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add the dye stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein should be determined empirically but typically ranges from 8:1 to 20:1.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.
-
The first colored fraction to elute will be the Cy5-labeled protein.
-
-
Characterization:
-
Determine the degree of substitution (DOS) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).
-
Oligonucleotide Labeling Protocol
This protocol is for labeling amine-modified oligonucleotides.
Materials:
-
Amine-modified oligonucleotide (in water or amine-free buffer)
-
Cy5 (mono SO3) NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0
-
Purification supplies (e.g., HPLC system with a C18 column or gel filtration column)
Procedure:
-
Prepare Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in water or an amine-free buffer.
-
-
Prepare Dye Stock Solution:
-
Dissolve the Cy5 (mono SO3) NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add the conjugation buffer to the oligonucleotide solution.
-
Add the dye stock solution to the oligonucleotide solution.
-
Incubate the reaction for at least 2 hours at room temperature, or overnight, protected from light.
-
-
Purification:
-
Purify the labeled oligonucleotide from the unreacted dye using reverse-phase HPLC or a suitable desalting/gel filtration column.[7]
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways where Cy5 labeling is applicable.
Caption: Multiplex Fluorescent Western Blotting Workflow.
Caption: GPCR Signaling Studied by FRET using a Cy3-Cy5 Pair.
Caption: Immunofluorescence Workflow for MAPK Pathway Analysis.
Suitability for Your Experiment
The choice of Cy5 acid (mono SO3) NHS ester is highly suitable for a multitude of experimental designs, particularly those requiring high sensitivity and low background in the far-red spectrum.
-
For Protein Analysis: Its application in multiplex fluorescent western blotting allows for the simultaneous detection and quantification of multiple proteins in a single sample, which is more efficient and provides more reliable normalization than traditional methods.[8][9][10] In immunofluorescence, Cy5-conjugated secondary antibodies enable the visualization of protein localization and activation within cells with high clarity, as demonstrated in the MAPK pathway example.
-
For Studying Molecular Interactions: Cy5 is an excellent acceptor for FRET (Förster Resonance Energy Transfer) studies when paired with a suitable donor like Cy3. This allows for the investigation of dynamic processes such as G-protein coupled receptor (GPCR) activation and conformational changes in real-time.[11][12]
-
For Nucleic Acid Research: Labeled oligonucleotides can be used as probes in techniques like fluorescence in situ hybridization (FISH) to visualize specific DNA or RNA sequences within cells.
Comparison with Other Dyes:
-
Non-sulfonated Cy5: The mono-sulfonated version offers superior water solubility, which is a significant advantage in most biological labeling reactions, preventing the need for organic co-solvents that can be detrimental to protein structure and function.[1][2][5]
-
Di- and Tri-sulfonated Cy5: While these offer even greater water solubility, the mono-sulfonated version often provides a good balance of solubility and brightness for many applications. Increased sulfonation can sometimes lead to a decrease in quantum yield.
-
Alexa Fluor 647: This dye is spectrally very similar to Cy5 and is often considered a direct competitor. In some studies, Alexa Fluor 647 conjugates have been shown to be brighter and more photostable than Cy5 conjugates, especially at high degrees of labeling.[6] However, Cy5 remains a widely used and cost-effective option.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Differences in solubility and application scenarios between CY5 and sulfonated CY5 - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 4. researchgate.net [researchgate.net]
- 5. glpbio.com [glpbio.com]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Tips for Multiplex Fluorescent Western Blotting | Rockland [rockland.com]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Genetically encoded fluorescent biosensors for GPCR research [frontiersin.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to Cy5 Acid (mono SO3) for Labeling Biomolecules
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cyanine5 (Cy5) acid and its activated N-hydroxysuccinimide (NHS) ester form, a widely used fluorescent dye for labeling a variety of biomolecules. Cy5 is a bright and photostable dye that fluoresces in the far-red region of the spectrum, making it ideal for applications where minimizing background autofluorescence from biological samples is critical.[1] Its high extinction coefficient and good quantum yield contribute to its intense fluorescent signal.[2] This document details the dye's properties, provides step-by-step labeling and purification protocols, and outlines its diverse applications in biological research.
Core Properties of Cy5
Cy5 is a member of the cyanine dye family and is particularly well-suited for detection with CCD cameras, photomultiplier tubes (PMTs), and some red-sensitive films.[3][4] Its far-red emission spectrum is advantageous for in vivo imaging due to deeper tissue penetration and reduced background fluorescence.[5][6]
Spectral and Physicochemical Properties
Quantitative data for Cy5 are summarized in the table below for easy reference and comparison. These values are crucial for designing and executing fluorescence-based experiments.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 - 650 nm | [4][7][8] |
| Emission Maximum (λem) | ~662 - 670 nm | [7][8] |
| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ at 650 nm | [4] |
| Quantum Yield (in absence of silver particles) | ~0.20 - 0.27 | [9] |
| Recommended Labeling pH | 8.3 - 9.3 | [3][4][10][11] |
Biomolecule Labeling with Cy5 NHS Ester
The most common form of Cy5 used for labeling is the N-hydroxysuccinimide (NHS) ester. Cy5 NHS ester readily reacts with primary amino groups (-NH₂) present on proteins, peptides, and amino-modified nucleic acids to form stable amide bonds.[3][12] The mono-reactive form of the dye ensures that a single reactive group is present on each dye molecule, allowing for precise labeling.[13]
General Labeling Workflow
The process of labeling biomolecules with Cy5 NHS ester can be broken down into three main stages: preparation, reaction, and purification.
Caption: General workflow for labeling biomolecules with Cy5 NHS ester.
Detailed Experimental Protocol: Protein Labeling
This protocol is a general guideline for labeling proteins with Cy5 NHS ester. Optimal conditions, such as the dye-to-protein molar ratio, may need to be determined empirically for each specific protein.[14]
Materials:
-
Protein of interest (in an amine-free buffer like PBS, MES, or HEPES)
-
Cy5 NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[8][10]
-
Conjugation buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.3-9.3[3][10]
-
Purification column (e.g., Sephadex G-25) or dialysis equipment[3][15]
-
Elution buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4[16]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.[4][15] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS ester.[7][15] If necessary, perform buffer exchange via dialysis or a spin column.
-
-
Dye Preparation:
-
Calculating Molar Ratio:
-
The optimal degree of substitution (DOS), or the number of dye molecules per protein molecule, is typically between 2 and 10 for antibodies.[14] A common starting point for mono-labeling is a molar excess of 8-10 fold of the dye to the protein.[10][11]
-
The amount of NHS ester can be calculated using the following formula: NHS ester weight (mg) = Molar Excess × Protein weight (mg) × (NHS ester MW / Protein MW)
-
-
Labeling Reaction:
-
Purification:
-
Separate the Cy5-labeled protein from the unreacted free dye using a gel filtration column (e.g., Sephadex G-25).[3][15]
-
Equilibrate the column with elution buffer (PBS).
-
Apply the reaction mixture to the column.
-
Elute the protein with the elution buffer. The labeled protein will typically elute first as a colored band, followed by the smaller, unreacted dye molecules.[3]
-
Alternatively, dialysis can be used for purification, although it is generally slower and less efficient than gel filtration.[3]
-
Reaction Mechanism
The labeling reaction involves the nucleophilic attack of a primary amine on the protein with the NHS ester of the Cy5 dye, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Caption: Reaction of Cy5 NHS ester with a primary amine on a biomolecule.
Purification of Labeled Biomolecules
Effective purification is critical to remove any unconjugated dye, which can lead to high background signals and inaccurate results.
Purification Workflow
Gel filtration is the most common and recommended method for purifying Cy5-labeled proteins.[3]
Caption: Purification of Cy5-labeled protein using gel filtration.
Applications of Cy5-Labeled Biomolecules
The versatility of Cy5 has led to its widespread use in numerous advanced scientific applications.[5]
| Application | Description |
| Fluorescence Microscopy | Labeling of cellular components or tissues for detailed imaging of structures and functions.[1] |
| Flow Cytometry | Identification and sorting of cells based on the fluorescence of labeled antibodies bound to cell surface markers. |
| ELISA and Western Blotting | Detection of specific proteins in immunoassays.[7] |
| Nucleic Acid Analysis | Used in techniques like Fluorescence In Situ Hybridization (FISH)[], DNA sequencing[5], and quantitative PCR (qPCR)[5][] to detect and quantify nucleic acids. |
| Fluorescence Resonance Energy Transfer (FRET) | Cy5 often serves as an acceptor fluorophore in FRET studies to investigate molecular interactions and conformational changes.[5] |
| In Vivo Imaging | The far-red emission of Cy5 allows for deep-tissue imaging in living organisms to study disease progression and drug delivery.[5][6] |
Storage and Handling
-
Dye: Store the Cy5 NHS ester at -20°C, protected from light and moisture.[8]
-
Labeled Conjugate: Store the purified Cy5-labeled biomolecule under the same conditions as the unlabeled biomolecule, protected from light. For long-term storage, it is recommended to divide the solution into aliquots and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[15]
Disclaimer: This guide is intended for research use only. All chemicals should be handled by trained personnel in a laboratory setting, following good laboratory practices.[3]
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. lumiprobe.com [lumiprobe.com]
- 3. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 4. pdf.dutscher.com [pdf.dutscher.com]
- 5. nbinno.com [nbinno.com]
- 6. lifetein.com [lifetein.com]
- 7. assaygenie.com [assaygenie.com]
- 8. acebiolab.com [acebiolab.com]
- 9. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
- 12. m.youtube.com [m.youtube.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. docs.aatbio.com [docs.aatbio.com]
An In-Depth Technical Guide to the Storage and Handling of Cy5 Acid (mono SO3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the proper storage, handling, and key characteristics of Cy5 acid (mono SO3), a widely used fluorescent dye in biological research and drug development. Adherence to these guidelines is crucial for ensuring the stability of the dye, the reproducibility of experimental results, and laboratory safety.
Introduction to Cy5 Acid (mono SO3)
Cyanine 5 (Cy5) is a far-red fluorescent dye belonging to the cyanine family. The "mono SO3" designation indicates the presence of a single sulfonic acid group, which confers significant water solubility to the molecule. This is a key advantage over non-sulfonated Cy5 derivatives, which often necessitate the use of organic co-solvents that can be detrimental to the integrity of biological samples. Cy5 acid is the non-activated form of the dye, featuring a carboxylic acid group. While this form is not reactive towards amines, it can be activated, for example, to an N-hydroxysuccinimide (NHS) ester for subsequent labeling of proteins and other biomolecules.
Storage and Stability
Proper storage is paramount to maintaining the fluorescent properties and chemical integrity of Cy5 acid (mono SO3). The primary factors influencing its stability are temperature, light, and pH.
Storage Conditions
For long-term storage, Cy5 acid (mono SO3) should be stored as a solid at -20°C in a desiccated environment. It is crucial to protect the dye from light. When stored correctly, the solid form is stable for at least 24 months.
Solutions of Cy5 acid (mono SO3) are less stable and should be prepared fresh whenever possible. If storage of a solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C in the dark.
Stability Data
The stability of Cy5 is influenced by several factors, as detailed in the table below.
| Parameter | Condition | Observation | Citation |
| pH | Acidic buffers (pH < 6) | Degradation can occur. | [1] |
| Optimal for labeling (NHS ester) | pH 8.3 - 8.5 | ||
| Tolerable range | pH 3 - 10 | [2] | |
| Light Exposure | Prolonged exposure (>30 mins at 488 nm) | Degradation | [1] |
| Room light | Can induce photoconversion to a Cy3-like species. | [3] | |
| Photobleaching Quantum Yield | In aqueous solution (low excitation) | ~5 x 10⁻⁶ | [4] |
| In aqueous solution (high excitation >100 kW/cm²) | ~2 x 10⁻⁵ | [4] | |
| Fluorescence Quantum Yield | In aqueous solution | ~0.20 | [5] |
Handling and Safety Precautions
Safe handling of Cy5 acid (mono SO3) is essential to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE)
When handling Cy5 acid (mono SO3) in its solid form or in solution, the following PPE should be worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed immediately if contaminated.
-
Eye Protection: Tightly fitting safety goggles or a face shield should be used.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Handling Procedures
-
Weighing: When weighing the solid powder, do so in a well-ventilated area or a chemical fume hood to avoid inhalation of any airborne particles.
-
Solution Preparation: For the non-sulfonated form, dissolve in an organic solvent like DMSO or DMF before adding to an aqueous buffer. The mono SO3 form is water-soluble.
-
Light Protection: All handling steps should be performed with minimal exposure to light. Use amber-colored vials or wrap containers in aluminum foil.
Disposal
Unused Cy5 acid (mono SO3) and contaminated materials should be disposed of as chemical waste in accordance with local, state, and federal regulations. Small quantities of neutralized aqueous solutions may be permissible for drain disposal with copious amounts of water, but this should be verified with your institution's environmental health and safety department.
Experimental Protocols
While Cy5 acid itself is not reactive, its activated form, Cy5 NHS ester, is commonly used for labeling proteins. The following is a general protocol for this application.
Protein Labeling with Cy5 NHS Ester
Materials:
-
Cy5 NHS ester (mono SO3)
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 2-10 mg/mL. Buffers containing primary amines like Tris are not suitable as they will compete for reaction with the NHS ester.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction: Add the labeling buffer to the protein solution. Then, add the reactive dye solution to the protein solution while gently vortexing. The molar ratio of dye to protein may need to be optimized, but a starting point of a 10-fold molar excess of dye is common.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).
Visualizations
Workflow for Safe Handling of Cy5 Acid (mono SO3)
Caption: A flowchart outlining the key steps for the safe handling of Cy5 acid (mono SO3) from preparation to disposal.
Decision Tree for Cy5 Acid (mono SO3) Solution Preparation
Caption: A decision tree to guide the user in correctly preparing a solution of Cy5 acid based on its sulfonation state.
Simplified Protein Labeling Workflow with Cy5 NHS Ester
Caption: A simplified workflow for the common application of labeling proteins using Cy5 NHS ester.
References
- 1. apexbt.com [apexbt.com]
- 2. Cyanine 5 monoacid [equivalent to Cy5® acid] | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of Cy5 Acid
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling precautions for Cy5 acid, a widely used fluorescent dye in biological and biomedical research.
Introduction to Cy5 Acid
Cyanine 5 (Cy5) carboxylic acid is a fluorescent dye belonging to the cyanine family, known for its bright fluorescence in the far-red region of the spectrum.[1] Its utility in labeling proteins, nucleic acids, and other biomolecules makes it a valuable tool for a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.[1] The carboxylic acid group allows for covalent conjugation to primary amines on target molecules, typically through the use of carbodiimide chemistry.
Hazard Identification and Safety Precautions
According to available Safety Data Sheets (SDS), Cy5 acid and its sulfo-derivative are generally not classified as hazardous substances or mixtures.[2][3] However, as with all laboratory chemicals, it is prudent to handle Cy5 acid with care and adhere to standard safety protocols.
General Precautions:
-
Avoid Contact: Minimize contact with skin, eyes, and clothing.[4][5]
-
Avoid Inhalation and Ingestion: Prevent the inhalation of dust or aerosols and avoid ingestion.[4][5]
-
Good Laboratory Practices: Handle in accordance with good industrial hygiene and safety practices.[6]
-
Ventilation: Use in a well-ventilated area or at a lab bench with appropriate exhaust ventilation, especially when handling the powdered form.[2][4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[2][6]
-
Hand Protection: Chemical-resistant gloves should be worn. Always inspect gloves before use and use a proper glove removal technique to avoid skin contact.[2][6]
-
Body Protection: A laboratory coat or other suitable protective clothing should be worn.[2][6]
-
Respiratory Protection: In situations where dust may be generated and ventilation is inadequate, a NIOSH-approved N95 (US) or type P1 (EN 143) dust mask may be used.[2]
Physicochemical and Spectral Properties
The following tables summarize the key quantitative data for Cy5 carboxylic acid.
Table 1: Physicochemical Properties of Cy5 Carboxylic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₃₂H₃₉ClN₂O₂ | [3] |
| Molecular Weight | 519.1 g/mol | [3] |
| Appearance | Dark blue powder | [7] |
| Solubility | Soluble in organic solvents (DMF, DMSO, dichloromethane); poorly soluble in water. | [3][7] |
Table 2: Spectral Properties of Cy5 Carboxylic Acid
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~646 nm | [3] |
| Emission Maximum (λem) | ~662 nm | [3] |
| Molar Extinction Coefficient | 250,000 M⁻¹cm⁻¹ | [3] |
| Fluorescence Quantum Yield | 0.2 | [3] |
Toxicological Information
Handling and Storage
Handling:
-
When dissolving, add the solvent to the dye to minimize dust.
Storage:
-
Temperature: Store at -20°C for long-term storage.[3]
-
Light: Protect from light.[11]
-
Moisture: Keep the container tightly closed in a dry, well-ventilated place and desiccate.[2][12]
-
Incompatibilities: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[4]
Accidental Release and Disposal Measures
Accidental Release:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[6]
-
Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2][6]
-
Environmental Precautions: Do not allow the product to enter drains.[2]
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
First-Aid Measures
Inhalation:
-
If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[6][10]
Skin Contact:
Eye Contact:
Ingestion:
-
Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10]
Principles of Bioconjugation with Cy5 Acid
Cy5 carboxylic acid is a non-activated form of the dye.[13] To covalently link it to primary amines on proteins or other biomolecules, a "zero-length" crosslinker chemistry involving a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), is typically employed.[2][14] This reaction is often enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[2][15]
The process can be summarized in two main steps:
-
Activation of Carboxylic Acid: EDC reacts with the carboxylic acid group on Cy5 to form a highly reactive O-acylisourea intermediate.[2][15]
-
Amide Bond Formation: This intermediate can then react with a primary amine on the target molecule to form a stable amide bond.[2][15] The inclusion of NHS creates a more stable amine-reactive NHS ester, which improves the efficiency of the conjugation reaction.[2][15]
Experimental Protocol: Labeling of Proteins with Cy5 Acid
This protocol is a general guideline for the conjugation of Cy5 acid to a protein, such as an antibody. The amounts and concentrations may need to be optimized for specific proteins. This protocol assumes the use of EDC and NHS to activate the Cy5 carboxylic acid.
Materials:
-
Cy5 carboxylic acid
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Activation buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Conjugation buffer (e.g., 0.1 M Phosphate buffer, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of Cy5 acid: Dissolve the Cy5 carboxylic acid powder in a small amount of anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Activate Cy5 carboxylic acid:
-
In a microcentrifuge tube, combine the desired molar excess of Cy5 acid stock solution with activation buffer.
-
Add a 1.5-fold molar excess of both EDC and NHS (or sulfo-NHS) relative to the Cy5 acid.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Prepare the protein:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to 2-10 mg/mL in the conjugation buffer.
-
-
Conjugation Reaction:
-
Add the activated Cy5-NHS ester solution to the protein solution.
-
Incubate for 1-2 hours at room temperature with gentle mixing.
-
-
Quench the reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the conjugate:
-
Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Elute with an appropriate buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein (typically the first colored fractions to elute).
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Conclusion
Cy5 acid is a valuable tool for fluorescently labeling biomolecules. While it is not classified as a hazardous material, it is essential to follow standard laboratory safety practices, including the use of appropriate personal protective equipment, to ensure safe handling. Proper storage and adherence to established experimental protocols will contribute to both the safety of the researcher and the success of the scientific investigation.
References
- 1. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. peptide.com [peptide.com]
- 4. Cyanine dye mediated mitochondrial targeting enhances the anti-cancer activity of small-molecule cargoes - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC07931A [pubs.rsc.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Sulfo-Cyanine5.5|MSDS [dcchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 11. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. apexbt.com [apexbt.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
Cy5 acid (mono SO3) dye characteristics
An In-depth Technical Guide to Cy5 Acid (mono SO3) Dye
Introduction
Cyanine 5 (Cy5) is a synthetic fluorescent dye belonging to the cyanine family, renowned for its applications in the far-red region of the visible spectrum.[1][] The "acid" form of Cy5 refers to the molecule containing a non-activated carboxylic acid group.[3][4] This guide focuses on the mono-sulfonated (mono SO3) variant of Cy5 acid. The inclusion of a single sulfonate group (-SO₃⁻) is a critical modification that significantly enhances the dye's water solubility.[1][4] This property is highly advantageous for biological applications, as it allows for labeling reactions in aqueous buffers, minimizing the need for organic co-solvents that could potentially denature sensitive biomolecules like proteins.[1][4]
Cy5 conjugates are characterized by their intense brightness, high photostability, and pH insensitivity over a broad range (pH 3-10).[5][6][7] Its emission in the far-red spectrum (around 660-670 nm) is particularly valuable as it falls within a window where autofluorescence from biological specimens is minimal, leading to a higher signal-to-noise ratio in imaging experiments.[1][5] These characteristics make Cy5 acid (mono SO3) a versatile tool for researchers in molecular biology, diagnostics, and drug development for labeling proteins, peptides, and nucleic acids.[1][][8]
Core Characteristics: Photophysical and Chemical Properties
The performance of a fluorophore is defined by its specific photophysical and chemical characteristics. The mono SO3 variant of Cy5 acid exhibits properties that make it a staple in fluorescence-based assays.
Quantitative Data Summary
The key quantitative parameters for Cy5 acid and its sulfonated variants are summarized below. Values can vary slightly based on the solvent, pH, and conjugation state.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~646 - 651 nm | [3][7] |
| Emission Maximum (λem) | ~662 - 670 nm | [1][3][7][8] |
| Molar Extinction Coefficient | ~250,000 cm-1M-1 | [3] |
| Fluorescence Quantum Yield (Φ) | ~0.20 | [3] |
| Molecular Weight (MW) | 519.1 g/mol (non-sulfonated) | [3] |
| Recommended pH Range | 3 - 10 | [6][7] |
| Solubility | DMSO, DMF | [3][6] |
Note: The addition of a sulfonate group increases the molecular weight and significantly improves aqueous solubility.
Key Applications
The favorable spectral properties and water solubility of mono-sulfonated Cy5 make it suitable for a wide array of applications.
-
Biomolecular Labeling : It is widely used for covalently labeling proteins, antibodies, peptides, and nucleic acids to enable fluorescent detection.[1][8][9]
-
Fluorescence Microscopy : Its intense fluorescence and low background signal are ideal for visualizing cellular structures and tracking labeled molecules in techniques like confocal and super-resolution microscopy.[1]
-
In Vivo Imaging : Emission in the near-infrared (NIR) spectrum allows for greater tissue penetration, making it a powerful probe for non-invasive in vivo imaging of small animals to track drug delivery or monitor disease progression.[1][]
-
Flow Cytometry : Cy5 is compatible with the red laser lines (e.g., 633 nm or 647 nm) common in flow cytometers, enabling the detection and quantification of labeled cells.[1]
-
Diagnostic Assays : It serves as a robust reporter in various sensitive diagnostic assays, including microarrays and immunoassays.[1][8]
Experimental Protocols
The following section details a standard protocol for the covalent labeling of proteins with Cy5. The most common method involves a pre-activated N-hydroxysuccinimide (NHS) ester of the dye, which readily reacts with primary amines on the protein.
Protocol: Protein Labeling with Cy5 Mono-Reactive NHS Ester
This protocol is optimized for labeling 1 mg of an IgG antibody but can be adapted for other proteins.
Materials Required:
-
Protein solution (2-10 mg/mL in amine-free buffer)
-
Cy5 mono-reactive NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 100 mM sodium bicarbonate or sodium carbonate, pH 8.5-9.3.[10] Amine-free buffers like PBS or HEPES are also suitable.[11][12]
-
Purification Column: Gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).[10][12]
Procedure:
-
Protein Preparation :
-
Dye Preparation :
-
Conjugation Reaction :
-
Adjust the pH of the protein solution to 8.5-9.3 by adding the required volume of Conjugation Buffer.
-
Add the calculated amount of Cy5 stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye-to-protein depends on the specific protein and application but a starting point is often a 10- to 20-fold molar excess of dye.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[10] Mix gently every 10-15 minutes.[10]
-
-
Purification of the Conjugate :
-
Separate the Cy5-labeled protein from the unreacted free dye using a pre-equilibrated gel filtration column (e.g., Sephadex G-25).[10]
-
Load the reaction mixture onto the column and elute with PBS or another suitable storage buffer.
-
The first colored band to elute is the labeled protein, while the second, slower-moving band is the free dye.[10] Collect the fractions corresponding to the first band.
-
-
Characterization and Storage :
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).
-
Store the purified conjugate under the same conditions as the unlabeled protein, typically at 4°C for short-term or in aliquots at -20°C for long-term storage, always protected from light.[11]
-
Visualizations: Workflows and Principles
Diagrams created with Graphviz to illustrate key concepts and workflows related to Cy5 dye.
Caption: Workflow for covalent labeling of proteins with Cy5 NHS ester.
Caption: Jablonski diagram illustrating the principle of fluorescence.
Caption: Decision logic for selecting between sulfonated and non-sulfonated Cy5.
References
- 1. Cy5 se(mono so3) | 400051-84-5 | Benchchem [benchchem.com]
- 3. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 4. apexbt.com [apexbt.com]
- 5. Cy5 acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Cyanine 5 monoacid [equivalent to Cy5® acid] | AAT Bioquest [aatbio.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 11. jenabioscience.com [jenabioscience.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with Cy5 mono-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the covalent labeling of proteins with Cyanine5 (Cy5) mono-functional N-hydroxysuccinimide (NHS) ester. This protocol is designed for the specific attachment of the Cy5 fluorophore to primary amines (primarily the ε-amino group of lysine residues and the N-terminal α-amino group) on a protein of interest.
Introduction
Cy5 is a bright, far-red fluorescent dye commonly used in a variety of applications, including fluorescence microscopy, flow cytometry, Western blotting, and ELISA.[1] The mono-functional NHS ester derivative of Cy5 provides a straightforward and efficient method for conjugating the dye to proteins. The NHS ester reacts with primary amines in a pH-dependent manner to form a stable amide bond.[2] This protocol outlines the necessary steps for successful protein labeling, purification of the conjugate, and determination of the degree of labeling.
Key Experimental Parameters
Successful labeling of proteins with Cy5 mono-NHS ester is dependent on several key parameters. The following table summarizes the critical variables and their recommended ranges, which should be optimized for each specific protein.
| Parameter | Recommended Range | Notes |
| pH | 8.2 - 9.3 | The reaction is strongly pH-dependent. A pH of 8.3-8.5 is often optimal, balancing amine reactivity and NHS ester hydrolysis.[2][3] Optimal labeling can also occur at pH 9.3.[4][5] |
| Protein Concentration | 2 - 10 mg/mL | Higher protein concentrations generally lead to greater labeling efficiency.[2][5][6] |
| Dye-to-Protein Molar Ratio | 2:1 to 20:1 | This ratio needs to be optimized for each protein. Over-labeling can lead to fluorescence quenching and protein aggregation.[2][7] For antibodies, an optimal Degree of Substitution (DOS) is often between 2 and 10.[7] |
| Reaction Buffer | Sodium Bicarbonate, Sodium Carbonate, or Phosphate Buffer | Buffers must be free of primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.[1][2][5] |
| Reaction Time | 30 minutes - 1 hour (or overnight) | Incubation for 1 hour at room temperature is a common starting point.[1][2] Longer incubation times may be necessary at lower pH values.[4][5] |
| Temperature | Room Temperature | The reaction is typically carried out at room temperature.[1][2][5] |
| Solvent for Dye | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | The Cy5 NHS ester should be dissolved in a high-quality, anhydrous organic solvent before being added to the aqueous protein solution.[1][2][8] |
Experimental Workflow
The following diagram illustrates the general workflow for labeling a protein with Cy5 mono-NHS ester, from reagent preparation to the final purified conjugate.
Caption: Workflow for Protein Labeling with Cy5.
Detailed Experimental Protocols
Protocol 1: Protein Preparation
-
Buffer Exchange: The protein of interest must be in an amine-free buffer at the desired pH for the labeling reaction. Suitable buffers include 0.1 M sodium bicarbonate, sodium carbonate, or phosphate buffer at pH 8.3-9.3.[1][2][5] If the protein is in a buffer containing primary amines like Tris or glycine, it must be dialyzed against the labeling buffer.[1][2]
-
Concentration Adjustment: Adjust the protein concentration to between 2 and 10 mg/mL using the labeling buffer.[2]
Protocol 2: Cy5 mono-NHS Ester Preparation
-
Reconstitution: Just before use, allow the vial of Cy5 mono-NHS ester to warm to room temperature.[1]
-
Dissolution: Add the appropriate volume of anhydrous DMF or DMSO to the vial to create a stock solution, typically at a concentration of 10 mg/mL.[1][2] Vortex the vial until the dye is completely dissolved.[2]
Protocol 3: Labeling Reaction
-
Dye Addition: While gently vortexing the protein solution, add the calculated amount of the Cy5 NHS ester stock solution. The volume of the dye solution should ideally be a small fraction (e.g., 1/10th) of the protein solution volume to avoid precipitating the protein.[8]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1][2] Gentle shaking or rotation during incubation can improve labeling efficiency.[1]
The chemical reaction between the protein's primary amine and the Cy5 NHS ester is depicted below.
Caption: Amine-Reactive Labeling Chemistry.
Protocol 4: Purification of the Labeled Protein
It is crucial to remove the unconjugated Cy5 dye from the labeled protein. Several methods can be employed for this purpose.
-
Column Preparation: Equilibrate a gel filtration column (e.g., Sephadex G-25) with a suitable storage buffer, such as phosphate-buffered saline (PBS).[2][5]
-
Sample Application: Apply the reaction mixture to the top of the column.
-
Elution: Elute the protein with the storage buffer. The labeled protein will elute first, followed by the smaller, unconjugated dye molecules.[5] Collect the fractions containing the labeled protein, which can often be identified by its color.
-
Column Preparation: Prepare a spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.[1]
-
Sample Application: Load the labeling reaction mixture onto the spin column.
-
Elution: Centrifuge the column to collect the eluate containing the purified labeled protein.[1]
-
Sample Transfer: Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Dialysis: Dialyze against a large volume of storage buffer at 4°C with several buffer changes over 24-48 hours. This method is effective but generally slower than chromatography-based methods.[5]
Determination of the Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Absorbance Measurement: Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum for Cy5, which is approximately 650 nm (A650).[1][4]
-
Calculations:
-
Protein Concentration: The absorbance of the dye at 280 nm must be accounted for to accurately determine the protein concentration. A correction factor (CF) is used for this purpose. The CF for Cy5 at 280 nm is approximately 0.05.[2] Corrected A280 = A280 - (A650 * CF) Protein Concentration (M) = Corrected A280 / (Molar Extinction Coefficient of Protein * Path Length in cm)
-
Dye Concentration: Dye Concentration (M) = A650 / (Molar Extinction Coefficient of Cy5 * Path Length in cm) The molar extinction coefficient of Cy5 is approximately 250,000 M⁻¹cm⁻¹.[4]
-
Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Inefficient Labeling | Protein concentration is too low. | Concentrate the protein to at least 2 mg/mL.[2] |
| pH of the reaction buffer is too low. | Ensure the pH is between 8.2 and 9.3.[2][5] | |
| Presence of primary amines in the buffer. | Dialyze the protein against an amine-free buffer.[1][2] | |
| Over-labeling | Dye-to-protein ratio is too high. | Decrease the amount of Cy5 NHS ester used in the reaction. |
| Reaction time is too long. | Reduce the incubation time.[2] | |
| Precipitation of Protein | High concentration of organic solvent from the dye stock. | Keep the volume of the dye stock solution to a minimum (e.g., less than 10% of the total reaction volume).[8] |
Storage of Labeled Protein
Store the purified, labeled protein under the same conditions as the unlabeled protein, but protected from light.[2] For long-term storage, it is recommended to add a cryoprotectant like glycerol and store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][2]
References
Application Note: Protocol for a Two-Step Conjugation of Cy5 Carboxylic Acid to Primary Amines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
This document provides a detailed protocol for the covalent conjugation of Cy5 carboxylic acid to molecules containing primary amines (e.g., proteins, antibodies, or amino-modified oligonucleotides). Cyanine 5 (Cy5) is a bright, far-red fluorescent dye ideal for labeling biological molecules due to the low autofluorescence of biological specimens in its spectral range.[1] The conjugation is achieved via a two-step process involving the activation of the carboxyl group on the Cy5 molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). This creates a stable Sulfo-NHS ester that efficiently reacts with primary amines to form a stable amide bond.[2] This two-step method is preferred for biomolecules that contain both carboxyl and amine groups as it minimizes undesirable polymerization.[2]
Reaction Workflow
The conjugation process involves two main stages:
-
Activation: The carboxyl group of Cy5 is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with Sulfo-NHS to create a more stable, amine-reactive Sulfo-NHS ester.[2][3][4]
-
Conjugation: The amine-containing molecule is added to the activated Cy5, and the primary amine nucleophilically attacks the Sulfo-NHS ester, forming a stable covalent amide bond and releasing the Sulfo-NHS leaving group.
Materials and Reagents
-
Dye: Cy5 Carboxylic Acid
-
Activation Reagents:
-
Molecule to be Labeled: Protein, antibody, or other amine-containing molecule (concentration of 2-10 mg/mL is recommended for efficient labeling).[5]
-
Buffers and Solutions:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0.[2][3]
-
Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.5.[2][5] Avoid buffers containing primary amines like Tris or glycine.[5]
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to dissolve Cy5 acid.[6]
-
Quenching Solution (Optional): 1 M Tris-HCl, Glycine, or Hydroxylamine, pH 8.0.[3]
-
Storage Buffer: Buffer appropriate for the stability of the final conjugate (e.g., PBS with a preservative).
-
Quantitative Data & Reaction Parameters
The following tables summarize key quantitative parameters for the conjugation protocol. Optimization may be required for specific applications.
Table 1: Reagent Concentrations and Molar Ratios
| Reagent | Stock Solution | Molar Ratio (vs. Amine) | Notes |
|---|---|---|---|
| Cy5 Carboxylic Acid | 10 mM in DMSO/DMF | 10-20:1 (Dye:Protein) | Starting ratio; should be optimized.[7] |
| EDC | Dissolve fresh | ~400:1 (EDC:Protein) | Based on ~2mM final concentration.[3] Prone to hydrolysis; prepare fresh.[2] |
| Sulfo-NHS | Dissolve fresh | ~1000:1 (Sulfo-NHS:Protein) | Based on ~5mM final concentration.[3] Stabilizes the active intermediate. |
| Amine-Molecule | 2-10 mg/mL in Buffer | 1 | Higher concentrations improve labeling efficiency.[5] |
Table 2: Reaction Conditions
| Step | Parameter | Value | Reference |
|---|---|---|---|
| Activation | pH | 5.0 - 6.0 | [3] |
| Temperature | Room Temperature | [3] | |
| Duration | 15 - 30 minutes | [2][3] | |
| Conjugation | pH | 7.2 - 8.5 | [2][3] |
| Temperature | Room Temperature | [3] |
| | Duration | 2 - 4 hours (or overnight at 4°C) |[2][3] |
Experimental Protocol
Note: Cy5 dye is light-sensitive. All steps involving the dye should be performed with protection from light (e.g., by covering tubes with aluminum foil).[8]
Part 1: Activation of Cy5 Carboxylic Acid
-
Prepare Reagents: Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening the vials.[3]
-
Dissolve Cy5: Dissolve Cy5 carboxylic acid in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[6]
-
Prepare Activation Mix: Immediately before use, dissolve EDC (to a final concentration of ~2 mM) and Sulfo-NHS (to a final concentration of ~5 mM) in Activation Buffer (0.1 M MES, pH 6.0).[3]
-
Activate Cy5: Add the desired molar excess of the Cy5 stock solution to the EDC/Sulfo-NHS mixture.
-
Incubate: Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[2][3]
Part 2: Conjugation to Primary Amine
-
Prepare Amine Solution: Ensure your amine-containing molecule (e.g., protein) is dissolved in Coupling Buffer (e.g., PBS, pH 7.2-8.5) at a concentration of 2-10 mg/mL.[5] The buffer must not contain extraneous primary amines.[5]
-
Combine Reagents: Add the activated Cy5-Sulfo-NHS ester solution from Part 1 to the amine-containing molecule solution.
-
Incubate: Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[2]
-
Quench Reaction (Optional): The reaction can be stopped by adding a quenching solution (e.g., 1 M Tris-HCl to a final concentration of 20-50 mM) and incubating for an additional 15-30 minutes.[3][9] This step hydrolyzes any remaining active ester groups.
Part 3: Purification of the Cy5 Conjugate
It is critical to remove unreacted (free) dye from the final conjugate solution, as it can interfere with downstream applications.[8]
-
Select Method: The most common purification methods are size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.[5][7][8]
-
Gel Filtration:
-
Equilibrate a desalting column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS).[5]
-
Load the reaction mixture onto the column.[5]
-
Elute with the storage buffer. The larger, labeled conjugate will elute first, followed by the smaller, free dye molecules.
-
Combine the colored fractions that contain your desired conjugate.[5]
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff (MWCO) for your molecule.
-
Dialyze against a large volume of storage buffer for several hours to overnight, with at least two buffer changes.
-
Characterization
After purification, determine the concentration of the conjugate and the Degree of Labeling (DOL), which is the average number of dye molecules per target molecule.[8] This can be calculated from the absorbance of the conjugate at 280 nm (for protein) and ~646 nm (for Cy5). A correction factor is needed to account for the dye's absorbance at 280 nm.[8]
-
Amax: Absorbance of the conjugate at ~646 nm.
-
A280: Absorbance of the conjugate at 280 nm.
-
CF280: Correction factor for Cy5 at 280 nm (typically ~0.04).[10]
-
εdye: Molar extinction coefficient of Cy5 at Amax (~250,000 M-1cm-1).[1][10]
-
εprotein: Molar extinction coefficient of the protein at 280 nm.
Concentration of Protein (M) = [A280 - (Amax × CF280)] / εprotein
Degree of Labeling (DOL) = Amax / (εdye × Concentration of Protein)
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. Cyanine 5 carboxylic acid (A270165) | Antibodies.com [antibodies.com]
Application Note: Activation of Cy5 Carboxylic Acid using EDC/NHS Chemistry for Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanine 5 (Cy5) is a widely used fluorescent dye in biological research for labeling proteins, peptides, and nucleic acids due to its intense red fluorescence, high molar extinction coefficient, and emission in a region with low cellular autofluorescence.[1][2] For covalent labeling of biomolecules, the carboxylic acid group of Cy5 must first be activated. A common and efficient method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[3][4][5] This two-step process converts the carboxyl group into a semi-stable, amine-reactive NHS ester, which can then efficiently react with primary amines on the target biomolecule to form a stable amide bond.[5][6][7]
This application note provides a detailed protocol for the activation of Cy5 carboxylic acid and its subsequent conjugation to amine-containing molecules.
Principle of the Method
The EDC/NHS chemistry for activating Cy5 carboxylic acid is a two-step process:
-
Activation of Carboxyl Group: EDC reacts with the carboxyl group (-COOH) of the Cy5 acid to form a highly reactive but unstable O-acylisourea intermediate.[3][5] This reaction is most efficient in acidic conditions (pH 4.5-6.0).[8][9]
-
Formation of a Stable NHS Ester: The addition of N-hydroxysuccinimide (NHS) to the reaction mixture allows it to react with the O-acylisourea intermediate. This forms a more stable, amine-reactive Cy5-NHS ester and releases an isourea by-product.[3][5][6] The resulting NHS ester is stable enough to be used in a subsequent reaction and is highly reactive towards primary amines at a physiological to slightly basic pH (7.2-8.5).[8][10][11]
This method is considered a "zero-length" crosslinking procedure because no part of the EDC or NHS molecules remains in the final conjugate.[4][5]
Materials and Reagents
-
Cy5 Carboxylic Acid (Cy5-COOH)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Conjugation Buffer: 0.1 M Sodium Phosphate Buffer or Sodium Bicarbonate Buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris.[10][12]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, 1 M hydroxylamine, or 1 M glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-containing biomolecule (e.g., antibody, peptide) in an appropriate amine-free buffer
-
Purification column (e.g., Sephadex G-25 desalting column)[12][13]
Note on Reagents: EDC and NHS are moisture-sensitive.[3] Always equilibrate vials to room temperature before opening to prevent condensation, and store them in a desiccated environment at -20°C.[9] Prepare EDC solutions immediately before use as it is prone to hydrolysis.[14]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to Cy5 labeling.
Table 1: Spectral Properties of Cy5
| Parameter | Value | Reference(s) |
| Excitation Maximum (λex) | ~646-651 nm | [1][10] |
| Emission Maximum (λem) | ~662-670 nm | [1][10] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [15] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | [15] |
Table 2: Reaction Conditions and Stability
| Parameter | Recommended Value/Condition | Reference(s) |
| Activation pH | 4.5 - 6.0 | [8][9] |
| Conjugation pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | [10][11] |
| NHS Ester Half-life at pH 7 | 4 - 5 hours | [7] |
| NHS Ester Half-life at pH 8 | 1 hour | [7] |
| NHS Ester Half-life at pH 8.6 | 10 minutes | [7] |
| Typical Conjugation Yield | 80 - 95% (with antibodies/proteins) | [1] |
Experimental Protocols
This section details the two-step process: (1) Activation of Cy5-COOH to create Cy5-NHS ester, and (2) Conjugation of the activated dye to a primary amine-containing biomolecule.
Protocol 1: Activation of Cy5 Carboxylic Acid
This protocol is for the generation of Cy5-NHS ester. It is recommended to use the activated product immediately.
-
Prepare Cy5-COOH Solution: Dissolve Cy5 carboxylic acid in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Prepare Reagents:
-
Equilibrate EDC and NHS vials to room temperature before opening.
-
Prepare a 10 mg/mL solution of EDC in Activation Buffer (0.1 M MES, pH 6.0). Note: Use immediately.
-
Prepare a 10 mg/mL solution of NHS in Activation Buffer.
-
-
Activation Reaction:
-
In a microcentrifuge tube, add the desired amount of Cy5-COOH stock solution.
-
Add Activation Buffer to dilute the Cy5-COOH.
-
Add a 5 to 10-fold molar excess of both EDC and NHS solutions to the Cy5-COOH solution.
-
Mix well by vortexing and incubate for 15-30 minutes at room temperature, protected from light.[3][7]
-
Protocol 2: Conjugation of Activated Cy5-NHS to a Protein
This protocol describes the labeling of a generic protein with the freshly prepared Cy5-NHS ester.
-
Prepare Protein Solution:
-
Dissolve the protein to be labeled in Conjugation Buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5) at a concentration of 1-10 mg/mL.[11]
-
Ensure the buffer is free of primary amines (e.g., Tris) and ammonium salts, as these will compete with the reaction.[12] If necessary, perform a buffer exchange using a desalting column.
-
-
Conjugation Reaction:
-
Add the freshly prepared Cy5-NHS ester solution directly to the protein solution. A common starting point is a 10 to 20-fold molar excess of the dye to the protein. The optimal ratio should be determined empirically.
-
React for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation and protected from light.[3][11]
-
-
Quench Reaction:
-
Stop the reaction by adding a quenching solution (e.g., hydroxylamine to a final concentration of 10 mM or Tris buffer to 50 mM).[3]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the Cy5-protein conjugate from unreacted dye and by-products.
-
For macromolecules like proteins, gel filtration (desalting) columns (e.g., Sephadex G-25) are highly effective.[10][13]
-
Load the reaction mixture onto a pre-equilibrated column and elute with PBS or another suitable storage buffer.
-
The first colored fraction to elute will be the Cy5-labeled protein. Unconjugated dye will elute later.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for Cy5).
-
Store the purified conjugate in a suitable buffer at 4°C or -20°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive EDC/NHS | Use fresh, properly stored (desiccated, -20°C) EDC and NHS. Prepare solutions immediately before use.[9] |
| Incorrect pH | Ensure Activation Buffer is pH 4.5-6.0 and Conjugation Buffer is pH 7.2-8.5.[7][8] | |
| Competing nucleophiles in buffer | Use amine-free buffers (e.g., PBS, MES, HEPES) for the conjugation step. Avoid Tris and glycine.[12] | |
| Hydrolysis of NHS ester | Use the activated Cy5-NHS ester immediately. Avoid high pH (>~8.5) during conjugation, which accelerates hydrolysis.[7] | |
| Protein Precipitation | High concentration of organic solvent | Minimize the volume of DMSO/DMF used to dissolve the Cy5-NHS ester (typically <10% of the final reaction volume).[2] |
| High degree of labeling | Reduce the molar excess of Cy5-NHS ester in the conjugation reaction. | |
| Difficulty Purifying Conjugate | Inappropriate purification method | Use a desalting column with an appropriate molecular weight cutoff (e.g., >5K for proteins) to separate the large conjugate from the small, unconjugated dye.[8] |
References
- 1. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. acebiolab.com [acebiolab.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 15. Cy5-NHS ester, 1032678-42-4 | BroadPharm [broadpharm.com]
Application Notes: Cy5 Acid (mono SO3) for Live-Cell Imaging
Introduction
Cyanine 5 (Cy5) is a versatile and widely used fluorescent dye that emits in the far-red region of the spectrum.[1] The monosulfonated (mono SO3) form of Cy5 acid offers enhanced water solubility, making it an excellent choice for labeling biological molecules in aqueous buffers without the need for organic co-solvents.[2][3] Its far-red emission is particularly advantageous for live-cell imaging as it falls within a spectral window where cellular autofluorescence is minimal, leading to higher signal-to-noise ratios.[1][2] Cy5 is known for its high extinction coefficient, good quantum yield, and photostability, making it a robust probe for a variety of fluorescence-based applications, including microscopy, flow cytometry, and in vivo imaging.[2][4]
These application notes provide an overview of the properties of Cy5 acid (mono SO3) and detailed protocols for its use in labeling and live-cell imaging applications, targeted towards researchers in cell biology and drug development.
Data Presentation: Properties of Cy5 Acid
The photophysical and chemical properties of Cy5 acid are summarized below. These characteristics make it a premier choice for sensitive detection of low-abundance targets in a cellular environment.[2]
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~646 - 650 nm | [2][5] |
| Emission Maximum (λem) | ~662 - 670 nm | [2][5] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | [5] |
| Solubility | Good in DMSO, DMF; Limited in water | [5][6] |
| pH Sensitivity | Tolerant to a pH range of 3-10 | [3] |
| Storage Conditions | Store at -20°C, protected from light and moisture | [5][6] |
Experimental Protocols
Protocol 1: Protein Labeling with Cy5 NHS Ester
For covalent labeling, the carboxylic acid group of Cy5 acid must first be activated, most commonly as an N-hydroxysuccinimide (NHS) ester. Cy5 NHS ester readily reacts with primary amines (-NH2) on proteins and other biomolecules to form a stable amide bond.[2] The following protocol is a general guideline for labeling proteins, such as antibodies.
Materials:
-
Protein (e.g., IgG antibody) to be labeled (0.5-5 mg/mL)
-
Cy5 NHS Ester
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[7][8] (Note: Avoid buffers containing primary amines like Tris).
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification Column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 5-10 mg/mL.[9] If the protein is in an incompatible buffer, it must be dialyzed against the Reaction Buffer.
-
Prepare the Dye Solution: Immediately before use, dissolve the Cy5 NHS ester in a small amount of amine-free DMF or DMSO to create a 10 mg/mL stock solution.[9]
-
Calculate Molar Ratio: For optimal mono-labeling of an antibody, a molar excess of 8-10x of the NHS ester is often used.[7][10] Use the following formula to calculate the required amount of dye:
-
Mass of NHS Ester (mg) = (Molar Excess) x (Mass of Protein, mg) x (MW of NHS Ester, Da) / (MW of Protein, Da)
-
-
Conjugation Reaction: While gently vortexing the protein solution, slowly add the calculated volume of the Cy5 NHS ester solution.[9]
-
Incubation: Incubate the reaction for at least 4 hours at room temperature or overnight on ice, with continuous gentle stirring and protected from light.[8][10]
-
Purification: Separate the Cy5-labeled protein conjugate from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored fraction to elute will be the labeled protein.
Protocol 2: Live-Cell Immunofluorescence Staining
This protocol describes how to use a Cy5-labeled antibody to stain live, adherent cells.
Materials:
-
Adherent cells cultured on glass-bottom dishes or chamber slides
-
Cy5-labeled antibody (from Protocol 1)
-
Live-Cell Imaging Medium (e.g., FluoroBrite™ DMEM)
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in imaging medium
-
Wash Buffer: Live-Cell Imaging Medium
Procedure:
-
Cell Preparation: Culture cells to a desired confluency (typically 50-70%) on a suitable imaging vessel.
-
Prepare Staining Solution: Dilute the Cy5-labeled antibody to its optimal working concentration in Blocking Buffer. The optimal concentration must be determined empirically but often ranges from 1-10 µg/mL.
-
Wash Cells: Gently aspirate the growth medium from the cells and wash them twice with pre-warmed (37°C) Wash Buffer.[11]
-
Staining: Add the prepared staining solution to the cells and incubate in a 37°C incubator with 5% CO₂ for 1 to 1.5 hours, protected from light.[11] Incubation times may need optimization depending on the antibody and target.
-
Wash and Image: Gently aspirate the staining solution and wash the cells 3-4 times with pre-warmed Wash Buffer to remove unbound antibodies.[11] Add fresh Wash Buffer to the cells.
-
Imaging: Proceed to image the cells on a fluorescence microscope equipped with appropriate laser lines and emission filters for Cy5 (e.g., 633 nm or 647 nm laser for excitation).[2]
Application Example: Visualizing Receptor-Ligand Interaction
Cy5-labeled molecules can be used to track biological processes in real-time. For example, a Cy5-labeled ligand or an antibody targeting a cell-surface receptor can be used to visualize receptor binding, internalization via endocytosis, and subsequent trafficking within the cell.[2] This allows researchers to study the dynamics of cellular signaling pathways.
Considerations for Live-Cell Imaging
-
Phototoxicity and Photobleaching: Cy5 is relatively photostable, but all fluorophores will photobleach under intense illumination.[4][12] To minimize this and to reduce phototoxicity to the cells, use the lowest possible laser power and exposure time that provides an adequate signal.
-
Oxygen Scavenging Systems: For demanding applications like single-molecule tracking, the photostability of Cy5 can be further enhanced by using oxygen-scavenging systems (e.g., PCA/PCD) or triplet state quenchers (e.g., Trolox, COT), although this is more complex to implement in live-cell experiments.[12][13][14]
-
Controls: Always include control samples, such as unlabeled cells to assess autofluorescence and cells treated with an isotype control antibody labeled with Cy5 to check for non-specific binding.
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. Cy5 se(mono so3) | 400051-84-5 | Benchchem [benchchem.com]
- 3. Cyanine 5 monoacid [equivalent to Cy5® acid] | AAT Bioquest [aatbio.com]
- 4. nbinno.com [nbinno.com]
- 5. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. acebiolab.com [acebiolab.com]
- 9. genecopoeia.com [genecopoeia.com]
- 10. interchim.fr [interchim.fr]
- 11. cellmicrosystems.com [cellmicrosystems.com]
- 12. researchgate.net [researchgate.net]
- 13. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Labeling of Oligonucleotides with Cy5 for PCR Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 5 (Cy5) is a synthetic fluorescent dye belonging to the polymethine family, known for its intense fluorescence in the far-red region of the spectrum.[1] Its high extinction coefficient, good photostability, and emission profile in a spectral range with minimal autofluorescence from biological specimens make it an ideal choice for labeling biomolecules.[1] Cy5 can be readily attached to oligonucleotides, which can then serve as primers or probes in a variety of molecular biology applications, most notably in Polymerase Chain Reaction (PCR) and real-time PCR assays.[2][3]
The most common method for post-synthesis labeling of oligonucleotides involves the reaction of an amine-modified oligonucleotide with an N-hydroxysuccinimide (NHS) ester of the Cy5 dye.[4][5] This reaction forms a stable, covalent amide bond between the oligonucleotide and the fluorophore. The resulting Cy5-labeled oligonucleotides are instrumental in applications such as Fluorescence In-Situ Hybridization (FISH), microarray analysis, and quantitative PCR (qPCR), where they enable sensitive detection and quantification of target nucleic acid sequences.[2][3]
This document provides detailed protocols for the labeling of amine-modified oligonucleotides with Cy5 NHS ester, the subsequent purification of the conjugate, quality control assessment, and its application as a primer in PCR.
Data Presentation
Quantitative data relevant to the properties of Cy5 dye and the assessment of labeling efficiency are summarized below.
Table 1: Spectroscopic Properties of Cy5 Dye
| Property | Value | Reference |
|---|---|---|
| Maximum Excitation Wavelength (λmax) | ~646-650 nm | [2][4] |
| Maximum Emission Wavelength (λem) | ~662-670 nm | [2][4] |
| Molar Extinction Coefficient (ε) at λmax | 250,000 M⁻¹cm⁻¹ |[4] |
Table 2: Example Calculation of Labeling Efficiency from Spectrophotometry
| Step | Parameter | Formula / Value | Example Result |
|---|---|---|---|
| 1 | Measure Absorbance at 260 nm (A₂₆₀) | Instrument Reading | 0.85 |
| 2 | Measure Absorbance at 650 nm (A₆₅₀) | Instrument Reading | 1.25 |
| 3 | Calculate Correction Factor (CF) for Dye at 260 nm | CF = A₂₆₀ of dye / Aλmax of dye | 0.05 |
| 4 | Calculate Corrected Oligonucleotide Absorbance (A₂₆₀ corrected) | A₂₆₀ - (A₆₅₀ x CF) | 0.85 - (1.25 x 0.05) = 0.7875 |
| 5 | Calculate Concentration of Oligonucleotide (C_oligo) | A₂₆₀ corrected / ε_oligo | 0.7875 / 200,000 M⁻¹cm⁻¹ = 3.94 µM |
| 6 | Calculate Concentration of Cy5 Dye (C_dye) | A₆₅₀ / ε_dye | 1.25 / 250,000 M⁻¹cm⁻¹ = 5.00 µM |
| 7 | Calculate Dye-to-Oligo Ratio (Labeling Efficiency) | C_dye / C_oligo | 5.00 µM / 3.94 µM = 1.27 |
Note: The molar extinction coefficient of the oligonucleotide (ε_oligo) depends on its sequence and can be estimated using online tools.
Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotide with Cy5 NHS Ester
This protocol describes the covalent attachment of Cy5 NHS ester to an oligonucleotide containing a primary amine group (e.g., at the 5' or 3' terminus).
Materials and Reagents:
-
Amine-modified oligonucleotide (desalted or purified)
-
Cy5 NHS Ester (stored desiccated at -20°C)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Carbonate/Bicarbonate buffer, pH 9.0
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
-
Prepare Cy5 NHS Ester Stock Solution: Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO to a concentration of 10-20 mM. Vortex briefly to ensure complete dissolution.
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, combine the amine-modified oligonucleotide and the 0.1 M carbonate/bicarbonate buffer (pH 9.0).
-
Add a 5- to 10-fold molar excess of the dissolved Cy5 NHS ester to the oligonucleotide solution.
-
Example: For 10 nmol of oligonucleotide, add 50-100 nmol of Cy5 NHS ester.
-
Vortex the reaction mixture gently and briefly centrifuge to collect the contents.
-
-
Incubation: Incubate the reaction in the dark at room temperature for 2-4 hours, or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a final concentration of 0.1 M Tris-HCl, pH 8.0, and incubating for 30 minutes at room temperature. This step is generally not necessary if proceeding directly to purification.
Protocol 2: Purification of Cy5-Labeled Oligonucleotide
Purification is a critical step to remove unreacted free dye and unlabeled oligonucleotides.[6] Dual HPLC is highly recommended for achieving high purity.[4]
Materials and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Reversed-phase C18 column
-
Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Buffer B: Acetonitrile
-
Nuclease-free water
Procedure:
-
Dilute Reaction Mixture: Dilute the labeling reaction mixture with Buffer A or nuclease-free water.
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Buffer B (e.g., 5-10%) in Buffer A.
-
Inject the diluted sample onto the column.
-
Elute the components using a linear gradient of Buffer B (e.g., from 10% to 70% over 30-40 minutes).
-
Monitor the elution profile at 260 nm (for oligonucleotide) and 650 nm (for Cy5).
-
-
Fraction Collection:
-
The first major peak absorbing at 260 nm but not 650 nm corresponds to the unlabeled oligonucleotide.
-
The desired Cy5-labeled oligonucleotide will absorb strongly at both 260 nm and 650 nm and typically elutes later than the unlabeled oligo due to the hydrophobicity of the dye.[7]
-
A late-eluting peak absorbing only at 650 nm corresponds to the free (hydrolyzed) Cy5 dye.
-
Collect the fractions corresponding to the doubly absorbing peak.
-
-
Post-Purification Processing:
-
Pool the collected fractions containing the pure labeled oligonucleotide.
-
Lyophilize the sample to dryness to remove the HPLC solvents.
-
Resuspend the purified, labeled oligonucleotide pellet in a desired buffer (e.g., TE buffer or nuclease-free water).
-
Protocol 3: Quality Control of Labeled Oligonucleotide
Procedure:
-
Spectrophotometric Analysis: Using a UV-Vis spectrophotometer, measure the absorbance of the purified sample at 260 nm (for nucleic acid) and 650 nm (for Cy5).
-
Calculate Concentrations: Determine the concentration of the oligonucleotide and the Cy5 dye using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length (typically 1 cm).
-
C_dye (M) = A₆₅₀ / 250,000
-
To calculate the oligonucleotide concentration, first correct the A₂₆₀ reading for the contribution of the Cy5 dye: A₂₆₀_corrected = A₂₆₀ - (A₆₅₀ × 0.05). The correction factor of ~0.05 accounts for the absorbance of Cy5 at 260 nm.
-
C_oligo (M) = A₂₆₀_corrected / ε_oligo
-
-
Determine Labeling Efficiency: Calculate the dye-to-oligo molar ratio by dividing the concentration of the dye by the concentration of the oligonucleotide (see Table 2 for an example). A ratio of 0.9-1.1 is ideal for a singly labeled product.
Protocol 4: Using Cy5-Labeled Primers in PCR
Cy5-labeled primers can be used in standard PCR setups to generate fluorescently labeled amplicons.[8]
Materials and Reagents:
-
Purified Cy5-labeled primer
-
Unlabeled reverse primer
-
DNA template
-
dNTP mix
-
Taq DNA Polymerase or a high-fidelity polymerase
-
PCR buffer
-
Nuclease-free water
PCR Setup:
| Component | Volume (for 25 µL reaction) | Final Concentration |
|---|---|---|
| 10x PCR Buffer | 2.5 µL | 1x |
| dNTP Mix (10 mM) | 0.5 µL | 200 µM each |
| Cy5-labeled Forward Primer (10 µM) | 0.5 µL | 0.2 µM |
| Reverse Primer (10 µM) | 0.5 µL | 0.2 µM |
| DNA Template | 1-5 µL | 10 pg - 100 ng |
| Taq Polymerase (5 U/µL) | 0.25 µL | 1.25 U |
| Nuclease-free water | to 25 µL | - |
PCR Cycling Conditions (Example):
| Step | Temperature | Time | Cycles |
|---|---|---|---|
| Initial Denaturation | 95°C | 2-5 min | 1 |
| Denaturation | 95°C | 30 sec | |
| Annealing | 55-65°C* | 30 sec | 30-35 |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ | 1 |
*Annealing temperature should be optimized based on the primer melting temperatures.
Analysis: The resulting PCR products will be fluorescently labeled and can be visualized after gel electrophoresis using a fluorescence imaging system capable of detecting Cy5's emission wavelength (~670 nm).
Visualizations
Caption: Workflow for Cy5 labeling, purification, and quality control of oligonucleotides.
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. Cy5 Internal Oligo Modifications from Gene Link [genelink.com]
- 3. Illuminating the Molecular Realm: The Brilliance of CY5... [sbsgenetech.com]
- 4. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 5. glpbio.com [glpbio.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Fluorophore-Labeled Primers Improve the Sensitivity, Versatility, and Normalization of Denaturing Gradient Gel Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Cy5 Acid (mono SO3): Application Notes and Protocols for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 5 (Cy5) is a versatile and widely used fluorescent dye in various life science applications. Its emission in the far-red spectrum minimizes autofluorescence from biological samples, leading to an improved signal-to-noise ratio. The monosulfonated form of Cy5 acid (mono SO3) offers enhanced water solubility compared to its non-sulfonated counterpart, making it particularly suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents. This document provides detailed application notes and experimental protocols for the use of Cy5 acid (mono SO3) and its derivatives in key fluorescence microscopy techniques.
Photophysical Properties
The selection of a fluorophore is critically dependent on its photophysical properties. The following table summarizes the key quantitative data for Cy5 and its common derivatives.
| Property | Cy5 Acid (mono SO3) | Cy5 NHS Ester | Sulfo-Cy5 NHS Ester |
| Excitation Maximum (λex) | ~646 nm[1] | ~649 nm[2] | ~646 nm |
| Emission Maximum (λem) | ~662 nm[1] | ~670 nm[2] | ~665 nm |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹[1] | ~250,000 cm⁻¹M⁻¹[3] | ~271,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.2[1] | ~0.27[4] | ~0.04 |
| Solubility | DMSO, DMF, DCM[1] | DMSO | Water, DMSO, DMF[5] |
Chemical Structure of Cy5 Acid (mono SO3)
Caption: Chemical structure of Cy5 acid (mono SO3).
Applications in Fluorescence Microscopy
Cy5 acid and its amine-reactive derivatives (e.g., NHS esters) are invaluable tools for a range of fluorescence microscopy techniques, including:
-
Immunofluorescence (IF): For the detection and localization of specific proteins within fixed and permeabilized cells or tissues.
-
Fluorescence In Situ Hybridization (FISH): For the visualization of specific DNA or RNA sequences in cells and tissues.
-
Super-Resolution Microscopy (e.g., STORM): For imaging cellular structures with nanoscale resolution, beyond the diffraction limit of light.
-
Live-Cell Imaging: For tracking the dynamics of biomolecules in living cells over time.
Protocol 1: Antibody Labeling with Cy5 NHS Ester
This protocol describes the covalent conjugation of Cy5 NHS ester to primary or secondary antibodies for use in immunofluorescence.
Materials:
-
Antibody (purified, in amine-free buffer, e.g., PBS)
-
Cy5 NHS Ester or Sulfo-Cy5 NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate (pH 8.3-8.5)
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
Experimental Workflow:
Caption: Workflow for labeling antibodies with Cy5 NHS ester.
Procedure:
-
Antibody Preparation:
-
Adjust the antibody concentration to 1-2 mg/mL in PBS.
-
Add 1/10th volume of 1 M sodium bicarbonate solution (pH 8.3-8.5) to the antibody solution.
-
-
Dye Preparation:
-
Shortly before use, dissolve the Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation:
-
Add the reactive dye solution to the antibody solution while gently vortexing. A common starting point is a 5:1 to 10:1 molar ratio of dye to antibody.[6]
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Prepare a desalting column according to the manufacturer's instructions, equilibrating with PBS.
-
Apply the conjugation reaction mixture to the column.
-
Collect the fractions containing the labeled antibody (the first colored band to elute).
-
-
Characterization (Optional):
-
Measure the absorbance of the conjugate at 280 nm and ~650 nm to determine the degree of labeling (DOL). An optimal DOL for most antibodies is between 2 and 10.[7]
-
-
Storage:
-
Store the purified Cy5-conjugated antibody at 4°C in the dark. For long-term storage, add a stabilizing protein like BSA and store at -20°C.
-
Protocol 2: Immunofluorescence Staining of Cultured Cells
This protocol provides a general procedure for immunofluorescence staining of adherent cells using a Cy5-conjugated antibody.
Materials:
-
Cultured cells on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer (e.g., 1-5% BSA in PBS)
-
Cy5-conjugated primary or secondary antibody
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Antifade mounting medium
Experimental Workflow:
Caption: Workflow for direct and indirect immunofluorescence.
Procedure:
-
Cell Culture and Fixation:
-
Grow cells on sterile coverslips in a petri dish.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[8]
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[8]
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 30-60 minutes to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Indirect Staining: Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C. Wash three times with PBS. Then, incubate with the Cy5-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Direct Staining: Incubate with the Cy5-conjugated primary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS for 5 minutes each in the dark.
-
-
Counterstaining:
-
Incubate the cells with DAPI or Hoechst solution for 5-10 minutes.
-
Wash twice with PBS.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Seal the edges with nail polish and let it dry.
-
Store the slides at 4°C in the dark until imaging.
-
Protocol 3: Fluorescence In Situ Hybridization (FISH)
This protocol outlines the detection of specific nucleic acid sequences in fixed cells using a Cy5-labeled oligonucleotide probe.
Materials:
-
Cells on slides
-
Cy5-labeled oligonucleotide probe
-
Hybridization Buffer (e.g., 0.7 M NaCl, 0.1 M Tris pH 8.0, 0.1% SDS, 10 mM EDTA)[9]
-
Wash Buffers (e.g., SSC buffers of varying concentrations)
-
Ethanol series (50%, 80%, 95%)
-
DAPI or Hoechst stain
-
Antifade mounting medium
Experimental Workflow:
Caption: General workflow for Fluorescence In Situ Hybridization (FISH).
Procedure:
-
Sample Preparation:
-
Fix cells on slides using an appropriate fixative (e.g., 4% PFA).
-
Dehydrate the sample by incubating in a series of increasing ethanol concentrations (e.g., 50%, 80%, 95% for 3 minutes each).[9] Air dry the slides.
-
-
Denaturation:
-
Denature the cellular DNA/RNA by incubating the slides in a denaturation solution (e.g., 70% formamide in 2x SSC) at 70-75°C for 5-10 minutes.
-
Immediately dehydrate the slides again through a cold ethanol series and air dry.
-
-
Hybridization:
-
Prepare the hybridization mixture containing the Cy5-labeled probe in hybridization buffer.
-
Apply the probe mixture to the slide, cover with a coverslip, and seal to prevent evaporation.
-
Incubate in a humidified chamber at a temperature appropriate for the probe sequence (e.g., 37-55°C) for several hours to overnight.[9][10]
-
-
Washing:
-
Carefully remove the coverslip.
-
Perform a series of stringent washes to remove unbound and non-specifically bound probes. This typically involves washing in buffers with decreasing salt concentrations (e.g., 2x SSC, 0.4x SSC) at elevated temperatures.[11]
-
-
Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the slides with an antifade mounting medium.
-
Image using a fluorescence microscope with appropriate filter sets for Cy5 and the counterstain.
-
Application Note: Cy5 in Super-Resolution Microscopy (STORM)
Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution technique that relies on the precise localization of individual fluorescent molecules that are switched between a fluorescent "on" state and a dark "on" state. Cy5 is a popular fluorophore for STORM, often used in combination with an "activator" dye like Cy3 or Alexa Fluor 405.[10][12]
Signaling Pathway in STORM:
Caption: Photoswitching mechanism of a Cy5-activator dye pair in STORM.
In a typical STORM experiment, a high-intensity red laser is used to drive most of the Cy5 molecules into a long-lived dark state.[12] A lower-intensity green or violet laser then excites the activator dye, which in turn facilitates the return of a sparse, random subset of Cy5 molecules to the fluorescent state.[12] These individual "on" molecules are then imaged and localized with high precision before they photobleach or return to the dark state. This cycle is repeated thousands of times to reconstruct a super-resolved image.
Application Note: Live-Cell Imaging with Cy5
The use of Cy5 acid and its derivatives in live-cell imaging requires careful consideration of cell permeability and potential toxicity. The negatively charged sulfonate group in Cy5 acid (mono SO3) generally makes it cell-impermeable, rendering it suitable for labeling cell surface proteins. For intracellular labeling in live cells, more hydrophobic, cell-permeable versions of Cy5 or specific delivery methods may be necessary.
General Considerations for Live-Cell Imaging:
-
Minimize Phototoxicity: Use the lowest possible laser power and exposure times to avoid damaging the cells.
-
Maintain Physiological Conditions: Use an imaging medium that supports cell health and a stage-top incubator to control temperature, humidity, and CO2 levels.
-
Probe Concentration: Use the lowest effective concentration of the fluorescent probe to minimize background and potential cytotoxic effects.
-
Controls: Include unstained and vehicle-treated control cells to monitor for autofluorescence and effects of the labeling procedure on cell viability and morphology.
Conclusion
Cy5 acid (mono SO3) and its derivatives are powerful and versatile tools for a wide array of fluorescence microscopy applications. Their far-red emission, high molar extinction coefficient, and, in the case of the sulfonated form, enhanced water solubility, make them ideal for high-sensitivity imaging with low background. The detailed protocols and application notes provided here serve as a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize Cy5 in their fluorescence microscopy experiments. Proper experimental design, including the selection of the appropriate Cy5 derivative and optimization of labeling and imaging conditions, is crucial for obtaining high-quality, reproducible results.
References
- 1. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 2. Cyanine5 Dye, Cy5 Fluorophore, Cy5 Dye | AxisPharm [axispharm.com]
- 3. Cy5 Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 4. FluoroFinder [app.fluorofinder.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. drmr.com [drmr.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 10. A quick and simple FISH protocol with hybridization-sensitive fluorescent linear oligodeoxynucleotide probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Multicolor Super-resolution Imaging with Photo-switchable Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-Step Guide for Cy5 Acid Antibody Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the conjugation of Cy5 (Cyanine5) acid to antibodies. The protocol details the necessary reagents, equipment, and procedures required for successful conjugation, purification, and characterization of the resulting fluorescently labeled antibody.
Introduction
Cyanine5 (Cy5) is a fluorescent dye that belongs to the cyanine family. It is widely used in various biological and biomedical research applications, including immunofluorescence, flow cytometry, and in vivo imaging, due to its high extinction coefficient and fluorescence quantum yield in the far-red region of the spectrum (excitation maximum ~650 nm, emission maximum ~670 nm). This region is advantageous as it minimizes autofluorescence from biological samples.[1]
The conjugation of Cy5 to an antibody is a common method to create a specific probe for detecting a target antigen.[2] The most prevalent method for this conjugation involves the use of an amine-reactive N-hydroxysuccinimide (NHS) ester of Cy5, which forms a stable amide bond with the primary amines (e.g., on lysine residues) of the antibody.[3]
Experimental Protocols
Materials and Reagents
-
Antibody: Purified antibody of interest (e.g., IgG) at a concentration of at least 2 mg/mL. The antibody solution must be free of amine-containing buffers (e.g., Tris) and stabilizers like sodium azide.[4][5]
-
Cy5 NHS Ester: Amine-reactive Cyanine5 N-hydroxysuccinimide ester.
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate buffer, pH 8.0-8.5.[6]
-
Purification Column: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (10-14 kDa MWCO).
-
Storage Buffer: Phosphate-buffered saline (PBS) with 0.1% sodium azide (optional, for long-term storage).[4]
-
Spectrophotometer
Step 1: Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or sodium azide, it must be exchanged into the Reaction Buffer. This can be achieved through dialysis against the Reaction Buffer overnight at 4°C with at least two buffer changes, or by using a desalting column.[4]
-
Concentration Adjustment: The antibody concentration should be at least 2 mg/mL for optimal conjugation.[5] If necessary, concentrate the antibody using a centrifugal filter unit.
-
Determine Antibody Concentration: Measure the absorbance of the antibody solution at 280 nm (A280) and calculate the concentration using the extinction coefficient of the antibody (for a typical IgG, an A280 of 1.4 corresponds to 1 mg/mL).[4]
Step 2: Cy5 NHS Ester Preparation
-
Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[4]
-
Vortex the solution until the dye is completely dissolved.
Step 3: Conjugation Reaction
-
Calculate Molar Ratio: Determine the desired molar ratio of Cy5 to antibody. A starting point of 5:1 to 10:1 (dye:antibody) is recommended for initial optimization.[4][6]
-
Add Cy5 to Antibody: While gently vortexing the antibody solution, add the calculated volume of the Cy5 NHS ester solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark, with continuous gentle mixing.[4]
Step 4: Purification of the Conjugate
The removal of unconjugated Cy5 is crucial to prevent high background fluorescence.
-
Size-Exclusion Chromatography (Gel Filtration):
-
Equilibrate a Sephadex G-25 column with PBS.
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The first colored fraction to elute will be the Cy5-conjugated antibody. The smaller, unconjugated Cy5 molecules will elute later.
-
-
Dialysis:
-
Transfer the reaction mixture to a dialysis tube (10-14 kDa MWCO).
-
Dialyze against a large volume of PBS at 4°C for at least 24 hours, with several buffer changes, to remove the free dye.
-
Step 5: Characterization of the Conjugate
-
Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of Cy5 (~650 nm, A650).
-
Calculate Degree of Labeling (DOL): The DOL, or the average number of dye molecules per antibody, can be calculated using the following formula:
DOL = (A650 × ε_Ab) / [(A280 - (A650 × CF)) × ε_Cy5]
Where:
-
ε_Ab is the molar extinction coefficient of the antibody at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for a typical IgG).
-
ε_Cy5 is the molar extinction coefficient of Cy5 at 650 nm (typically ~250,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the absorbance of Cy5 at 280 nm (typically ~0.05).
An optimal DOL for Cy5 is generally between 3 and 7.[4] Higher ratios can lead to fluorescence quenching and reduced antibody activity.[4]
-
Step 6: Storage
Store the purified Cy5-antibody conjugate at 4°C in the dark. For long-term storage, it can be aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Recommended Molar Ratios and Expected Degree of Labeling (DOL) for Cy5-Antibody Conjugation
| Dye:Antibody Molar Ratio | Expected DOL Range | Notes |
| 3:1 | 2 - 4 | A good starting point for sensitive antibodies. |
| 5:1 | 3 - 5 | Often optimal for many applications, providing good brightness with low background.[4] |
| 7:1 | 4 - 7 | May provide a brighter signal, but risk of over-labeling and quenching increases.[4] |
| 10:1 and higher | > 7 | Not generally recommended due to a high risk of antibody precipitation and fluorescence quenching. |
Table 2: Comparison of Purification Methods for Cy5-Antibody Conjugates
| Purification Method | Principle | Advantages | Disadvantages |
| Size-Exclusion Chromatography (Gel Filtration) | Separation based on molecular size.[7] | Fast and efficient removal of free dye. Provides a purified and buffer-exchanged conjugate in a single step. | Can result in some dilution of the final conjugate. Requires purchase of pre-packed columns or manual column packing. |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane. | Simple and requires minimal specialized equipment. Gentle on the antibody. | Time-consuming (24-48 hours). Does not concentrate the sample. |
| Spin Columns | A form of gel filtration in a microcentrifuge format. | Rapid and suitable for small-scale purifications. | May have lower recovery compared to gravity-flow columns. Limited sample volume capacity. |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for Cy5 acid antibody conjugation.
Signaling Pathway Example: EGFR Signaling
Cy5-conjugated antibodies are frequently used in immunofluorescence to visualize and study cellular signaling pathways. A prominent example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[8][9]
Caption: Simplified EGFR signaling pathway with Cy5-Ab visualization.
References
- 1. Cy®5.5 Antibody Conjugates | Cell Signaling Technology [cellsignal.com]
- 2. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 3. PE-Cy®5 Conjugated Antibodies | Cell Signaling Technology [cellsignal.com]
- 4. drmr.com [drmr.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. broadpharm.com [broadpharm.com]
- 7. cusabio.com [cusabio.com]
- 8. Cy5.5 conjugated anti-epidermal growth factor receptor monoclonal antibody - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Application Notes: Accurate Determination of Dye-to-Protein Ratio for Cy5 Labeled Proteins
References
- 1. assaygenie.com [assaygenie.com]
- 2. content.abcam.com [content.abcam.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Protein sample labeling with CyDye [bio-protocol.org]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
Application Notes and Protocols for Cy5 in Flow Cytometry
Unlocking Cellular Insights: Cy5 Applications in Flow Cytometry
Cyanine5 (Cy5) is a bright, far-red fluorescent dye that has become an invaluable tool in the field of flow cytometry.[1] Its excitation and emission properties are well-suited for the 633 nm or 647 nm laser lines commonly found on flow cytometers.[1][2] A key advantage of using Cy5 and other long-wavelength dyes is the reduced autofluorescence of biological specimens in this region of the spectrum, leading to improved signal-to-noise ratios.[1] This characteristic makes Cy5 particularly useful for detecting low-abundance antigens.
These application notes provide detailed protocols for utilizing Cy5-conjugated antibodies in flow cytometry, from antibody conjugation to cell staining and analysis. The information is intended for researchers, scientists, and drug development professionals seeking to leverage the benefits of Cy5 for single- and multi-parameter cellular analysis.[3][4]
Quantitative Data Summary
For optimal performance in flow cytometry, it is crucial to consider the spectral properties of Cy5 and the degree of labeling when preparing antibody conjugates.
| Parameter | Value | Reference |
| Excitation Maximum | ~650 nm | [2] |
| Emission Maximum | ~670 nm | [2] |
| Recommended Laser Line | 633 nm (HeNe) or 647 nm (Krypton) | [1][5] |
| Optimal Dye-to-Antibody Molar Ratio | 5:1 to 8:1 | [5][6] |
| Cy5 (NHS Ester) Stock Solution | 10 mg/mL in anhydrous DMSO | [5][6] |
Experimental Protocols
Protocol 1: Antibody Conjugation with Cy5 Succinimidyl Ester
This protocol describes the covalent conjugation of Cy5 succinimidyl ester (a reactive form of Cy5 acid) to primary antibodies for use in flow cytometry. The succinimidyl ester reacts with primary amines (e.g., lysine residues) on the antibody.[5]
Materials:
-
Purified antibody (at least 2 mg/mL in an amine-free buffer like PBS)
-
Cy5 succinimidyl ester (mono-reactive NHS ester)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
1 M Sodium Bicarbonate, pH 8.3
-
Desalting column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)
Procedure:
-
Antibody Preparation: Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.3) to ensure it is in an amine-free buffer at the optimal pH for conjugation.[7] Determine the antibody concentration.
-
Dye Preparation: Immediately before use, dissolve the Cy5 succinimidyl ester in anhydrous DMSO to a concentration of 10 mg/mL.[5]
-
Conjugation Reaction:
-
While gently vortexing the antibody solution, add the dissolved Cy5 dye dropwise. A starting point for the molar ratio of dye to antibody is 10:1.[6] For an optimal ratio of approximately 5:1, add about 40 µg of Cy5 per mg of antibody.[5]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[5]
-
-
Purification:
-
Determination of Degree of Labeling (Optional but Recommended):
-
Measure the absorbance of the conjugate at 280 nm and 650 nm.
-
Calculate the protein concentration and the dye concentration to determine the molar ratio of Cy5 to antibody. An optimal ratio is typically between 5 and 8.[6]
-
-
Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.[7]
Protocol 2: Direct Immunofluorescent Staining of Cell Surfaces
This protocol is for staining cell surface antigens using a Cy5-conjugated primary antibody.
Materials:
-
Cell suspension (1-5 x 10^6 cells/mL)
-
Cy5-conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% BSA and 0.02% sodium azide)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend them in cold Flow Cytometry Staining Buffer.
-
Blocking (Optional): To prevent non-specific binding, you can incubate the cells with an Fc receptor blocking antibody for 10-15 minutes on ice.[8]
-
Staining:
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Repeat the wash step two more times.[11]
-
-
Resuspension: Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Analysis: Analyze the samples on a flow cytometer equipped with a 633 nm or 647 nm laser as soon as possible.[11]
Protocol 3: Indirect Immunofluorescent Staining of Cell Surfaces
This protocol is for staining cell surface antigens using an unconjugated primary antibody followed by a Cy5-conjugated secondary antibody.
Materials:
-
Cell suspension (1-5 x 10^6 cells/mL)
-
Unconjugated primary antibody
-
Cy5-conjugated secondary antibody (specific for the host species of the primary antibody)
-
Flow Cytometry Staining Buffer
-
Flow cytometry tubes
Procedure:
-
Cell Preparation and Blocking: Follow steps 1 and 2 from the Direct Staining Protocol.
-
Primary Antibody Incubation:
-
Add the unconjugated primary antibody at its optimal dilution.
-
Incubate for 30-60 minutes at 4°C in the dark.[8]
-
-
Washing: Wash the cells twice with cold Flow Cytometry Staining Buffer as described in the Direct Staining Protocol.
-
Secondary Antibody Incubation:
-
Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the optimal dilution of the Cy5-conjugated secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.[11]
-
-
Washing: Wash the cells three times with cold Flow Cytometry Staining Buffer.[11]
-
Resuspension and Analysis: Resuspend the cells and analyze them on a flow cytometer as described in the Direct Staining Protocol.
Visualizations
Caption: Experimental workflow for flow cytometry using Cy5-conjugated antibodies.
Caption: Detection of a signaling event using multiplex flow cytometry with Cy5.
References
- 1. Cy5 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 3. biocompare.com [biocompare.com]
- 4. sinobiological.com [sinobiological.com]
- 5. drmr.com [drmr.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]
- 8. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Protocol: Cell Surface Antibody Staining for Flow Cytometry - Biotium [biotium.com]
- 10. Flow Cytometry Protocol | Abcam [abcam.com]
- 11. biotech.illinois.edu [biotech.illinois.edu]
Application Notes and Protocols for Cy5 Acid Labeling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the successful labeling of proteins and other biomolecules containing primary amines with Cy5 N-hydroxysuccinimide (NHS) ester. Adherence to optimal buffer conditions is critical for achieving high labeling efficiency and preserving the functionality of the target molecule.
I. Critical Buffer Conditions for Cy5 NHS Ester Labeling
The reaction between a Cy5 NHS ester and a primary amine is highly dependent on the pH of the reaction buffer. The unprotonated primary amine is the reactive species; therefore, a basic pH is required for the reaction to proceed efficiently. However, at excessively high pH, the hydrolysis of the Cy5 NHS ester is accelerated, which reduces the labeling efficiency.[1][2][3] It is also crucial to use buffers that are free of primary amines, as these will compete with the target molecule for reaction with the dye.[1][4][5]
Table 1: Summary of Recommended Buffer Conditions for Cy5 NHS Ester Labeling Reactions
| Parameter | Recommendation | Notes |
| pH | 8.2 - 9.3 | The optimal pH is frequently cited as 8.3-8.5.[3][6][7] Some protocols suggest a higher pH of up to 9.3 for optimal labeling.[4] The rate of NHS ester hydrolysis increases significantly at higher pH.[2] |
| Recommended Buffers | 0.1 M Sodium Bicarbonate, 0.1 M Sodium Carbonate, 0.1 M Phosphate Buffer, 50 mM Sodium Borate | These buffers are effective at maintaining the desired pH range without interfering with the labeling reaction.[4][6][7] |
| Buffers to Avoid | Tris-based buffers (e.g., TBS), Glycine | These buffers contain primary amines that will compete with the target molecule for the Cy5 NHS ester, significantly reducing labeling efficiency.[1][4][5] |
| Additives | None | The reaction is typically performed in a simple buffer system. Additives are generally not required. |
| Solvent for Cy5 NHS Ester | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Cy5 NHS ester is often poorly soluble in aqueous buffers and should be dissolved in a small volume of high-quality, amine-free DMF or DMSO before being added to the reaction mixture.[6][7] |
II. Experimental Protocols
A. General Protocol for Cy5 Labeling of Proteins
This protocol is a general guideline for labeling proteins with Cy5 NHS ester. The optimal conditions, including the molar ratio of dye to protein, may need to be determined empirically for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES)
-
Cy5 NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Purification column (e.g., Sephadex G-25)[4]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine
Procedure:
-
Protein Preparation:
-
Reaction Buffer Preparation:
-
Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 8.3.
-
-
Cy5 NHS Ester Stock Solution Preparation:
-
Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO or DMF to prepare a 10 mg/mL stock solution.[1] Vortex briefly to ensure it is fully dissolved.
-
-
Labeling Reaction:
-
Transfer the desired amount of protein to a reaction tube.
-
Add the Reaction Buffer to the protein solution.
-
Calculate the required volume of the Cy5 NHS ester stock solution. A molar excess of 8-10 fold of dye to protein is a common starting point for mono-labeling.[6][7]
-
Add the Cy5 NHS ester stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[8]
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching buffer such as Tris-HCl or glycine can be added to a final concentration of 50-100 mM. Incubate for an additional 10-15 minutes.
-
-
Purification of the Labeled Protein:
-
Separate the Cy5-labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with a suitable storage buffer (e.g., PBS).[4]
-
The labeled protein will typically elute as the first colored fraction.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 650 nm (for Cy5).
-
Calculate the protein concentration and the DOL using the following formulas:
-
Protein Concentration (M) = [A280 - (A650 × 0.05)] / ε_protein
-
DOL = (A650 / ε_Cy5) / Protein Concentration (M)
-
Where:
-
-
III. Visualizations
Caption: Experimental workflow for Cy5 NHS ester labeling of proteins.
Caption: Chemical reaction of Cy5 NHS ester with a primary amine.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BE [thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. acebiolab.com [acebiolab.com]
- 8. assaygenie.com [assaygenie.com]
Application Notes and Protocols: Utilizing Cy5 Acid (mono SO3) as a Non-Reactive Control Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
In fluorescence-based applications such as immunofluorescence microscopy and flow cytometry, distinguishing the specific signal from background noise is paramount for accurate data interpretation. Non-specific binding of fluorescent probes can lead to false positives and inaccurate quantification. A crucial component of a robust experimental design is the inclusion of proper negative controls. Cy5 acid (mono SO3) is a fluorescent dye that serves as an excellent non-reactive control. Due to its free carboxylic acid group, it does not covalently bind to cellular components, allowing researchers to assess the level of non-specific dye association and background fluorescence inherent in their experimental system.[1][2][3] This application note provides detailed protocols and guidance for using Cy5 acid (mono SO3) as a non-reactive control in fluorescence microscopy and flow cytometry.
Key Features of Cy5 Acid (mono SO3)
-
Non-Reactive: The carboxylic acid moiety is not activated and therefore does not form covalent bonds with cellular macromolecules, making it an ideal tool to measure non-specific binding.[1][2][3]
-
Spectral Properties: Cy5 is a far-red fluorescent dye with an excitation maximum around 646 nm and an emission maximum around 662 nm, a spectral range that often minimizes autofluorescence from biological samples.[1]
-
Solubility: Cy5 acid (mono SO3) has limited aqueous solubility and is typically dissolved in organic solvents like DMSO or DMF to prepare stock solutions.[2][3] The "mono SO3" designation indicates the presence of a single sulfonate group, which slightly improves water solubility compared to the non-sulfonated version.
Applications
The primary application of Cy5 acid (mono SO3) is to serve as a negative control in experiments involving fluorescently labeled molecules. Its use allows for:
-
Assessment of Non-Specific Binding: Quantify the degree to which a fluorescent dye non-specifically associates with cells or tissues.
-
Determination of Background Fluorescence: Establish a baseline for background signal, enabling more accurate signal-to-noise calculations.
-
Validation of Staining Specificity: By comparing the signal from a specific probe to the signal from the non-reactive Cy5 acid control, researchers can have greater confidence in the specificity of their staining.
-
Instrument Calibration: The stable fluorescence of Cy5 acid can be used for calibrating fluorescence intensity on microscopes and flow cytometers.[2][3]
Experimental Protocols
Preparation of Cy5 Acid (mono SO3) Stock Solution
-
Reconstitution: Centrifuge the vial of Cy5 acid (mono SO3) briefly to collect the powder at the bottom.
-
Dissolution: Dissolve the dye in anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to a stock concentration of 1-10 mM. For example, to make a 10 mM stock solution of Cy5 acid (MW: ~519 g/mol ), dissolve 1 mg in approximately 193 µL of DMSO.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[2]
Protocol 1: Using Cy5 Acid (mono SO3) as a Non-Reactive Control in Immunofluorescence Microscopy
This protocol describes the use of Cy5 acid (mono SO3) as a negative control alongside a standard indirect immunofluorescence experiment.
Materials:
-
Fixed and permeabilized cells or tissue sections on coverslips or slides
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer (e.g., PBS with 5% Normal Goat Serum and 0.3% Triton™ X-100)
-
Primary Antibody Dilution Buffer (e.g., PBS with 1% BSA and 0.3% Triton™ X-100)
-
Primary antibody
-
Fluorophore-conjugated secondary antibody (with a different fluorescent dye, e.g., FITC or TRITC)
-
Cy5 Acid (mono SO3) working solution (see step 5)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for the secondary antibody fluorophore and Cy5.
Procedure:
-
Sample Preparation: Prepare your cells or tissue sections according to your standard fixation and permeabilization protocol.
-
Blocking: Block non-specific binding sites by incubating the samples in Blocking Buffer for 60 minutes at room temperature.
-
Primary Antibody Incubation (Experimental Sample): For your experimental sample, incubate with the primary antibody diluted in Primary Antibody Dilution Buffer for 1 hour at room temperature or overnight at 4°C.
-
Control Incubation (Non-Reactive Control): For the negative control sample, incubate with only the Primary Antibody Dilution Buffer (without the primary antibody).
-
Preparation of Cy5 Acid Working Solution: Dilute the Cy5 acid (mono SO3) stock solution in the same buffer used for the secondary antibody to a final concentration that is molar-equivalent to the fluorescently labeled secondary antibody. A typical starting concentration is 1-5 µM.
-
Secondary Antibody and Cy5 Acid Incubation:
-
Experimental Sample: Incubate with the fluorophore-conjugated secondary antibody diluted in the appropriate buffer according to the manufacturer's instructions.
-
Non-Reactive Control Sample: Incubate with the Cy5 acid (mono SO3) working solution for the same duration and under the same conditions as the secondary antibody incubation.
-
-
Washing: Wash all samples three times with PBS for 5 minutes each to remove unbound antibodies and dye.
-
Counterstaining (Optional): If desired, counterstain nuclei with a suitable dye like DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Acquire images using a fluorescence microscope. Use the appropriate filter sets to visualize the specific signal from your secondary antibody and the non-specific signal from the Cy5 acid control. Ensure that the imaging parameters (e.g., exposure time, gain) are kept consistent between the experimental and control samples.
Protocol 2: Using Cy5 Acid (mono SO3) as a Non-Reactive Control in Flow Cytometry
This protocol outlines the use of Cy5 acid (mono SO3) to determine the background fluorescence in a flow cytometry experiment.
Materials:
-
Single-cell suspension of your cells of interest
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum)
-
Fluorophore-conjugated antibody for your target of interest
-
Cy5 Acid (mono SO3) working solution (see step 3)
-
Flow cytometer with appropriate lasers and filters for your antibody's fluorophore and Cy5.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your cells and wash them with Flow Cytometry Staining Buffer. Adjust the cell concentration to 1 x 10^6 cells/mL.
-
Sample Aliquoting: Aliquot 100 µL of the cell suspension into three tubes:
-
Unstained Control: Contains only cells in staining buffer.
-
Experimental Sample: For staining with your specific fluorescently labeled antibody.
-
Non-Reactive Control: For staining with Cy5 acid (mono SO3).
-
-
Staining:
-
Experimental Sample: Add the recommended amount of the fluorophore-conjugated antibody to the respective tube.
-
Non-Reactive Control: Prepare a working solution of Cy5 acid (mono SO3) in Flow Cytometry Staining Buffer at a concentration similar to your fluorescently labeled antibody (typically 1-5 µM). Add this to the control tube.
-
-
Incubation: Incubate all tubes for 30 minutes at 4°C, protected from light.
-
Washing: Wash the cells twice by adding 1 mL of Flow Cytometry Staining Buffer to each tube, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.
-
Resuspension: Resuspend the cell pellets in 300-500 µL of Flow Cytometry Staining Buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer. Use the unstained control to set the forward and side scatter gates and the baseline fluorescence. Acquire data for your experimental sample and the Cy5 acid non-reactive control. The fluorescence intensity in the Cy5 channel for the non-reactive control will indicate the level of non-specific dye uptake and binding.
Data Presentation
The use of Cy5 acid (mono SO3) as a non-reactive control allows for the quantitative assessment of non-specific signal. The data can be summarized to compare the signal intensity between the specifically stained sample and the non-reactive control.
Table 1: Representative Data from Immunofluorescence Microscopy
| Sample | Mean Fluorescence Intensity (A.U.) | Signal-to-Noise Ratio (SNR) |
| Specific Antibody Staining | 1500 | 15 |
| Cy5 Acid (mono SO3) Control | 100 | 1 |
| Unstained Control | 50 | - |
Signal-to-Noise Ratio (SNR) is calculated as (Mean Fluorescence Intensity of Stained Sample - Mean Fluorescence Intensity of Unstained Control) / Standard Deviation of the Unstained Control.
Table 2: Representative Data from Flow Cytometry
| Sample | Median Fluorescence Intensity (MFI) | % Positive Cells |
| Specific Antibody Staining | 2500 | 85% |
| Cy5 Acid (mono SO3) Control | 150 | 2% |
| Unstained Control | 100 | 0.5% |
Mandatory Visualization
References
Application Notes: Cy5 Acid for Single-Molecule Fluorescence Microscopy
Introduction
Cyanine 5 (Cy5) is a far-red fluorescent dye that has become a cornerstone of single-molecule fluorescence microscopy (smFSM). Its exceptional photophysical properties, including high extinction coefficient, good quantum yield, and emission in a spectral region with low cellular autofluorescence, make it an ideal candidate for detecting and tracking individual biomolecules. Cy5 is frequently used as an acceptor in Förster Resonance Energy Transfer (FRET) pairs, most commonly with Cy3 as the donor, to probe molecular distances and conformational changes in real-time.[1][2] This document provides a comprehensive overview of the applications of Cy5 acid and its derivatives in smFSM, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.
Photophysical Properties of Cy5
The performance of any fluorophore in single-molecule studies is dictated by its photophysical characteristics. Cy5's properties make it particularly well-suited for these demanding applications.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 nm | [3] |
| Emission Maximum (λem) | ~662 nm | [3] |
| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | [3][4] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | [1][3] |
| Fluorescence Lifetime (τ) | ~1.0 ns | [5] |
| Förster Radius (R₀) with Cy3 | ~5.3 - 6.0 nm | [2][6][7] |
Experimental Workflow for Single-Molecule FRET
Single-molecule FRET (smFRET) experiments using Cy5 involve a multi-step process, from labeling the molecule of interest to analyzing the final data. The following diagram outlines a typical workflow.
Detailed Protocols
Protocol 1: Labeling of Biomolecules with Cy5 NHS Ester
Cy5 acid itself is not reactive. For labeling, it is typically activated as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins (e.g., lysine residues) and amino-modified DNA.
Materials:
-
Biomolecule (Protein or amino-modified DNA) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).
-
Cy5 NHS Ester (dissolved in anhydrous DMSO or DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification column (e.g., Sephadex G-25) or other purification system (e.g., HPLC).
Procedure:
-
Preparation: Dissolve the biomolecule in the labeling buffer at a concentration of 1-10 mg/mL.[8] Prepare a fresh stock solution of Cy5 NHS ester in DMSO or DMF.
-
Molar Ratio Calculation: Determine the desired molar ratio of dye to biomolecule. For mono-labeling of proteins, a molar excess of 8-10 fold of the NHS ester is often a good starting point.[8][9]
-
mg of NHS ester = 8 × (mg of protein) × (MW of NHS ester) / (MW of protein)
-
-
Labeling Reaction: Add the calculated amount of Cy5 NHS ester solution to the biomolecule solution. Mix thoroughly by vortexing.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight on ice.[8]
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for another 30 minutes.
-
Purification: Separate the labeled biomolecule from the free dye using a gel filtration column or another appropriate purification method.
Protocol 2: Surface Passivation and Immobilization for smFSM
To prevent non-specific binding of labeled molecules to the glass surface, a passivation layer is crucial. Poly(ethylene glycol) (PEG) is widely used for this purpose.[10][11]
Materials:
-
Microscope slides and coverslips.
-
Cleaning solutions: Acetone, 1 M KOH, Piranha solution (H₂SO₄ and H₂O₂). (Caution: Piranha is extremely corrosive).
-
Silanization solution (e.g., 3-aminopropyltriethoxysilane).
-
PEGylation solution: m-PEG-SCM and Biotin-PEG-SCM in 0.1 M sodium bicarbonate, pH 8.4.[12]
-
Biotinylated and Cy5-labeled biomolecule.
Procedure:
-
Slide Cleaning: Thoroughly clean the slides and coverslips by sonicating in acetone and then 1 M KOH.[10][11] A final piranha etch can be used to create a hydrophilic surface.[10]
-
Aminosilanization: Functionalize the clean glass surface with amine groups by incubating with an aminosilane solution.[12][13]
-
PEGylation: Incubate the aminated slides with a mixture of m-PEG-SCM and Biotin-PEG-SCM. The biotinylated PEG will serve as an anchor point for immobilization. A two-round PEGylation can improve surface quality.[11]
-
Chamber Assembly: Assemble a microfluidic chamber using the PEGylated slide and a coverslip.[11]
-
Streptavidin Coating: Incubate the chamber with a streptavidin solution for 5-10 minutes to coat the surface.[12]
-
Molecule Immobilization: Introduce the biotinylated and Cy5-labeled biomolecules into the chamber and allow them to bind to the streptavidin-coated surface.
Protocol 3: Single-Molecule Imaging
Total Internal Reflection Fluorescence (TIRF) microscopy is typically used to excite only the molecules near the surface, reducing background fluorescence.
Materials:
-
TIRF microscope with appropriate laser lines (e.g., 640 nm for direct Cy5 excitation, or 532 nm for Cy3 excitation in a FRET pair).
-
Imaging buffer with an oxygen scavenging system (OSS).
Oxygen Scavenging Systems (OSS): Photobleaching and blinking of Cy5 are significant challenges in smFSM.[1] Removing molecular oxygen from the imaging buffer dramatically improves dye stability.[14] Common OSS include:
-
Glucose Oxidase/Catalase (GODCAT): An enzymatic system that removes oxygen in the presence of glucose.[14]
-
Protocatechuic Acid/Protocatechuate-3,4-Dioxygenase (PCA/PCD): A highly efficient enzymatic system.[14][15] This system has been shown to provide lower dissolved oxygen concentrations and increased fluorophore lifetimes compared to GODCAT.[14][15]
Imaging Procedure:
-
Buffer Exchange: Replace the immobilization buffer in the flow cell with the imaging buffer containing the OSS.
-
Microscope Setup: Mount the slide on the TIRF microscope and locate the focal plane.
-
Data Acquisition: Illuminate the sample with the appropriate laser and record the fluorescence emission using a sensitive camera (e.g., EMCCD). For smFRET, use a dual-view emission splitter to simultaneously image the donor (Cy3) and acceptor (Cy5) channels.[16]
smFRET Data Analysis Workflow
The analysis of smFRET data aims to extract kinetic and conformational information from the fluorescence time traces of individual molecules.
Data Analysis Steps:
-
Molecule Identification: Locate individual fluorescent spots in the recorded image series.
-
Intensity Extraction: For each identified molecule, extract the fluorescence intensity of the donor and acceptor over time.[17]
-
Corrections: Apply corrections for background noise and spectral crosstalk between the donor and acceptor channels.
-
FRET Calculation: Calculate the apparent FRET efficiency (E) for each time point.
-
State Identification: Analyze the FRET time traces to identify distinct conformational states. Hidden Markov Models (HMM) are powerful tools for this purpose.[17]
-
Kinetic Analysis: From the idealized state trajectories, build transition density plots and calculate dwell times and transition rates between different states.[18]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | Incomplete removal of free dye. | Improve purification of the labeled biomolecule. |
| Dirty slides or coverslips. | Ensure a thorough cleaning procedure is followed.[10][11] | |
| Rapid Photobleaching | Presence of molecular oxygen. | Use a freshly prepared and effective oxygen scavenging system.[14][15] |
| High laser power. | Reduce laser intensity to the minimum required for a good signal-to-noise ratio. | |
| No FRET Signal | Acceptor (Cy5) is photobleached or inactive. | Ensure proper labeling and handling of the dye. Check for Cy5 fluorescence with direct excitation. |
| Inter-dye distance is outside the FRET range (>10 nm). | Redesign the labeling positions on the biomolecule. | |
| Molecule Blinking | Cy5 can enter long-lived dark states, especially in the presence of thiols.[1] | Use a reducing and oxidizing system (ROXS) like Trolox in the imaging buffer to mitigate blinking.[1] |
| Non-specific Binding | Ineffective surface passivation. | Optimize the PEGylation protocol; a two-step PEGylation may be beneficial.[11] |
References
- 1. Photophysics of Fluorescence Probes for Single Molecule Biophysics and Super-Resolution Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 4. pdf.dutscher.com [pdf.dutscher.com]
- 5. Time-resolved single molecule fluorescence spectroscopy of Cy5-dCTP: influence of the immobilization strategy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. Surface Passivation for Single-molecule Protein Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lamichhanelab.utk.edu [lamichhanelab.utk.edu]
- 13. researchgate.net [researchgate.net]
- 14. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mars workflow example for dynamic smFRET | Mars [duderstadt-lab.github.io]
- 17. Single-molecule FRET - Wikipedia [en.wikipedia.org]
- 18. Analysis of Complex Single Molecule FRET Time Trajectories - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cy5 Acid (mono SO3) Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cy5 acid (mono SO3) labeling.
Troubleshooting Guide: Improving Labeling Efficiency
Low labeling efficiency is a common issue in bioconjugation. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal Cy5 labeling.
Question: My Cy5 labeling efficiency is low. What are the potential causes and how can I improve it?
Answer:
Several factors can contribute to low labeling efficiency. Follow these troubleshooting steps to optimize your reaction.
Step 1: Verify Reaction Conditions
The chemical environment of the labeling reaction is critical. Ensure all parameters are within the optimal range.
-
pH: The reaction between the Cy5 NHS ester and primary amines is highly pH-dependent. The optimal pH range is typically 8.3-9.3.[1][2][3]
-
Buffer Composition: The presence of primary amines in the reaction buffer will compete with your target molecule for the Cy5 dye, drastically reducing labeling efficiency.[1][5]
-
Troubleshooting:
-
Avoid buffers containing primary amines, such as Tris or glycine.[1][5]
-
If your protein is in an amine-containing buffer, perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES, or bicarbonate) before labeling.[1] Dialysis or spin filtration are effective methods for buffer exchange.[5]
-
-
-
Protein Concentration: The concentration of your target molecule can significantly impact the reaction kinetics.
Step 2: Evaluate Reagent Quality and Handling
The stability and handling of both the Cy5 dye and your target molecule are crucial for a successful reaction.
-
Cy5 Dye Quality: Cy5 NHS esters are susceptible to hydrolysis, which renders them non-reactive.[2][]
-
Troubleshooting:
-
Store the lyophilized Cy5 dye at -20°C, protected from light and moisture.[1][8]
-
Reconstitute the dye in anhydrous DMSO or DMF immediately before use.[2][5] Aqueous solutions of the NHS ester are not stable and should be used promptly.[2]
-
Avoid repeated freeze-thaw cycles of the dye stock solution.[6][8]
-
-
-
Molecule to be Labeled: The accessibility of primary amines on your target molecule will influence the labeling efficiency.
Step 3: Optimize Reaction Parameters
Fine-tuning the reaction parameters can lead to a significant improvement in labeling efficiency.
-
Dye-to-Protein Molar Ratio: The ratio of Cy5 dye to your target molecule will determine the degree of labeling (DOL).
-
Reaction Time and Temperature: Incubation time and temperature affect the reaction rate.
Experimental Workflow for Troubleshooting
The following diagram outlines a systematic workflow for troubleshooting low Cy5 labeling efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for Cy5 NHS ester labeling?
A1: The optimal buffer is an amine-free buffer with a pH between 8.3 and 9.3.[1][2][3] 0.1 M sodium bicarbonate or sodium borate buffers are commonly used.[2][4] Avoid buffers containing primary amines like Tris and glycine, as they will compete with the labeling reaction.[1][5]
Q2: How do I prepare my protein sample for labeling?
A2: Your protein sample should be in an amine-free buffer at a concentration of at least 2 mg/mL.[1][6] If your protein is in a buffer containing primary amines, you must perform a buffer exchange prior to labeling.[1][5]
Q3: How should I store the Cy5 NHS ester?
A3: The lyophilized Cy5 NHS ester should be stored at -20°C, protected from light and moisture.[1][8] Once reconstituted in anhydrous DMSO or DMF, it should be used immediately or stored in small aliquots at -20°C for a short period, avoiding repeated freeze-thaw cycles.[2][6][8]
Q4: How can I determine the success of my labeling reaction?
A4: The success of the labeling reaction is quantified by the Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule. This can be calculated using absorbance measurements of your purified conjugate at 280 nm (for protein) and ~650 nm (for Cy5).[5][12]
Q5: What is a typical Degree of Labeling (DOL) for antibodies?
A5: For most antibodies, an optimal DOL is typically between 2 and 10.[6] However, the ideal DOL can vary depending on the specific application.
Q6: What can happen if I over-label my protein?
A6: Over-labeling can lead to several issues, including protein aggregation, precipitation, and fluorescence quenching, where the fluorescence intensity decreases despite a higher number of dye molecules.[1][9] It can also potentially affect the biological activity of the protein.[9][11]
Data Presentation
Table 1: Key Parameters for Cy5 Labeling Reaction
| Parameter | Recommended Range/Value | Rationale | Potential Issues if Deviated |
| pH | 8.3 - 9.3[1][2][3] | Ensures primary amines are deprotonated and reactive. | Low pH: Incomplete reaction. High pH: Increased dye hydrolysis.[2] |
| Buffer | Amine-free (e.g., Bicarbonate, Borate, PBS, HEPES)[1][2][4] | Prevents competition for the dye. | Presence of primary amines reduces labeling efficiency.[1] |
| Protein Concentration | > 2 mg/mL (Optimal: 5-10 mg/mL)[1][5][6] | Promotes efficient reaction kinetics. | Low concentration leads to poor labeling efficiency.[1] |
| Dye Solvent | Anhydrous DMSO or DMF[2][5] | Solubilizes the hydrophobic dye. | Aqueous solutions lead to rapid dye hydrolysis.[2] |
| Reaction Temperature | Room Temperature[2][10] | A balance between reaction rate and dye stability. | Higher temperatures can increase hydrolysis rate. |
| Reaction Time | 1 - 2 hours[2][10] | Sufficient time for the reaction to proceed. | Extended times may not improve yield due to hydrolysis.[11] |
Experimental Protocols
Protocol 1: Standard Cy5 Labeling of a Protein
This protocol is a general guideline for labeling proteins with Cy5 NHS ester. Optimization may be required for specific proteins.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Cy5 acid (mono SO3) NHS ester
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Cy5 Stock Solution:
-
Immediately before use, dissolve the lyophilized Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[13]
-
-
Labeling Reaction:
-
Purification:
-
Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column.[2]
-
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and ~650 nm (Amax).[5]
-
Calculate the protein concentration and DOL using the following formulas:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
DOL = Amax / (ε_dye × Protein Concentration (M))
-
Where CF is the correction factor for the dye's absorbance at 280 nm, ε_protein is the molar extinction coefficient of the protein, and ε_dye is the molar extinction coefficient of Cy5 (~250,000 M⁻¹cm⁻¹).[5]
-
-
Chemical Reaction Mechanism
The following diagram illustrates the reaction between a primary amine on a protein and the Cy5 NHS ester.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 4. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 5. assaygenie.com [assaygenie.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 8. selleckchem.com [selleckchem.com]
- 9. 标记化学支持 – 问题排查 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 10. content.abcam.com [content.abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. genecopoeia.com [genecopoeia.com]
Technical Support Center: Troubleshooting Low Fluorescence Signal with Cy5 Conjugates
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low fluorescence signals in experiments involving Cy5 conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a weak or absent Cy5 signal?
A weak or absent Cy5 signal can stem from several factors throughout the experimental workflow. The primary areas to investigate include:
-
Inefficient Labeling: The Cy5 dye may not have been efficiently conjugated to the antibody or protein of interest.
-
Suboptimal Staining Protocol: The protocol used for staining cells or tissues may not be optimized for the specific antibody, target, or sample type.
-
Fluorescence Quenching: Various factors can cause the Cy5 fluorescence to be quenched, leading to a reduced signal.
-
Photobleaching: Exposure to intense light during imaging can cause irreversible damage to the Cy5 fluorophore, resulting in signal loss.[1]
-
Improper Storage and Handling: Incorrect storage of the Cy5 conjugate can lead to degradation of the dye and loss of fluorescence.
-
Instrumental Issues: The imaging system may not be correctly configured with the appropriate lasers and filters for Cy5 detection.[2][3]
Q2: How can I determine if my protein or antibody has been successfully labeled with Cy5?
You can assess the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule. This can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of Cy5 (approximately 650 nm).
Q3: What is the optimal Degree of Labeling (DOL) for a Cy5 conjugate?
The optimal DOL depends on the specific protein and its application. A general guideline is to have one dye molecule per 200 amino acids.[4] However, it is crucial to avoid overlabeling, as this can lead to protein aggregation and fluorescence quenching.[4][5] It is recommended to test conjugates with different DOLs to find the optimal ratio for your specific assay.[4]
Q4: Are there brighter and more photostable alternatives to Cy5?
Yes, several alternative dyes offer improved brightness and photostability compared to Cy5. These are particularly useful for demanding applications like single-molecule imaging.
| Dye Family | Key Advantages | Reference |
| Alexa Fluor® 647 | Brighter and more photostable than Cy5 with nearly identical spectral properties.[6][7] | [6] |
| iFluor® 647 | Stronger fluorescence and higher photostability than Cy5. Fluorescence is pH-independent from pH 3 to 11.[8] | [8] |
| ATTO 647N | A common alternative to Cy5. | [9] |
| DY-647 | Similar performance, absorption, and emission spectra to Cy5. | [8] |
Troubleshooting Guides
Issue 1: Inefficient Labeling
A low fluorescence signal may be due to a poor conjugation reaction between the Cy5 dye and the protein or antibody.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incorrect Buffer Composition | Ensure the buffer used for conjugation is amine-free (e.g., PBS, MES, HEPES) as buffers containing primary amines like Tris or glycine will interfere with the NHS-ester reaction.[4][10] |
| Suboptimal pH | The labeling reaction with NHS esters is most efficient at a pH between 8.0 and 9.0. Adjust the pH of your protein solution accordingly.[11] For some kits, a pH range of 6.5 to 8.5 is acceptable.[10] |
| Low Protein Concentration | The efficiency of the labeling reaction can be concentration-dependent. For optimal results, the protein concentration should be at least 2 mg/mL, with 10 mg/mL being ideal for some protocols.[4][11] |
| Presence of Unpurified Substances | Ensure the antibody or protein is purified and free of stabilizing proteins like BSA or gelatin, which can compete for labeling.[12] |
| Inactive Dye | Protect the Cy5 NHS-ester from light and moisture. Store it at -20°C and prepare the dye solution shortly before use.[4] |
Issue 2: Suboptimal Staining Protocol
Even with a well-labeled conjugate, the staining protocol itself can be a major source of weak signals.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Antibody Concentration | The concentration of the Cy5-conjugated antibody may be too low. It is crucial to titrate the antibody to determine the optimal concentration that provides the best signal-to-noise ratio.[13][14] |
| Inadequate Incubation Time | Incubation times may need to be optimized. For some applications, longer incubation times (e.g., overnight) can significantly improve signal intensity and may allow for the use of lower antibody concentrations.[13] |
| Fixation and Permeabilization Issues | The choice of fixative and permeabilization agent can impact epitope accessibility. Some fixatives, like formaldehyde, can alter protein structure and mask the target epitope.[13] Test different fixation/permeabilization protocols to find the one that best preserves the epitope for your antibody. |
| High Background Staining | High background can obscure a specific signal. This can be caused by non-specific binding of the antibody. Use appropriate blocking solutions (e.g., serum from the same species as the secondary antibody, or commercial blocking reagents) to minimize background.[13][15] |
Issue 3: Fluorescence Quenching
Fluorescence quenching occurs when the Cy5 molecule loses its fluorescence due to interactions with its environment or other molecules.
Possible Causes & Solutions
| Cause | Recommended Solution |
| High Degree of Labeling (DOL) | Overlabeling can lead to self-quenching, where adjacent Cy5 molecules on the same protein interact and suppress fluorescence.[4][5][16][17] Aim for an optimal DOL as discussed in the FAQs. |
| Environmental Factors | The local chemical environment can affect fluorescence. Factors like pH, the presence of oxygen, and high temperatures can lead to quenching.[18] Ensure your imaging buffer is optimized. Cy5 is also known to be sensitive to environmental ozone levels.[3] |
| Formation of Aggregates | Aggregation of the labeled protein can bring Cy5 molecules into close proximity, causing quenching.[17] Ensure your conjugate is properly solubilized and centrifuged to remove any aggregates before use. |
| Interaction with Quenchers | Certain molecules in the sample or buffer can act as quenchers. For example, the phosphine TCEP can reversibly quench Cy5 fluorescence.[19] |
Issue 4: Photobleaching
Cy5, like all fluorophores, is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to excitation light.
Possible Causes & Solutions
| Cause | Recommended Solution |
| Excessive Light Exposure | Minimize the exposure of your sample to the excitation light source. Use the lowest laser power and shortest exposure time necessary to obtain a good image.[2] |
| Lack of Antifade Reagent | Use a commercially available antifade mounting medium to protect your sample from photobleaching during microscopy.[14] |
| Presence of Oxygen | Oxygen can contribute to photobleaching. While often not practical for live-cell imaging, oxygen-scavenging systems can be added to the imaging buffer for fixed samples to enhance photostability.[1][20] |
| Inherent Photostability of Cy5 | Cy5 is known to have issues with photostability, including blinking and irreversible photobleaching.[1] Consider using more photostable alternatives like Alexa Fluor® 647 or iFluor® 647.[6][8] Covalently linking photostabilizing agents like cyclooctatetraene (COT) to Cy5 can also dramatically enhance its photostability.[1][21] |
Experimental Protocols
Protocol 1: General Amine-Reactive Cy5 Labeling of Antibodies
This protocol is a general guideline for labeling antibodies with a Cy5 NHS-ester.
-
Antibody Preparation:
-
Dye Preparation:
-
Dissolve the Cy5 NHS-ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.[4]
-
-
Conjugation Reaction:
-
Add the dissolved Cy5 NHS-ester to the antibody solution. A common starting point is a 10:1 molar ratio of dye to antibody.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[4]
-
-
Purification:
-
Characterization and Storage:
Protocol 2: Basic Immunofluorescence Staining
This is a generalized protocol for immunofluorescence staining of cultured cells.
-
Cell Preparation:
-
Grow cells on coverslips or in imaging-compatible plates.
-
Wash the cells with PBS.
-
-
Fixation:
-
Permeabilization (for intracellular targets):
-
If targeting an intracellular protein, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS for 10 minutes).
-
-
Blocking:
-
Block non-specific binding by incubating the cells in a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes.[15]
-
-
Primary Antibody Incubation:
-
Incubate the cells with the primary antibody (if using an indirect staining method) at the optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Cy5-Conjugate Incubation:
-
Incubate the cells with the Cy5-conjugated primary or secondary antibody at its optimal dilution, protected from light.
-
-
Final Washes and Mounting:
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualizations
Caption: A flowchart for troubleshooting low Cy5 fluorescence signals.
Caption: Factors contributing to a low Cy5 fluorescence signal.
References
- 1. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 3. biocompare.com [biocompare.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 7. researchgate.net [researchgate.net]
- 8. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 9. generi-biotech.com [generi-biotech.com]
- 10. abcam.com [abcam.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. Do more with Less: Improving High Parameter Cytometry Through Overnight Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 15. Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
- 19. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. scholar.harvard.edu [scholar.harvard.edu]
Technical Support Center: Preventing Photobleaching of Cy5 Labeled Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Cy5 labeled samples during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for Cy5?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like Cy5, upon exposure to excitation light.[1] This process leads to a permanent loss of fluorescence, resulting in a diminished signal-to-noise ratio and potentially compromising the quantitative analysis of your imaging data. Cy5, while a popular far-red dye, is known to be susceptible to photobleaching, especially under intense or prolonged illumination.[2] The mechanism often involves the fluorophore entering a long-lived, non-fluorescent triplet state, where it is more likely to react with molecular oxygen and other reactive oxygen species (ROS), leading to its degradation.[3][4]
Q2: What are the primary causes of Cy5 photobleaching in my experiments?
A2: The primary causes of Cy5 photobleaching include:
-
High Excitation Light Intensity: Using a laser or lamp at a high power setting significantly accelerates photobleaching.[5][6]
-
Prolonged Exposure Time: The longer the sample is illuminated, the more photobleaching will occur.[6][7]
-
Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching for many fluorophores, including Cy5.[8] Reactive oxygen species (ROS) generated during excitation can chemically damage the dye.[8]
-
Local Environment: The chemical environment surrounding the Cy5 molecule can influence its photostability.
Q3: How can I minimize Cy5 photobleaching?
A3: You can employ several strategies to minimize Cy5 photobleaching:
-
Optimize Imaging Parameters: Reduce the excitation light intensity to the lowest level that provides an adequate signal.[7][9] Minimize the exposure time for each image acquisition.
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium.[7][9] These reagents work by scavenging reactive oxygen species.
-
Choose the Right Mounting Medium: The composition of the mounting medium can impact photostability. Glycerol-based mounting media are commonly used.[10]
-
Consider More Photostable Dyes: If photobleaching remains a significant issue, consider using more photostable alternatives to Cy5, such as Alexa Fluor 647.[2][11][12][13][14]
-
Proper Sample Preparation and Storage: Protect your labeled samples from light as much as possible during preparation and storage.[7]
Troubleshooting Guide
Problem: My Cy5 signal is fading very quickly during image acquisition.
| Possible Cause | Suggested Solution |
| Excitation light is too intense. | Reduce the laser or lamp power. Use neutral density filters to attenuate the excitation light.[15][9] |
| Exposure time is too long. | Decrease the camera exposure time to the minimum required for a good signal-to-noise ratio. |
| No antifade reagent is being used. | Prepare or purchase an antifade mounting medium and remount your sample. |
| The antifade reagent is old or has gone bad. | Some antifade reagents, like p-phenylenediamine (PPD), can degrade over time, especially when exposed to light and air. Prepare fresh antifade solution. PPD solutions that have turned dark brown are no longer effective.[16] |
Problem: I am seeing a blue-shifted fluorescence signal from my Cy5 sample.
This phenomenon is known as "photoblueing," where Cy5 can be photoconverted to a molecule that emits at shorter wavelengths.
| Possible Cause | Suggested Solution |
| High-intensity laser irradiation. | Reduce the excitation laser power. |
| Specific buffer conditions. | The addition of simple antioxidants like Vitamin C to the imaging buffer has been shown to prevent photoblueing. |
Quantitative Data on Antifade Reagents and Dye Alternatives
The following tables provide a summary of the relative performance of different antifade reagents and a comparison of Cy5 with more photostable alternative dyes.
Table 1: Comparison of Common Antifade Reagents
| Antifade Reagent | Active Ingredient | Key Properties |
| ProLong Gold | Proprietary | Commercial antifade reagent known for good performance with a wide range of dyes. |
| VECTASHIELD | Proprietary (possibly PPD-based) | Commonly used commercial antifade. Note: May not be optimal for cyanine dyes like Cy5.[10] |
| n-Propyl gallate (NPG) | n-Propyl gallate | A common and effective homemade antifade reagent.[17][18][19] |
| DABCO | 1,4-Diazabicyclo[2.2.2]octane | Another popular homemade antifade reagent, though considered less potent than PPD.[10] |
| PPD | p-Phenylenediamine | A very effective antifade agent, but it can be toxic and may negatively interact with cyanine dyes.[10] |
Table 2: Photostability Comparison of Cy5 and Alternative Far-Red Dyes
| Dye | Relative Brightness | Relative Photostability | Notes |
| Cy5 | Good | Moderate | Prone to photobleaching, especially in TIRF microscopy.[20] |
| Alexa Fluor 647 | Excellent | Excellent | Significantly more photostable than Cy5.[2][11][12][13][14] Often considered a superior alternative.[11][12] |
| DyLight 649 | Good | Good | Another alternative to Cy5 with similar spectral properties. |
| Atto 647N | Excellent | Excellent | Known for high photostability and brightness. |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium
Materials:
-
n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMSO or DMF. Note that n-propyl gallate does not dissolve well in aqueous solutions.[17][18]
-
In a separate container, thoroughly mix 9 parts of glycerol with 1 part of 10X PBS.[17][18]
-
While rapidly stirring the glycerol/PBS mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.[17][18]
-
Store the final mounting medium in small aliquots at -20°C, protected from light.
Protocol 2: Preparation of DABCO Antifade Mounting Medium
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (Sigma-Aldrich)
-
Glycerol
-
10X PBS
Procedure:
-
To prepare a 2.5% DABCO solution, dissolve 2.5g of DABCO in 100 mL of a solution containing 90% glycerol and 10% 1X PBS.[21]
-
Gently heat and rock the mixture to facilitate the dissolution of DABCO.[21]
-
Adjust the pH to 8.6 with diluted HCl.[21]
-
Store in aliquots at -20°C in the dark.
Protocol 3: Preparation of p-Phenylenediamine (PPD) Antifade Mounting Medium
Materials:
-
p-Phenylenediamine (PPD) (Sigma-Aldrich, Cat. No. P6001) - Caution: PPD is toxic.
-
Glycerol
-
1M Tris buffer, pH 9.0
-
Deionized water
Procedure:
-
In a 15 mL centrifuge tube, dissolve 20 mg of p-phenylenediamine in 1 mL of 1M Tris-HCl (pH 9.0) and 2 mL of deionized water. Vortex until fully dissolved.[22]
-
Add 7 mL of glycerol and vortex thoroughly.[22]
-
Wrap the tube in foil to protect it from light and store it at -20°C.[22]
-
Warm the solution before use. Discard if the solution turns dark brown.[16][22]
Visualizations
Caption: Experimental workflow for preparing and imaging Cy5-labeled samples with antifade mounting medium.
Caption: Simplified signaling pathway of Cy5 photobleaching and the mechanism of action for antifade reagents.
References
- 1. Photobleaching [evidentscientific.com]
- 2. cancer.iu.edu [cancer.iu.edu]
- 3. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 10. bidc.ucsf.edu [bidc.ucsf.edu]
- 11. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - KE [thermofisher.com]
- 12. chem.uci.edu [chem.uci.edu]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 16. med.upenn.edu [med.upenn.edu]
- 17. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 18. researchgate.net [researchgate.net]
- 19. Fluorescence Mounting Mounting Media – Core for Imaging Technology & Education [cite.hms.harvard.edu]
- 20. forum.microlist.org [forum.microlist.org]
- 21. imb.uq.edu.au [imb.uq.edu.au]
- 22. feinberg.northwestern.edu [feinberg.northwestern.edu]
Technical Support Center: Troubleshooting Non-Specific Binding of Cy5-Labeled Antibodies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address non-specific binding of Cy5-labeled antibodies in immunofluorescence (IF) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-specific binding with Cy5-labeled antibodies?
Non-specific binding of Cy5-labeled antibodies can arise from several factors:
-
Fc Receptor Binding: Immune cells such as macrophages, monocytes, and B cells express Fc receptors that can bind to the Fc region of antibodies, leading to signal in the absence of the target antigen.[1][2]
-
Hydrophobic and Ionic Interactions: Both the antibody and the Cy5 dye can engage in non-specific hydrophobic and ionic interactions with cellular components and the substrate.
-
High Antibody Concentration: Using excessively high concentrations of primary or secondary antibodies increases the likelihood of low-affinity, off-target binding.[3][4]
-
Insufficient Blocking: Failure to adequately block non-specific binding sites on the sample allows antibodies to adhere indiscriminately.[3][4]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may cross-react with endogenous immunoglobulins present in the sample, particularly in "species-on-species" staining (e.g., using a mouse primary antibody on mouse tissue).[5]
-
Dye-Specific Interactions: Cyanine dyes, including Cy5, have been reported to exhibit non-specific binding to certain cell types, such as monocytes and macrophages.[6] This can be independent of the antibody's specificity.
-
Sample Autofluorescence: Some tissues and cells naturally fluoresce, which can be mistaken for specific signal.[7]
Q2: How do I choose the right blocking buffer to reduce non-specific binding?
The choice of blocking buffer is critical for minimizing background staining. Here are some guidelines:
-
Normal Serum: The most effective blocking agent is typically normal serum from the same species in which the secondary antibody was raised.[8][9][10] For example, if you are using a goat anti-mouse secondary antibody, you should use normal goat serum for blocking. This is because the serum contains immunoglobulins that will bind to non-specific sites that the secondary antibody might otherwise recognize.
-
Bovine Serum Albumin (BSA): BSA is a widely used general protein blocker.[8][10] It is a good alternative when a species-specific serum is not available. For sensitive applications, it is advisable to use IgG-free BSA to prevent cross-reactivity with secondary antibodies that might recognize bovine IgG.[9]
-
Commercial Blocking Buffers: Several commercial blocking buffers are available, some of which are specifically formulated to reduce the non-specific binding of fluorescent dyes. These can be particularly useful when working with challenging samples or when experiencing high background with traditional blockers.
-
Addition of Detergents: Including a non-ionic detergent like Triton X-100 or Tween 20 in the blocking and antibody dilution buffers can help to reduce non-specific hydrophobic interactions.
Q3: Can the Cy5 dye itself contribute to non-specific binding?
Yes, the Cy5 dye can contribute to non-specific binding. Cyanine dyes can interact with cellular components, particularly in a non-specific manner with cells like monocytes and macrophages.[6] This is a phenomenon known as dye-mediated non-specific binding and is independent of the antibody's antigen-binding site. Strategies to mitigate this include using commercial "monocyte blocker" reagents, optimizing antibody concentrations, and ensuring thorough washing steps.[7]
Troubleshooting Guide
High background or non-specific staining with your Cy5-labeled antibodies can obscure your specific signal and lead to misinterpretation of results. This guide provides a systematic approach to troubleshooting and resolving these issues.
Diagram: Troubleshooting Workflow for High Background Staining
Caption: A stepwise guide to diagnosing and resolving high background staining issues.
Step 1: Identify the Source of Non-Specific Binding
The first step is to determine whether the non-specific binding originates from the primary antibody, the secondary antibody, or other factors.
-
Secondary Antibody Control: Stain your sample with only the Cy5-labeled secondary antibody. If you observe significant staining, the secondary antibody is likely binding non-specifically.
-
Isotype Control: Use an isotype control primary antibody (an antibody of the same isotype, host species, and conjugation but with no specificity for the target antigen) at the same concentration as your primary antibody. Staining with the isotype control indicates non-specific binding of the primary antibody.
Step 2: Optimize Antibody Concentrations
High antibody concentrations are a frequent cause of non-specific binding.
-
Titrate your antibodies: Perform a dilution series for both your primary and Cy5-labeled secondary antibodies to determine the optimal concentration that provides a strong specific signal with minimal background.[11][12] Often, using a more dilute antibody solution with a longer incubation time can improve the signal-to-noise ratio.[8]
Step 3: Enhance Your Blocking Protocol
Inadequate blocking is a major contributor to high background.
-
Increase Blocking Time: Extend the blocking incubation time to ensure all non-specific sites are saturated. A common starting point is 1 hour at room temperature.[13]
-
Switch to Normal Serum: If you are using BSA, consider switching to 5-10% normal serum from the species of your secondary antibody.[9][14]
-
Use an Fc Receptor Block: If you are working with tissues or cells known to express Fc receptors (e.g., immune cells), pre-incubate your sample with an Fc receptor blocking solution.[2][15]
Diagram: Principles of Different Blocking Strategies
Caption: How different blocking agents prevent non-specific antibody binding.
Step 4: Refine Your Washing Steps
Thorough washing is crucial for removing unbound and weakly bound antibodies.
-
Increase the number and duration of washes: Instead of two short washes, try three to four washes of 5-10 minutes each.
-
Use an appropriate wash buffer: PBS or TBS with a small amount of detergent (e.g., 0.05% Tween 20) is typically effective.
Data Presentation: Comparison of Common Blocking Agents
| Blocking Agent | Recommended Concentration | Mechanism of Action | Pros | Cons |
| Normal Serum | 5-10% in PBS/TBS | Contains a mixture of proteins, including immunoglobulins, that saturate non-specific binding sites. The immunoglobulins also block Fc receptors.[9] | Highly effective, especially when matched to the secondary antibody species.[8][10] | Can be more expensive than BSA. Must be matched to the secondary antibody host to avoid cross-reactivity.[16] |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS | A single protein that coats the surface to prevent non-specific antibody adherence.[8] | Inexpensive and readily available. | May contain contaminating bovine IgG that can be recognized by some secondary antibodies.[9] Using IgG-free BSA is recommended.[9] Less effective than normal serum for blocking Fc receptors. |
| Commercial Blockers | Varies by manufacturer | Often contain proprietary formulations of proteins, polymers, and/or peptides designed to minimize background from various sources. | Can be highly effective, especially for problematic samples or specific dyes. | Can be more expensive. The exact composition is often not disclosed. |
| Fc Receptor Blockers | Varies by manufacturer | Specifically bind to Fc receptors on cells, preventing the non-specific binding of the Fc portion of antibodies.[2][15] | Essential for working with immune cells and tissues rich in Fc receptors.[17] | An additional step in the protocol. May not be necessary for all sample types. |
Experimental Protocols
Detailed Protocol for Immunofluorescence Staining with a Focus on Reducing Non-Specific Binding
This protocol provides a general framework. Optimization of incubation times, temperatures, and antibody concentrations is recommended for each new antibody and sample type.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Normal Goat Serum and 1% BSA in PBS with 0.1% Tween 20)
-
Primary Antibody Dilution Buffer (e.g., 1% BSA in PBS with 0.1% Tween 20)
-
Cy5-labeled Secondary Antibody
-
Wash Buffer (e.g., PBS with 0.1% Tween 20)
-
Antifade Mounting Medium with DAPI
Procedure:
-
Sample Preparation: Prepare your cells or tissue sections on slides or coverslips.
-
Fixation: Fix the samples with 4% paraformaldehyde for 10-20 minutes at room temperature.[8]
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If your target antigen is intracellular, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Blocking: Incubate the samples with Blocking Buffer for at least 1 hour at room temperature in a humidified chamber.[13]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Primary Antibody Dilution Buffer. Incubate the samples with the diluted primary antibody overnight at 4°C in a humidified chamber.[8]
-
Washing: Wash the samples three times with Wash Buffer for 5-10 minutes each.
-
Secondary Antibody Incubation: Dilute the Cy5-labeled secondary antibody to its optimal concentration in Primary Antibody Dilution Buffer. Incubate the samples with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the samples three times with Wash Buffer for 5-10 minutes each, protected from light.
-
Counterstaining: If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Final Wash: Perform a final wash with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the samples using a fluorescence microscope with the appropriate filter sets for DAPI and Cy5.
By following these guidelines and protocols, researchers can significantly reduce non-specific binding of Cy5-labeled antibodies, leading to clearer, more reliable, and publishable immunofluorescence data.
References
- 1. Main causes of non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 2. Fc Blocking | McGovern Medical School [med.uth.edu]
- 3. How to Minimize Non Specific Binding of Secondary Antibody during Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. WO2007046828A2 - METHOD TO DECREASE NONSPECIFIC STAINING BY Cy5 - Google Patents [patents.google.com]
- 7. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 8. insights.oni.bio [insights.oni.bio]
- 9. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 15. newcomersupply.com [newcomersupply.com]
- 16. Is it vital to use serum from the same species as the secondary antibody for blocking? - Biotium [biotium.com]
- 17. innovexbio.com [innovexbio.com]
Optimizing buffer pH for Cy5 acid conjugation reactions
This guide provides detailed troubleshooting and frequently asked questions for optimizing the buffer pH in Cy5 carboxylic acid conjugation reactions. It is intended for researchers, scientists, and drug development professionals familiar with bioconjugation techniques.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between conjugating with Cy5 acid versus Cy5 NHS ester?
Cy5 carboxylic acid (Cy5 acid) has a carboxyl group (-COOH) that is not inherently reactive towards the primary amines (like the ε-amino group of lysine) on proteins. To make the reaction possible, the carboxyl group must first be "activated" into a more reactive form. This is typically achieved using a carbodiimide, like EDC, often in combination with N-hydroxysuccinimide (NHS) to create a more stable amine-reactive NHS ester. In contrast, Cy5 NHS ester is a pre-activated form of the dye that can directly react with primary amines without the need for an initial activation step.
Q2: What is the optimal buffer pH for a Cy5 acid conjugation reaction?
Since Cy5 acid conjugation is a two-step process, two different optimal pH ranges are required for maximum efficiency.[1][2]
-
Activation Step: The activation of the Cy5 carboxylic acid with EDC and NHS is most efficient in a slightly acidic buffer, typically between pH 4.5 and 7.2 .[1][2] A common choice is a MES buffer at pH 5.0-6.0.[1][3]
-
Coupling Step: The subsequent reaction of the activated Cy5-NHS ester with the primary amines on the target molecule is most efficient at a slightly basic pH, generally between pH 7.0 and 9.0 .[1][4] Optimal results are frequently observed around pH 8.3.[5]
Q3: Why are different pH values required for the activation and coupling steps?
The distinct pH requirements correspond to the optimal conditions for each chemical reaction. The carbodiimide (EDC) mediated activation of the carboxyl group proceeds most efficiently under acidic conditions.[3] Conversely, the target primary amines on a protein (e.g., lysine residues) must be deprotonated (not positively charged) to act as effective nucleophiles and react with the activated ester.[5] This deprotonated state is favored at a basic pH, typically above the pKa of the amine group.
Q4: My labeling efficiency is low. How can I troubleshoot the buffer pH?
Low efficiency is often linked to suboptimal pH or buffer composition.
-
Verify Activation pH: Ensure your activation buffer (e.g., MES) is within the pH 4.5-6.0 range.[1][3] An incorrect pH here will lead to poor formation of the reactive NHS ester.
-
Verify Coupling pH: After activation, confirm that the pH of the reaction mixture is raised to the 7.2-8.5 range before adding your amine-containing molecule.[1][5]
-
Check Buffer Composition: Crucially, ensure no buffers containing primary amines (e.g., Tris, glycine) are used during the coupling step, as they will compete with your target molecule and quench the reaction.[4][6]
-
Consider NHS Ester Hydrolysis: The activated Cy5-NHS ester is susceptible to hydrolysis, which increases significantly at higher pH values.[2][5] At pH 8.6, the half-life of an NHS ester can be as short as 10 minutes.[2] Therefore, the coupling step should proceed promptly after the pH is raised.
Q5: What are the recommended buffers for each step of the reaction?
-
Activation Step (pH 4.5-6.0): Use a buffer free of extraneous carboxyl and amine groups. 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) is highly recommended.[1]
-
Coupling Step (pH 7.2-8.5): Amine-free buffers are essential. Common choices include phosphate-buffered saline (PBS) at pH 7.2-7.5, sodium bicarbonate buffer (0.1 M, pH 8.3-8.5), or borate buffer .[2][5][7]
Optimization Data Summary
The following table summarizes the key pH and buffer parameters for the two-step Cy5 carboxylic acid conjugation.
| Reaction Step | Optimal pH Range | Recommended Buffers | Buffers to Avoid | Key Considerations |
| 1. Carboxyl Activation | 4.5 - 7.2 (Efficiently at 5.0 - 6.0)[1][2][3] | 0.1 M MES[1] | Buffers with amines or carboxylates | EDC/NHS activation requires acidic conditions. |
| 2. Amine Coupling | 7.0 - 9.0 (Efficiently at 8.2 - 8.5)[1][4][5] | 0.1 M Sodium Bicarbonate, PBS, HEPES, Borate[2][5] | Tris, Glycine, or any buffer with primary amines[4] | Reaction requires deprotonated primary amines; NHS ester is prone to hydrolysis at higher pH.[2][5] |
Experimental Protocols
Protocol: Two-Step Cy5 Carboxylic Acid Conjugation to a Protein
This protocol outlines the general procedure for activating Cy5 carboxylic acid and coupling it to a protein target.
Materials:
-
Cy5 Carboxylic Acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 100 mM Sodium Bicarbonate, pH 8.3 (or PBS, pH 7.2)
-
Protein to be labeled (in an amine-free buffer like PBS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column (e.g., Sephadex G-25)
Methodology:
Step 1: Activation of Cy5 Carboxylic Acid (pH ~6.0)
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening.
-
Prepare a solution of your protein in PBS. Ensure the protein concentration is at least 2 mg/mL for optimal results.[5]
-
In a separate reaction tube, dissolve Cy5 carboxylic acid in the Activation Buffer.
-
Add EDC and Sulfo-NHS to the Cy5 acid solution. A common starting molar ratio is Protein:EDC:NHS of 1:10:25, though this may require optimization.[8]
-
Incubate the activation reaction for 15 minutes at room temperature.[1]
Step 2: Coupling to Amine-Containing Protein (pH 7.2-8.5)
-
Immediately following activation, you can either add the activated Cy5 solution to your protein solution or, for better control, perform a buffer exchange on the activated dye into the Coupling Buffer using a desalting column.
-
Alternatively, and more commonly, add the protein solution to the activated dye mixture and then adjust the pH of the entire solution to 7.2-8.5 by adding a calculated amount of a basic buffer like sodium bicarbonate.[1][2]
-
Allow the coupling reaction to proceed for 2 hours at room temperature, protected from light.[1]
-
(Optional) Quench the reaction by adding Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted dye.[1] Incubate for an additional 15-30 minutes.
-
Purify the resulting Cy5-protein conjugate from excess dye and reaction byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
Visual Guides
Troubleshooting Workflow for Low Labeling Efficiency
Caption: A logical workflow for troubleshooting common issues related to buffer pH.
Cy5 Acid Conjugation Reaction Pathway
Caption: The two-step chemical pathway for conjugating Cy5 carboxylic acid to a protein.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. echemi.com [echemi.com]
- 4. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 7. lumiprobe.com [lumiprobe.com]
- 8. covachem.com [covachem.com]
Issues with Cy5 acid (mono SO3) solubility in aqueous buffers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cy5 acid (mono SO3), also known as sulfo-Cy5 carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using Cy5 acid (mono SO3) over non-sulfonated Cy5 acid?
A1: The key advantage is its enhanced water solubility. The presence of a single sulfonate group (-SO3) significantly increases the hydrophilicity of the dye, allowing it to dissolve readily in aqueous buffers without the need for organic co-solvents.[1][2] This is particularly beneficial when working with sensitive biomolecules like proteins that can be denatured by organic solvents.[2]
Q2: In which solvents is Cy5 acid (mono SO3) soluble?
A2: Cy5 acid (mono SO3) is highly soluble in water and other polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3][4][5] It is practically insoluble in non-polar organic solvents.[3][4]
Q3: How should I prepare a stock solution of Cy5 acid (mono SO3)?
A3: It is recommended to prepare a stock solution by dissolving the dye in an anhydrous organic solvent such as DMSO or DMF before diluting it into your aqueous reaction buffer. While the dye is water-soluble, preparing a concentrated stock in an organic solvent can be more convenient and helps to ensure complete dissolution before introduction into the final aqueous medium.
Q4: What are the recommended storage conditions for Cy5 acid (mono SO3) and its stock solutions?
A4: The solid form of the dye should be stored at -20°C in the dark and desiccated.[3][6] Stock solutions, typically prepared in DMSO or DMF, should also be stored at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[6]
Q5: What is the optimal pH range for working with Cy5 acid (mono SO3)?
A5: Conjugates of sulfo-Cy5 are reported to be pH-insensitive in the range of pH 4 to 10.[5] For labeling reactions involving the carboxylic acid group (e.g., EDC/NHS coupling to primary amines), a pH range of 7.5-8.0 is often recommended for the amine-containing component to ensure the amine is deprotonated and reactive.[7] However, for the activation of the carboxylic acid itself with reagents like EDC and NHS, slightly acidic conditions (e.g., pH 5.5) can be used.[7]
Troubleshooting Guide
Problem 1: The dye is not dissolving in my aqueous buffer.
-
Possible Cause: The concentration of the dye may be too high, exceeding its solubility limit in the specific buffer conditions.
-
Solution:
-
Prepare a concentrated stock solution in DMSO or DMF first, and then add it dropwise to your aqueous buffer while vortexing.
-
If direct dissolution in buffer is required, try gentle warming (to ~37°C) or sonication to aid dissolution.
-
Ensure the buffer composition does not contain components that might precipitate the dye.
-
Problem 2: I observe a decrease in fluorescence intensity or a color change in my dye solution.
-
Possible Cause: This is often due to the formation of H-aggregates, which are non-fluorescent or weakly fluorescent dimers and oligomers of the dye.[8] Aggregation can be influenced by high dye concentration and high ionic strength (salt concentration).[9]
-
Solution:
-
Reduce Dye Concentration: Work with more dilute solutions of the dye whenever possible.
-
Modify Buffer Conditions: Lower the ionic strength of the buffer if feasible.
-
Add Organic Solvent: The presence of a small amount of an organic solvent like DMF or DMSO can disrupt the hydrophobic interactions that lead to aggregation.[8][10]
-
Check pH: Ensure the pH of your buffer is within the recommended range (pH 4-10 for the dye's stability).[5]
-
Problem 3: My labeling efficiency is low.
-
Possible Cause: The carboxylic acid group of Cy5 acid (mono SO3) is non-activated and requires a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and often N-hydroxysuccinimide (NHS) to react with primary amines on the target molecule.
-
Solution:
-
Follow a standard two-step or one-pot EDC/NHS coupling protocol to activate the carboxylic acid before or during the reaction with your amine-containing molecule.
-
Ensure your reaction buffer does not contain primary amines (e.g., Tris) or other nucleophiles that would compete with your target molecule for the activated dye. Phosphate or bicarbonate buffers are generally suitable.[7]
-
Data Presentation
Table 1: Solubility and Spectral Properties of Cy5 acid (mono SO3)
| Property | Value | Reference |
| Solubility | Well soluble in Water, DMF, DMSO | [3][4][5] |
| (up to 0.35 M or 240 g/L in DMSO/Water) | [3][4] | |
| Excitation Maximum (λex) | ~646 nm | [4] |
| Emission Maximum (λem) | ~662 nm | [4] |
| Extinction Coefficient | ~271,000 M⁻¹cm⁻¹ | [4] |
| Fluorescence Quantum Yield | ~0.28 | [4] |
| Recommended pH range | pH 4 - 10 | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of Cy5 acid (mono SO3)
-
Materials:
-
Cy5 acid (mono SO3) powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of Cy5 acid (mono SO3) powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of dye powder in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube thoroughly until the dye is completely dissolved. The solution should be a clear, dark blue.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Visualizations
References
- 1. apexbt.com [apexbt.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Sulfo-Cyanine 5 carboxylic acid (A270293) | Antibodies.com [antibodies.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. H-Aggregates of an Indocyanine Cy5 Dye: Transition from Strong to Weak Molecular Coupling. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Cy5-Labeled Molecules
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unconjugated Cy5 acid after a labeling reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of Cy5-labeled molecules.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of labeled protein/antibody after purification. | - The labeled protein may be sticking to the purification column or membrane. - Over-labeling can cause protein aggregation and precipitation.[1] - The chosen purification method may not be optimal for the specific protein. | - Pre-treat the column or membrane according to the manufacturer's instructions to block non-specific binding sites. - Optimize the dye-to-protein molar ratio in the labeling reaction to avoid over-labeling.[1] - Consider an alternative purification method. For example, if using size-exclusion chromatography, try dialysis or ion-exchange chromatography. |
| Significant amount of free Cy5 dye remaining in the final product. | - The capacity of the purification column may have been exceeded. - The pore size of the dialysis membrane or size-exclusion resin may be too large. - The free dye may be aggregating or interacting with the labeled product. | - Ensure that the amount of labeling reaction mixture loaded onto the column does not exceed its recommended capacity. - Select a dialysis membrane with a molecular weight cut-off (MWCO) that is significantly smaller than the labeled molecule but large enough to allow the free dye to pass through. For size-exclusion chromatography, choose a resin with a fractionation range appropriate for separating the labeled molecule from the free dye.[2] - Consider adding a denaturant to the purification buffer to disrupt non-covalent interactions, if compatible with your molecule of interest. Alternatively, a different chromatography method like reverse-phase HPLC may be more effective.[2] |
| The labeled protein appears to be aggregated after purification. | - Over-labeling can lead to protein aggregation due to increased hydrophobicity.[1] - The buffer conditions (pH, salt concentration) may not be optimal for protein stability. | - Reduce the molar excess of Cy5 dye in the labeling reaction.[1] - Ensure the purification buffer has a pH and ionic strength that are known to maintain the stability and solubility of your protein. |
| Inconsistent purification results between experiments. | - Variability in the labeling reaction efficiency. - Inconsistent packing of chromatography columns. - Incomplete removal of interfering substances from the initial protein sample. | - Standardize the labeling protocol, including reaction time, temperature, and component concentrations. - If packing your own columns, follow a consistent and validated procedure. Alternatively, use pre-packed spin columns for better reproducibility.[3][4] - Ensure that substances that can interfere with the labeling reaction, such as Tris or glycine, are removed from the protein sample by dialysis or buffer exchange before labeling.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods to remove unconjugated Cy5 dye?
The most common methods for removing unconjugated Cy5 dye are based on the size difference between the labeled macromolecule and the small, free dye molecule. These include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This technique separates molecules based on their size. The larger, labeled molecules pass through the column more quickly, while the smaller, unconjugated dye molecules are retained in the pores of the chromatography resin and elute later.[1][5][6][7][8] Pre-packed spin columns are a convenient format for this method.[3][4]
-
Dialysis: This method uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate the large, labeled molecules from the small, free dye. The free dye diffuses across the membrane into a larger volume of buffer, effectively removing it from the sample.[1][9]
-
Centrifugal Filtration: Similar to dialysis, this method uses a membrane with a defined MWCO in a centrifugal device to separate the labeled molecule from the free dye.[10]
Other methods that can be used include:
-
Affinity Chromatography: If the molecule of interest has an affinity tag, this method can be used for purification.[11]
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): This method can separate the labeled molecule from the free dye based on differences in their electrophoretic mobility.[12]
-
Ethanol or Isopropanol Precipitation: This technique can be used to precipitate larger molecules like DNA and proteins, leaving the smaller free dye in the supernatant.[13][14][15][16]
-
Phase Extraction: For certain hydrophobic dyes, extraction with an organic solvent like n-butanol can be effective.[17]
Q2: How do I choose the right purification method for my experiment?
The choice of purification method depends on several factors, including the size and properties of your molecule, the required purity, sample volume, and available equipment.
| Method | Advantages | Disadvantages | Best For |
| Size-Exclusion Chromatography (Spin Columns) | - Fast and easy to use. - Good for small sample volumes. - High reproducibility with pre-packed columns.[3][4] | - Potential for sample dilution. - Column capacity is limited. | - Rapid cleanup of small to medium-sized proteins and antibodies. |
| Dialysis | - Gentle on the sample. - Can handle large sample volumes. - Relatively inexpensive. | - Time-consuming (can take several hours to overnight). - Can lead to significant sample dilution.[10] | - Large volume samples where time is not a critical factor and gentle handling is required. |
| Centrifugal Filtration | - Relatively fast. - Concentrates the sample. | - The membrane can become clogged. - Potential for non-specific binding of the labeled molecule to the membrane.[9] | - Small to medium volume samples where sample concentration is also desired. |
| Reverse-Phase HPLC | - High resolution and purity. | - Requires specialized equipment. - Can be denaturing for some proteins. | - Small molecules and peptides where high purity is essential.[2] |
Q3: What should I consider before starting the purification process?
Before starting the purification, it is important to:
-
Quench the labeling reaction: Stop the reaction by adding a quenching reagent, such as a primary amine-containing buffer (e.g., Tris or glycine), to react with any remaining active dye.
-
Consult the dye manufacturer's protocol: The manufacturer of the Cy5 dye will often provide recommended purification methods and protocols.
-
Consider the properties of your molecule: The size, charge, and hydrophobicity of your molecule will influence the choice of the most effective purification method.
Q4: Can I use ethanol precipitation to remove free Cy5 dye?
Ethanol or isopropanol precipitation is a common method for purifying and concentrating nucleic acids.[14][15][16] It works by causing the larger DNA or RNA molecules to precipitate out of solution, while smaller molecules like free nucleotides and dyes remain in the supernatant. This method can also be applied to proteins, but the efficiency of precipitation and the potential for co-precipitation of the free dye should be empirically determined. A wash step with 70% ethanol is crucial to remove residual salts and some of the free dye.[16]
Experimental Protocols
Protocol 1: Purification using Size-Exclusion Spin Columns
This protocol is suitable for the rapid removal of unconjugated Cy5 from protein and antibody labeling reactions.
Materials:
-
Size-exclusion spin column (e.g., Sephadex G-25) with a molecular weight cut-off appropriate for your labeled molecule.
-
Collection tubes.
-
Microcentrifuge.
-
Elution buffer (e.g., PBS).
Procedure:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Place the spin column into a clean collection tube.
-
Equilibrate the column by adding the elution buffer and centrifuging. Repeat this step as recommended by the manufacturer.
-
Discard the flow-through and place the column in a new collection tube.
-
Carefully apply the entire volume of the labeling reaction mixture to the center of the column bed.
-
Centrifuge the column at the recommended speed and time to elute the labeled protein. The purified, labeled protein will be in the collection tube. The unconjugated Cy5 dye will be retained in the column resin.
Caption: Workflow for removing free Cy5 using a size-exclusion spin column.
Protocol 2: Purification using Dialysis
This protocol is suitable for purifying larger volumes of labeled proteins and for molecules that may be sensitive to the shear forces of chromatography.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for a >50 kDa protein).
-
Dialysis clips (if using tubing).
-
Large beaker or container.
-
Stir plate and stir bar.
-
Dialysis buffer (e.g., PBS).
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
Load the labeling reaction mixture into the dialysis tubing or cassette, ensuring there is some headspace.
-
Securely close the tubing with clips or seal the cassette.
-
Place the sealed dialysis bag/cassette into a beaker containing a large volume of cold dialysis buffer (e.g., 100-1000 times the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for several hours to overnight, with at least one to two changes of the dialysis buffer.
-
After dialysis is complete, carefully remove the sample from the tubing or cassette. The sample now contains the purified, labeled protein.
Caption: Workflow for removing free Cy5 dye through dialysis.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Size-Exclusion Chromatography as a Technique for the Investigation of Novel Extracellular Vesicles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Rapid Method for Manual or Automated Purification of Fluorescently Labeled Nucleic Acids for Sequencing, Genotyping, and Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ethanol precipitation - Wikipedia [en.wikipedia.org]
- 15. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 16. science.smith.edu [science.smith.edu]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Cy5-Labeled Protein Precipitation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common issue of protein precipitation following Cy5 labeling.
Frequently Asked Questions (FAQs)
Q1: Why is my Cy5-labeled protein precipitating?
A1: Precipitation of Cy5-labeled proteins is a common issue that can arise from several factors. The primary reason is often the increased hydrophobicity of the protein after conjugation with the Cy5 dye.[1] The large, aromatic ring structure of cyanine dyes can lead to aggregation and reduced solubility. Other contributing factors include:
-
High Dye-to-Protein Ratio (Over-labeling): Attaching too many dye molecules to a single protein significantly increases its hydrophobicity, making it prone to precipitation.[1][2]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer used during labeling and for storage are critical for protein stability.[3][4]
-
High Protein Concentration: Concentrated protein solutions are more susceptible to aggregation, a tendency that is exacerbated by the addition of hydrophobic Cy5 molecules.[4][5][6]
-
Presence of Organic Solvents: The organic solvents, such as DMSO or DMF, used to dissolve the Cy5 dye can denature the protein if their concentration in the final reaction mixture is too high.[1][7]
-
Protein Instability: The protein itself may be inherently unstable under the labeling conditions required for Cy5 conjugation.
-
Ineffective Removal of Unreacted Dye: Free, unreacted Cy5 in the solution can also contribute to precipitation.[5]
Q2: How can I prevent my protein from precipitating after Cy5 labeling?
A2: Preventing precipitation involves optimizing several aspects of your experimental protocol. Key strategies include:
-
Optimize the Dye-to-Protein Ratio: Aim for a low molar excess of dye over protein during the labeling reaction. A 1:1 to 1:3 protein-to-dye molar ratio is a good starting point to minimize over-labeling.[1]
-
Careful Buffer Selection: Use a buffer that maintains the stability of your protein. For NHS-ester chemistry, a pH of 8.3-9.0 is often recommended, but be mindful of your protein's isoelectric point (pI).[5][8] If the labeling pH is close to the pI, the protein's solubility will be at its minimum.[3][4] Avoid buffers containing primary amines like Tris, as they will compete with the labeling reaction.[5][9]
-
Control Protein Concentration: While a higher protein concentration can improve labeling efficiency, it can also increase the risk of precipitation. A concentration of at least 2 mg/mL is often recommended, but for sensitive proteins, starting with a lower concentration may be necessary.[5]
-
Slow Addition of Dye: Add the dissolved Cy5 dye to the protein solution slowly and with gentle mixing to avoid localized high concentrations of the dye and organic solvent.[7][9]
-
Post-Labeling Purification: Immediately after the labeling reaction, purify the conjugate to remove unreacted dye and any aggregates that may have formed. Size-exclusion chromatography or dialysis are common methods.[10]
-
Proper Storage: Store the labeled protein in a suitable buffer, potentially with additives that enhance solubility, such as glycerol (20-50%).[4][10] Aliquot the protein and store at -80°C to avoid repeated freeze-thaw cycles.[4][5]
Troubleshooting Guide
Issue: Protein precipitates immediately upon adding the Cy5 dye.
This is a common problem that points to issues with the labeling reaction conditions.
| Potential Cause | Recommended Solution |
| High local concentration of dye/organic solvent | Add the dye solution dropwise to the protein solution while gently stirring.[7][9] |
| Protein concentration is too high | Reduce the initial protein concentration. While a concentration of 2-10 mg/ml is often suggested for efficient labeling, sensitive proteins may require lower concentrations.[5] |
| Buffer pH is near the protein's isoelectric point (pI) | If possible, adjust the labeling buffer pH to be at least one unit away from the pI of the protein to increase its net charge and solubility.[4] |
| Incorrect salt concentration | Test a range of salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl) to find the optimal ionic strength for your protein's stability.[3] |
Issue: Labeled protein precipitates during or after purification.
Precipitation at this stage often indicates that the labeled protein is inherently less soluble.
| Potential Cause | Recommended Solution |
| Over-labeling of the protein | Decrease the molar ratio of dye to protein in the labeling reaction. Aim for a degree of labeling (DOL) of 1-2.[1] |
| Hydrophobic interactions between labeled proteins | Purify and store the labeled protein in a buffer containing solubility-enhancing additives like 20-50% glycerol, 0.1% Tween 20, or arginine. |
| Buffer exchange into a destabilizing buffer | Ensure the final storage buffer is one in which the unlabeled protein is known to be stable. Perform a buffer exchange for a small aliquot first to test for stability. |
| Protein concentration is too high post-purification | Avoid concentrating the labeled protein to very high levels. If a high concentration is necessary, do so in the presence of stabilizing excipients.[4] |
Experimental Protocols
Optimized Protocol for Cy5 Labeling of a Protein (NHS Ester Chemistry)
This protocol is a general guideline and should be optimized for your specific protein.
1. Protein Preparation:
-
Dialyze the protein extensively against an amine-free buffer, such as 100 mM sodium bicarbonate or phosphate buffer at pH 8.3.[5][10] This step is crucial to remove any primary amines (e.g., Tris, glycine) that would compete with the labeling reaction.
-
Ensure the protein concentration is between 2-10 mg/mL for optimal labeling.[5]
2. Dye Preparation:
-
Dissolve the Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.[11]
3. Labeling Reaction:
-
Calculate the volume of dye solution needed for the desired dye-to-protein molar ratio (a 3-5 fold molar excess of dye is a common starting point).
-
Add the calculated volume of the dye solution dropwise to the protein solution while gently stirring.[9]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[10]
4. Quenching the Reaction (Optional):
-
To stop the reaction, you can add a small amount of a primary amine-containing buffer (e.g., Tris) to a final concentration of 50-100 mM.
5. Purification of the Labeled Protein:
-
Remove unreacted dye and potential aggregates using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer.
-
Alternatively, dialyze the reaction mixture against the storage buffer.
6. Characterization and Storage:
-
Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance at 280 nm and 650 nm. A correction factor is needed to account for the dye's absorbance at 280 nm.[8]
-
Store the purified, labeled protein in aliquots at -80°C, protected from light.[5] Consider adding a cryoprotectant like glycerol to a final concentration of 20-50%.[4][10]
Visualizations
Caption: Workflow for Cy5 Protein Labeling.
Caption: Troubleshooting Logic for Protein Precipitation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biology.stackexchange.com [biology.stackexchange.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. youtube.com [youtube.com]
- 7. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cy5 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 9. cy5-5-carboxylic-acid.com [cy5-5-carboxylic-acid.com]
- 10. content.abcam.com [content.abcam.com]
- 11. assaygenie.com [assaygenie.com]
Cy5 Acid Labeling Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the effect of temperature on Cy5 acid labeling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a Cy5 NHS ester labeling reaction?
Most standard protocols recommend performing the labeling reaction at room temperature (typically 20-25°C).[1][2] However, the optimal temperature can be influenced by the specific protein and the desired outcome. Reactions can also be successfully performed at 4°C, often with overnight incubation, or even at 37°C for shorter periods.[2][3][4]
Q2: What happens if I perform the labeling reaction at a higher temperature, like 37°C?
Increasing the temperature can accelerate the rate of the labeling reaction. One protocol suggests a 1-hour incubation at 37°C.[3] However, higher temperatures also significantly increase the rate of hydrolysis of the Cy5 NHS ester, a competing reaction that deactivates the dye.[1][2][5] This can lead to lower labeling efficiency if the labeling reaction is not completed quickly.
Q3: Is it beneficial to perform the labeling reaction at 4°C?
Incubating at 4°C slows down both the labeling reaction and the hydrolysis of the Cy5 NHS ester.[2] This can be advantageous for sensitive proteins that may be unstable at room temperature. A longer incubation time, typically overnight, is required to achieve efficient labeling at this temperature.[6] In some cases, labeling at 4°C has been shown to achieve high efficiency.[6]
Q4: How does pH interact with temperature in a Cy5 labeling reaction?
The reaction between Cy5 NHS ester and primary amines is highly pH-dependent, with an optimal range of pH 8.2-8.5.[5][7] At this alkaline pH, the primary amino groups are deprotonated and more reactive. However, the rate of NHS ester hydrolysis also increases significantly at higher pH and temperatures.[1][2][5] For instance, the half-life of an NHS ester is 4-5 hours at pH 7.0 and 0°C, but it drops to only 10 minutes at pH 8.6 and 4°C.[2][5] Therefore, at higher temperatures, it is crucial to work efficiently to ensure the labeling reaction proceeds faster than the dye hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Reaction temperature is too low for the incubation time. | If incubating at 4°C, ensure the reaction proceeds overnight. For shorter incubation times (1-2 hours), perform the reaction at room temperature. |
| Reaction temperature is too high, causing rapid dye hydrolysis. | If incubating at 37°C, try reducing the incubation time. Alternatively, perform the reaction at room temperature for a slightly longer duration (e.g., 1-2 hours). | |
| Incorrect pH of the reaction buffer. | Ensure the pH of the protein solution is between 8.2 and 8.5.[5] Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they compete with the protein for the dye.[1] | |
| Low protein concentration. | Labeling efficiency is concentration-dependent. For best results, use a protein concentration of at least 2 mg/mL, with 5-10 mg/mL being optimal. | |
| Precipitation of the molecule during labeling | The properties of the molecule have been altered by the addition of the bulky, hydrophobic Cy5 dye. | This can occur with over-labeling. Reduce the molar ratio of dye to your molecule to decrease the degree of labeling.[8] |
| Low or no fluorescence signal after labeling | Too much dye is attached to the molecule, leading to self-quenching. | Determine the degree of labeling (DOL). If it is too high, reduce the molar ratio of dye to protein in the labeling reaction.[8] |
| The fluorophore is conjugated near a micro-domain that quenches its fluorescence. | While difficult to control, altering the labeling conditions (e.g., pH, temperature) might slightly change the accessible labeling sites. |
Quantitative Data Summary
Direct quantitative comparisons of labeling efficiency at different temperatures are not widely published. However, the kinetics of the competing hydrolysis reaction are well-documented. The following table summarizes the interplay between temperature, pH, and the stability of the Cy5 NHS ester.
| Temperature | pH | Half-life of NHS Ester Hydrolysis | Implication for Labeling Reaction |
| 0°C | 7.0 | 4-5 hours[2][5] | Slow hydrolysis, allowing for very long incubation times if needed. The labeling reaction will also be very slow. |
| 4°C | 8.6 | 10 minutes[2][5] | Rapid hydrolysis, even at a low temperature, due to the high pH. The labeling reaction must proceed quickly. |
| Room Temperature (20-25°C) | 8.2-8.5 | Significantly shorter than at 4°C. | This is a common condition, representing a trade-off between reaction speed and dye stability. Typically requires a 1-2 hour incubation. |
| 37°C | 8.2-8.5 | Very short. | Both the labeling reaction and hydrolysis are accelerated. Requires short incubation times (e.g., 1 hour).[3] |
Experimental Protocols
Standard Cy5 NHS Ester Labeling Protocol
This protocol is a generalized procedure. Optimal conditions may vary for different proteins.
-
Protein Preparation:
-
Dye Preparation:
-
Dissolve the Cy5 NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL). This should be done immediately before use as the NHS ester is moisture-sensitive.[9]
-
-
Labeling Reaction:
-
Add the appropriate molar excess of the Cy5 NHS ester stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of dye to protein.
-
Incubate the reaction at room temperature for 1-2 hours with gentle stirring or rotation.
-
Alternative Incubation: For sensitive proteins, incubate at 4°C overnight . For faster labeling, consider incubating at 37°C for 1 hour , being mindful of the increased rate of hydrolysis.[3][4]
-
-
Purification:
-
Separate the labeled protein from the unreacted dye and hydrolysis byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column), dialysis, or spin columns.[7]
-
Visualizations
Caption: Workflow for Cy5 NHS ester protein labeling.
References
- 1. pdf.dutscher.com [pdf.dutscher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acebiolab.com [acebiolab.com]
- 8. ris.utwente.nl [ris.utwente.nl]
- 9. researchgate.net [researchgate.net]
How to increase the stability of Cy5 acid stock solutions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals increase the stability of their Cy5 acid stock solutions and ensure reliable experimental outcomes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate in stock solution | Cy5 acid has limited aqueous solubility. | Prepare stock solutions in anhydrous DMSO or DMF. For aqueous buffers, ensure the final concentration of the organic solvent is sufficient to maintain solubility (typically 5-20%). If precipitation occurs, gentle warming and sonication can help redissolve the dye. Consider using the more water-soluble sulfo-Cy5 for purely aqueous applications.[1][2] |
| Low or inconsistent fluorescence signal | - Aggregation: Cyanine dyes are prone to forming non-fluorescent H-aggregates, especially at high concentrations.[3][4][5] - Degradation: Exposure to high pH (>8), prolonged light, or high temperatures can degrade the dye.[6][7] - Photobleaching: Intense or prolonged exposure to excitation light can destroy the fluorophore. | - To minimize aggregation, work with dilute solutions and avoid high salt concentrations. Prepare stock solutions in DMSO or DMF.[8] - Maintain a pH between 3 and 10 for your experimental buffer.[9][10][11] Store stock solutions and labeled conjugates protected from light at -20°C or -80°C.[12] - Minimize light exposure during handling and experiments. Use of photostabilizing agents like cyclooctatetraene (COT) can also enhance photostability. |
| Unexpected spectral shift | - Aggregation: H-aggregation can cause a blue-shift in the absorption spectrum.[4][5] - Environmental factors: The polarity of the solvent can influence the absorption and emission spectra of cyanine dyes. | - Measure the absorbance spectrum of your solution. A peak appearing at a shorter wavelength (around 600 nm) is indicative of H-aggregation. Diluting the sample should restore the monomer peak at ~646 nm. - Ensure consistent solvent composition in your experiments to avoid spectral shifts. |
Frequently Asked Questions (FAQs)
1. What is the best solvent for dissolving Cy5 acid?
Due to its limited water solubility, Cy5 acid should be dissolved in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[2] For applications requiring an aqueous environment, a stock solution in DMSO or DMF can be diluted into the aqueous buffer, ensuring the final concentration of the organic solvent is kept low (typically below 20%) to avoid precipitation.[1][2] Alternatively, for purely aqueous systems, consider using the sulfonated, water-soluble version, sulfo-Cy5 carboxylic acid.
2. How should I store my Cy5 acid stock solution?
For optimal stability, Cy5 acid stock solutions should be stored at -20°C or -80°C, protected from light.[12] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the dye. Solid, un-dissolved Cy5 acid should be stored desiccated at -20°C in the dark.[12]
3. What factors can degrade Cy5 acid?
Several factors can lead to the degradation of Cy5 acid:
-
pH: Cy5 is generally stable in a pH range of 3-10, but can degrade in highly basic conditions (pH > 8).[6][9][11]
-
Light: Like most fluorophores, Cy5 is susceptible to photobleaching upon prolonged exposure to light. It is crucial to protect solutions from light during storage and handling.[6][12]
-
Ozone: Atmospheric ozone can rapidly degrade Cy5, leading to a decrease in fluorescence signal. It is advisable to work in a low-ozone environment if possible.
-
Temperature: While stable at room temperature for short periods, prolonged exposure to higher temperatures can lead to degradation. For long-term storage, -20°C or -80°C is recommended.[7][12]
4. Why is my Cy5 fluorescence signal weak?
A weak fluorescence signal can be due to several reasons:
-
Low Concentration: Ensure the concentration of your Cy5-labeled molecule is within the detection limits of your instrument.
-
Aggregation: Cy5 molecules can self-aggregate, especially at high concentrations, in aqueous solutions, or in the presence of high salt concentrations. This aggregation, known as H-aggregation, leads to significant fluorescence quenching.[3][4][5] To mitigate this, use fresh, high-quality DMSO or DMF for stock solutions and work with dilute concentrations in your final assay.
-
Photobleaching: Overexposure to the excitation light source can permanently destroy the fluorophore. Minimize exposure times and use the lowest possible laser power.
-
Degradation: Check the pH of your buffer and ensure proper storage conditions have been maintained to prevent chemical degradation of the dye.
Quantitative Data Summary
The stability of Cy5 is influenced by several factors. The following table summarizes key quantitative parameters related to its performance.
| Parameter | Value | Conditions |
| Fluorescence Quantum Yield | ~0.2 | In aqueous solution.[2] |
| Photobleaching Lifetime | ~5.6 seconds | In aqueous PBS buffer (pH 7.4) without oxygen scavenging. |
| pH Stability | Stable | pH 3 - 10[9][10][11] |
| Recommended Storage (Solid) | -20°C | In the dark, desiccated.[12] |
| Recommended Storage (Solution) | -20°C or -80°C | In anhydrous DMSO or DMF, protected from light, aliquoted. |
Experimental Protocols
Protocol 1: Preparation of a Cy5 Acid Stock Solution
This protocol describes the preparation of a 10 mM Cy5 acid stock solution in DMSO.
Materials:
-
Cy5 acid (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the vial of solid Cy5 acid to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of Cy5 acid in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of Cy5 acid (MW ~519 g/mol ), add approximately 193 µL of DMSO.
-
Vortex the tube thoroughly until the dye is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes in light-blocking microcentrifuge tubes.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Assessing Cy5 Aggregation using UV-Vis Spectroscopy
This protocol provides a method to determine if Cy5 acid is aggregating in solution by analyzing its absorbance spectrum.
Materials:
-
Cy5 acid solution (in the buffer of interest)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a dilution series of your Cy5 acid solution in the buffer of interest.
-
Blank the spectrophotometer with the buffer used for dilution.
-
Measure the absorbance spectrum of each dilution from approximately 500 nm to 750 nm.
-
Analysis:
-
A monomeric Cy5 solution should exhibit a primary absorbance peak (λmax) at approximately 646 nm.
-
The presence of H-aggregates is indicated by the appearance of a second, blue-shifted peak or shoulder, typically around 600 nm.
-
As the solution is diluted, the aggregate peak should decrease while the monomer peak at ~646 nm should increase proportionally, confirming the presence of concentration-dependent aggregation.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 3. agilent.com [agilent.com]
- 4. Purification and assembly of thermostable Cy5 labeled γ-PNAs into a 3D DNA nanocage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cy5 Excitation to Minimize Phototoxicity
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize laser power for Cy5 excitation while minimizing phototoxicity in live-cell imaging experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during live-cell imaging with Cy5, presented in a question-and-answer format.
Q1: My cells start blebbing and detaching from the dish shortly after I begin imaging with my Cy5-labeled antibody. What should I do?
A1: This is a classic sign of phototoxicity. Here are the immediate steps to take:
-
Reduce Laser Power: This is the most critical first step. Decrease the laser power to the absolute minimum required to obtain a usable signal-to-noise ratio. It is often better to have a slightly noisy image with healthy cells than a bright image of dying cells.[1][2][3]
-
Decrease Exposure Time: Shorten the time the laser dwells on each point.[1] A shorter exposure time reduces the total light dose delivered to the cells.
-
Increase Time Intervals: If you are performing time-lapse imaging, increase the interval between image acquisitions to allow cells to recover from light-induced stress.
-
Check for Illumination Overhead: If you are using a system with a mechanical shutter, be aware of "illumination overhead," where the sample is illuminated even when the camera is not acquiring an image.[4] Consider using longer exposure times with lower laser power to minimize the relative effect of this overhead.[4]
Q2: I've lowered my laser power and exposure time, but I'm still observing signs of cell stress like vacuole formation. What are my next steps?
A2: If basic parameter changes are insufficient, consider these additional optimizations:
-
Optimize Your Microscope's Light Path: Ensure your microscope is configured for maximum light collection efficiency. Use high numerical aperture (NA) objectives and sensitive detectors like sCMOS or EMCCD cameras. A more efficient light path allows you to use lower excitation power.[1]
-
Switch to a Different Imaging Modality: If available, techniques like spinning disk confocal or light-sheet microscopy are inherently less phototoxic than point-scanning confocal microscopy because they illuminate a larger area for a shorter time or only illuminate the focal plane.
-
Use Antifade Reagents or ROS Scavengers: Supplementing your imaging media with antioxidants or commercially available antifade reagents can help quench reactive oxygen species (ROS) and reduce phototoxicity.
-
Wavelength Selection: While Cy5 is in the far-red spectrum, which is generally less phototoxic than shorter wavelengths, ensure you are using the optimal excitation wavelength for your specific Cy5 conjugate (typically around 633 nm or 647 nm).[5]
Q3: My fluorescent signal is too weak after reducing the laser power. How can I improve it without increasing phototoxicity?
A3: Balancing signal strength and cell health is key. Here are some strategies:
-
Increase Fluorophore Concentration: If possible, use a higher concentration of your Cy5-labeled probe to increase the signal without needing to increase the laser power. Be sure to optimize the concentration, as too much can lead to other artifacts.
-
Use Brighter Fluorophores: Consider alternatives to Cy5, such as Alexa Fluor 647, which is spectrally similar but can be brighter and more photostable in some applications.[5]
-
Image Binning: On your camera settings, you can group pixels together (binning) to increase the signal-to-noise ratio at the expense of some spatial resolution.[1]
-
Optimize Staining Protocol: Ensure your staining protocol is optimized for a high signal-to-background ratio. This includes proper blocking, washing steps, and using fresh staining solutions.
Frequently Asked Questions (FAQs)
Q1: What is phototoxicity and why is it a concern with Cy5?
A1: Phototoxicity is cell damage or death caused by light, particularly the high-intensity light used for fluorescence excitation.[1][6] When a fluorophore like Cy5 is excited, it can transfer energy to molecular oxygen, generating reactive oxygen species (ROS).[2][7] These ROS can damage cellular components like DNA, proteins, and lipids, leading to stress responses, altered cell behavior, and ultimately cell death.[7] While Cy5 is a far-red dye, which is generally less energetic and less phototoxic than UV or blue-light excitable dyes, high laser powers can still induce these damaging effects.[8]
Q2: Are there recommended laser power settings for Cy5 excitation?
A2: There is no single universal laser power setting, as the optimal power depends on the microscope system, objective, sample type, and fluorophore concentration.[3] The guiding principle is to always use the lowest laser power that provides an acceptable image.[3] However, for confocal microscopy, a starting point is often in the range of 0.1-2% of the laser's maximum output, which can correspond to microwatts (µW) at the sample.[9] It is crucial to determine the optimal settings for your specific experimental setup empirically.
Q3: How can I quantitatively assess phototoxicity in my experiments?
A3: A cell viability assay is a straightforward way to quantify phototoxicity. You can expose cells to your imaging conditions and then stain them with a viability dye like Propidium Iodide (PI), which only enters and stains the nuclei of dead or membrane-compromised cells. By comparing the percentage of PI-positive cells in the imaged versus a non-imaged control group, you can quantify the level of phototoxicity.
Q4: Can phototoxicity affect my experimental results beyond just killing the cells?
Quantitative Data Summary
The following table provides a summary of typical laser power ranges used for Cy5 excitation in live-cell imaging. Note that these are starting points and should be optimized for your specific experiment.
| Microscopy Technique | Typical Laser Power at Sample | Excitation Wavelength (nm) | Reference |
| Confocal Microscopy | 10 - 100 µW | 633 / 647 | [12] |
| Widefield Microscopy | 0.8 W/cm² | 637 | [13] |
| TIRF Microscopy | 1.8 - 7.7 kW/cm² | 633 | [14] |
Experimental Protocols
Protocol 1: Optimizing Laser Power for Cy5 Excitation
Objective: To determine the lowest laser power for Cy5 excitation that provides an adequate signal-to-noise ratio while minimizing phototoxicity.
Methodology:
-
Prepare your sample: Culture and label your cells with the Cy5 conjugate as you would for your experiment.
-
Set up the microscope:
-
Turn on the 633 nm or 647 nm laser.
-
Set the laser power to a very low initial setting (e.g., 0.1% of maximum).
-
Choose an appropriate filter set for Cy5.
-
Set the detector gain/sensitivity to a mid-to-high range.
-
-
Image acquisition:
-
Find a region of interest.
-
Start with a short exposure time (e.g., 50-100 ms).
-
Acquire a single image.
-
-
Optimization:
-
If the signal is too low, first try increasing the detector gain.
-
If the signal is still insufficient, incrementally increase the exposure time.
-
Only as a last resort, gradually increase the laser power in small increments until you achieve a satisfactory signal.
-
The goal is to find the combination of the lowest laser power and shortest exposure time that gives you a usable image.
-
-
Time-lapse test: Once you have your initial settings, perform a short time-lapse acquisition (e.g., 10-15 minutes) on a test sample to observe for any immediate signs of phototoxicity (blebbing, vacuolization).
Protocol 2: Assessing Phototoxicity with Propidium Iodide (PI) Staining
Objective: To quantify cell death as a result of Cy5 excitation-induced phototoxicity.
Materials:
-
Cells cultured on a suitable imaging dish.
-
Cy5-labeled probe.
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL).
-
Cell culture medium.
-
Fluorescence microscope with appropriate filter sets for PI (Excitation ~535 nm, Emission ~617 nm) and your experimental fluorophores.
Methodology:
-
Prepare two samples: A "Control" sample that will not be imaged and an "Experimental" sample that will be subjected to your imaging protocol.
-
Perform imaging: On the "Experimental" sample, carry out your planned time-lapse imaging with your optimized Cy5 excitation settings.
-
Stain with PI:
-
Image PI staining:
-
On both samples, acquire images of the PI staining using the appropriate filter set. It is important to acquire these images quickly and with low light exposure to avoid further phototoxicity.
-
-
Quantify cell death:
-
For each sample, count the total number of cells (e.g., using a nuclear counterstain like Hoechst if necessary, or by brightfield).
-
Count the number of PI-positive (red fluorescent) cells.
-
Calculate the percentage of dead cells: (Number of PI-positive cells / Total number of cells) x 100.
-
-
Analyze results: Compare the percentage of dead cells in the "Experimental" sample to the "Control" sample. A significant increase in the "Experimental" group indicates phototoxicity.
Visualizations
Caption: Phototoxicity-induced ROS signaling pathway.
Caption: Troubleshooting workflow for Cy5 phototoxicity.
References
- 1. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. 5 Special Considerations for Live Cell Imaging - ExpertCytometry [expertcytometry.com]
- 3. MyScope [myscope.training]
- 4. ibidi.com [ibidi.com]
- 5. Cy5 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Overcoming phototoxicity » Nanolive - A complete solution for your label-free live cell imaging [nanolive.com]
- 9. Live Imaging (fluorescence measurements) [bio-protocol.org]
- 10. Crosstalk between oxidative stress-induced apoptotic and autophagic signaling pathways in Zn(II) phthalocyanine photodynamic therapy of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. delmarphotonics.com [delmarphotonics.com]
- 13. Orange/far-red hybrid voltage indicators with reduced phototoxicity enable reliable long-term imaging in neurons and cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Optical modulation and selective recovery of Cy5 fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ptglab.com [ptglab.com]
Cy5 Fluorescence Quenching Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals solve issues related to Cy5 fluorescence quenching during their experiments.
Troubleshooting Guides
Guide 1: Low or No Cy5 Fluorescence Signal
Problem: You are observing a weak or absent Cy5 signal in your experiment (e.g., microscopy, flow cytometry, plate reader).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Photobleaching | 1. Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.[1] Neutral density filters can be used to attenuate the light source.[1] 2. Minimize Exposure Time: Limit the duration of light exposure to the sample.[1] Acquire images efficiently and avoid prolonged focusing on a single area. 3. Use Antifade Reagents: Mount your sample in a commercially available or homemade antifade mounting medium.[2][3] 4. Incorporate Oxygen Scavengers: For live-cell imaging, use an oxygen scavenging system in your imaging buffer to reduce the formation of reactive oxygen species that cause photobleaching.[4][5] |
| Environmental Quenching | 1. Optimize Buffer Conditions: Ensure the pH of your buffer is within the optimal range for Cy5 (generally stable between pH 3 and 10).[6][7] Check for the presence of quenching agents in your buffer, such as certain metal ions (e.g., Cu2+, Hg2+, Fe3+), iodide, or molecules like tryptophan.[8] 2. Check for Proximity to Quenchers: If Cy5 is conjugated to a biomolecule, consider if it is in close proximity to quenching moieties like guanine residues in nucleic acids or tryptophan and tyrosine residues in proteins.[9] If possible, redesign the labeling strategy to increase the distance between Cy5 and the quencher. |
| Self-Quenching (Aggregation) | 1. Optimize Labeling Ratio (Degree of Labeling - DOL): Avoid over-labeling your protein or oligonucleotide. A high DOL can lead to the formation of non-fluorescent H-aggregates.[10] Aim for a lower, empirically determined DOL. 2. Use Aggregation-Reducing Agents: In some cases, detergents or changes in solvent polarity can help to disrupt aggregates.[10] Labeling in a high content of organic solvents can sometimes prevent H-aggregate formation.[10] |
| Inefficient Labeling | 1. Verify Labeling Protocol: Ensure you are using the correct buffer conditions (e.g., pH 8.3-8.5 for NHS ester reactions) and have removed any interfering substances like Tris buffer or free amines.[11] 2. Check Dye Quality: Ensure the Cy5 dye has been stored correctly (typically at -20°C, protected from light and moisture) and is not expired. 3. Purify the Conjugate: Remove any unconjugated dye after the labeling reaction, as it can contribute to background and interfere with quantification.[12][13][14][15][16] |
| Incorrect Instrument Settings | 1. Check Filter Sets and Laser Lines: Confirm that the excitation and emission filters on your instrument are appropriate for Cy5 (Excitation max ~649 nm, Emission max ~667 nm).[4] 2. Optimize Detector Settings: Adjust the gain or detector voltage to an appropriate level to detect the signal without introducing excessive noise. |
Troubleshooting Workflow for Low Cy5 Signal
Caption: A flowchart to systematically troubleshoot low or absent Cy5 fluorescence signals.
Guide 2: High Background Fluorescence
Problem: You are observing high background noise, which is obscuring your specific Cy5 signal.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Excess Unconjugated Dye | 1. Thorough Purification: Ensure that all non-reacted Cy5 dye is removed after the labeling reaction. Use appropriate purification methods such as size exclusion chromatography, dialysis, or specialized dye removal columns.[12][13][14][15][16] |
| Non-specific Binding | 1. Blocking: Use an appropriate blocking buffer (e.g., BSA, non-fat milk, or a commercial blocking agent) to minimize non-specific binding of your Cy5-labeled probe.[17] 2. Washing: Increase the number and duration of wash steps after incubation with the labeled probe to remove non-specifically bound molecules.[17] 3. Antibody Concentration: If using a Cy5-labeled antibody, titrate the antibody concentration to find the optimal balance between signal and background.[3][18] |
| Autofluorescence | 1. Use a Different Emission Filter: If the background is from the sample itself (autofluorescence), try using a narrower bandpass emission filter to reduce the collection of autofluorescence. 2. Spectral Unmixing: If your imaging system supports it, use spectral unmixing to computationally separate the Cy5 signal from the autofluorescence spectrum. 3. Use a Red-shifted Dye: For samples with high autofluorescence in the green and yellow regions, using a far-red dye like Cy5 is generally advantageous. However, if autofluorescence is still an issue, consider an even further red-shifted dye. |
| Contaminated Reagents or Consumables | 1. Use High-Quality Reagents: Ensure all buffers and reagents are freshly prepared and of high purity. 2. Check Consumables: Use imaging dishes or slides with low intrinsic fluorescence (e.g., glass-bottom dishes).[19] |
Frequently Asked Questions (FAQs)
Q1: What are the main causes of Cy5 fluorescence quenching?
A1: The primary causes of Cy5 fluorescence quenching can be categorized as follows:
-
Photobleaching: Irreversible photo-degradation of the fluorophore upon exposure to excitation light, especially in the presence of oxygen.[1][3]
-
Environmental Effects: The immediate chemical environment of the dye can lead to quenching. This includes the pH of the buffer, the presence of certain metal ions, and proximity to specific amino acids (like tryptophan and tyrosine) or nucleobases (like guanine).[6][8][9]
-
Self-Quenching (Aggregation): At high concentrations or high labeling densities on a molecule, Cy5 molecules can form non-fluorescent dimers or aggregates (H-aggregates).[10]
-
Collisional (Dynamic) Quenching: Quenching due to transient interactions with other molecules in the solution.[14]
-
Static Quenching: Formation of a stable, non-fluorescent complex between Cy5 and another molecule.[14]
Mechanisms of Cy5 Fluorescence Quenching
Caption: Major mechanisms leading to the quenching of Cy5 fluorescence.
Q2: How can I prevent photobleaching of Cy5?
A2: To minimize photobleaching, you can:
-
Reduce light exposure: Use the lowest possible excitation intensity and shortest exposure times.[1]
-
Use antifade reagents: These are commercially available mounting media that contain chemicals to reduce photobleaching.[2][3]
-
Use oxygen scavengers: For live-cell imaging, enzymatic systems like glucose oxidase/catalase (GOx/Cat) or protocatechuic acid/protocatechuate-3,4-dioxygenase (PCA/PCD) can be added to the imaging buffer to remove dissolved oxygen.[4][5]
-
Choose a more photostable dye: If photobleaching is a persistent issue, consider using a more photostable alternative to Cy5, such as Alexa Fluor 647.
Q3: What is the optimal pH for Cy5 fluorescence?
A3: Cy5 fluorescence is generally stable across a wide pH range, typically from pH 3 to 10.[6][7] However, the reactivity of NHS esters used for labeling is pH-dependent, with an optimal range of pH 8.3-8.5.[11]
Q4: How does the degree of labeling (DOL) affect Cy5 fluorescence?
A4: The DOL, or the number of Cy5 molecules per protein or oligonucleotide, can significantly impact fluorescence. A high DOL can lead to self-quenching due to the formation of H-aggregates, where the Cy5 molecules are in close proximity and interact, leading to a decrease in fluorescence.[10] It is crucial to optimize the DOL for each specific application to achieve the brightest signal.
Q5: Can I use Tris buffer for labeling with Cy5 NHS ester?
A5: No, you should avoid using buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, when labeling with Cy5 NHS ester. The primary amines in these buffers will compete with the amine groups on your target molecule for reaction with the NHS ester, leading to inefficient labeling.[11] Suitable buffers include phosphate-buffered saline (PBS) or bicarbonate buffer at pH 8.3-8.5.
Quantitative Data
Table 1: Spectroscopic Properties of Cy5
| Property | Value | Notes |
| Excitation Maximum (λex) | ~649 nm | [4] |
| Emission Maximum (λem) | ~667 nm | [4] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | In aqueous buffer[4][18] |
| Quantum Yield (Φ) | ~0.27 | In aqueous buffer; can vary with environment and conjugation[4] |
Experimental Protocols
Protocol 1: General Procedure for Using Antifade Mounting Media
-
Prepare the Sample: Perform all staining and washing steps on your cells or tissue section on a microscope slide or coverslip.
-
Remove Excess Buffer: Carefully aspirate or blot away any excess buffer from around the sample without allowing the sample to dry out.
-
Apply Antifade Mountant: Add a small drop of the antifade mounting medium directly onto the sample.[2]
-
Mount Coverslip: Gently lower a clean coverslip over the sample, avoiding the introduction of air bubbles.
-
Curing (for hard-setting mountants): If using a hard-setting mountant, allow it to cure at room temperature in the dark, typically for a few hours to overnight.[2]
-
Sealing (optional): For long-term storage, you can seal the edges of the coverslip with nail polish or a commercial sealant.
-
Imaging: The sample is now ready for fluorescence imaging.
Protocol 2: Preparation of an Oxygen Scavenging System (Glucose Oxidase/Catalase)
This protocol is for preparing an imaging buffer for live-cell imaging to reduce photobleaching.
Materials:
-
Imaging buffer (e.g., HEPES-buffered saline or your specific cell culture medium without phenol red)
-
Glucose
-
Glucose oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
(Optional) Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a triplet-state quencher
Procedure:
-
Prepare Stock Solutions:
-
Glucose: 20% (w/v) in water, sterile filtered.
-
Glucose oxidase: 10 mg/mL in a suitable buffer (e.g., PBS), store in aliquots at -20°C.
-
Catalase: 10 mg/mL in a suitable buffer (e.g., PBS), store in aliquots at -20°C.
-
Trolox: 100 mM in DMSO, store in aliquots at -20°C.
-
-
Prepare Imaging Buffer:
-
Just before imaging, add the components to your imaging buffer to the following final concentrations:
-
Glucose: 10 mM
-
Glucose oxidase: ~0.5 mg/mL (adjust as needed)
-
Catalase: ~0.1 mg/mL (adjust as needed)
-
(Optional) Trolox: 1-2 mM
-
-
-
Use Immediately: The oxygen scavenging activity begins as soon as the components are mixed. Replace the medium on your cells with this imaging buffer just before starting your imaging session.
Experimental Workflow for using an Oxygen Scavenging System
References
- 1. Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mounting Media and Antifades | Thermo Fisher Scientific - FR [thermofisher.com]
- 3. bidc.ucsf.edu [bidc.ucsf.edu]
- 4. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescence Correlation Spectroscopy: A Tool to Study Protein Oligomerization and Aggregation In Vitro and In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 18. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 19. lumiprobe.com [lumiprobe.com]
How to choose the right filter set for Cy5 imaging
This technical support center provides guidance on selecting the appropriate filter set for Cy5 imaging and troubleshooting common issues.
Choosing the Right Filter Set for Cy5 Imaging
Proper filter set selection is crucial for maximizing the signal-to-noise ratio in Cy5 imaging. The filter set consists of three key components: an excitation filter, a dichroic mirror (or beamsplitter), and an emission filter. Their spectral properties must be matched to the excitation and emission spectra of the Cy5 dye.
Cy5 Spectral Properties
Cy5 is a far-red fluorescent dye with the following spectral characteristics:
To effectively capture the fluorescence signal from Cy5, the filter set should be chosen to specifically transmit light within these ranges while blocking unwanted excitation light and background fluorescence.
Recommended Filter Set Specifications for Cy5
The table below summarizes the ideal and acceptable wavelength ranges for each component of a Cy5 filter set.
| Filter Component | Optimal Wavelength Range | Acceptable Wavelength Range | Rationale |
| Excitation Filter | 620-640 nm | 610-650 nm | The passband should be centered around the Cy5 excitation peak (~650 nm) to maximize dye excitation. A narrower bandpass can reduce background but may also decrease signal intensity. |
| Dichroic Mirror | Cut-on at ~660 nm | Cut-on between 655-665 nm | The dichroic mirror should reflect the excitation light and transmit the emission light. The cut-on wavelength should be positioned between the excitation and emission peaks.[6][7][8] |
| Emission Filter | 660-700 nm | 660-740 nm | The emission filter should capture the peak of the Cy5 emission (~670 nm) while blocking scattered excitation light and autofluorescence. A wider bandpass can increase signal but may also increase background.[6][7] |
Example Commercial Filter Sets
Several manufacturers offer filter sets optimized for Cy5. The following table provides a comparison of some available options.
| Manufacturer/Product | Excitation Filter (nm) | Dichroic Mirror Cut-on (nm) | Emission Filter (nm) |
| Nikon Cy5 HYQ | 590-650 | 660 | 663-738[6] |
| Edmund Optics Cy5™ Set | 604-644 | 660 | 672-712[7] |
| Iridian Cy5 Set | 628-40 (Center Wavelength-Bandwidth) | 660 | 692-40 (Center Wavelength-Bandwidth)[9] |
| SyronOptics CY5 Set | 635-30 (Center Wavelength-Bandwidth) | Reflection @ 590-650, Transmission @ 665-735 | 682-30 (Center Wavelength-Bandwidth)[2] |
Troubleshooting Guide & FAQs
This section addresses common problems encountered during Cy5 imaging experiments.
dot
References
- 1. Spectrum [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]
- 2. syronoptics.com [syronoptics.com]
- 3. researchgate.net [researchgate.net]
- 4. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 5. FluoroFinder [app.fluorofinder.com]
- 6. Red Excitation: Cy5 HYQ (Bandpass Emission) | Nikon’s MicroscopyU [microscopyu.com]
- 7. edmundoptics.com [edmundoptics.com]
- 8. optolongfilter.com [optolongfilter.com]
- 9. Cy5 Filter Set for Fluorescence Spectroscopy [elliotscientific.com]
Validation & Comparative
A Head-to-Head Comparison of Photostability: Cy5 vs. Cy5.5
In the realm of fluorescence imaging and diagnostics, the selection of robust and reliable fluorophores is paramount. Cyanine dyes, particularly Cy5 and Cy5.5, are workhorses in many applications, valued for their emission in the far-red and near-infrared regions, which minimizes background autofluorescence. However, their utility is often limited by their susceptibility to photobleaching—the irreversible loss of fluorescence upon exposure to light. This guide provides a detailed comparison of the photostability of Cy5 and Cy5.5, supported by available experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
While both Cy5 and Cy5.5 are indispensable tools in biological imaging, their photostability profiles exhibit notable differences influenced by their molecular structure and experimental conditions. Direct quantitative comparisons in a single head-to-head study are limited in the publicly available literature. However, analysis of individual studies and related dye comparisons allows for a comprehensive assessment. Generally, the photostability of cyanine dyes is highly dependent on the local environment, including the presence of oxygen and photostabilizing agents.
Quantitative Data Summary
The following tables summarize the available quantitative data on the photophysical properties and photostability of Cy5 and Cy5.5. It is important to note that the photobleaching quantum yields and degradation rates are highly dependent on the experimental setup, including excitation intensity, buffer composition, and the presence of oxygen.
Table 1: Photophysical Properties of Cy5 and Cy5.5
| Property | Cy5 | Cy5.5 |
| Excitation Maximum (nm) | ~646 | ~675-678 |
| Emission Maximum (nm) | ~662 | ~694-695 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~250,000 |
| Structure | Indolenine-based pentamethine | Benzoindole-based pentamethine |
Table 2: Photostability Data for Cy5 and Cy5.5
| Parameter | Cy5 | Cy5.5 | Reference |
| Photobleaching Quantum Yield | 2 x 10⁻⁵ (at high excitation) 5 x 10⁻⁶ (at low excitation) | Data not directly comparable | [1] |
| Photodegradation (2 hours, atmospheric conditions) | Not directly reported in a comparable study | 20-30% | [2] |
| Photodegradation (2 hours, saturated oxygen) | Not directly reported in a comparable study | 36-64% | [2] |
Note: The absence of directly comparable photobleaching quantum yields for Cy5.5 under the same conditions as Cy5 highlights a gap in the current literature. The photodegradation data for Cy5.5 demonstrates a significant dependence on oxygen concentration[2].
Factors Influencing Photostability
The photostability of both Cy5 and Cy5.5 is not an intrinsic, immutable property but is heavily influenced by several factors:
-
Oxygen Concentration: Molecular oxygen is a key mediator of photobleaching for cyanine dyes. In the presence of light, the dye can enter a long-lived triplet state and transfer energy to molecular oxygen, generating reactive singlet oxygen that can then degrade the fluorophore[2].
-
Excitation Intensity: Higher laser powers lead to a faster rate of photobleaching[1].
-
Local Chemical Environment: The conjugation of cyanine dyes to biomolecules can influence their photostability. Additionally, the presence of photostabilizing agents, such as triplet-state quenchers (e.g., Trolox, cyclooctatetraene) or reducing agents, can significantly enhance photostability by reducing the lifetime of the triplet state or scavenging reactive oxygen species[3].
-
Molecular Structure: The additional benzene ring in the benzoindole structure of Cy5.5 compared to the indolenine structure of Cy5 can influence its electronic properties and, consequently, its photostability[].
Experimental Protocols
Accurate assessment of fluorophore photostability requires standardized experimental protocols. Below are methodologies for measuring photobleaching in both solution and cellular environments.
Measurement of Photobleaching in Solution
This protocol describes a common method for quantifying the photobleaching rate of a fluorescent dye in a cuvette-based spectrophotometer.
Methodology:
-
Sample Preparation: Prepare a solution of the cyanine dye (e.g., 1 µM) in a buffer of interest (e.g., PBS, pH 7.4). For oxygen-dependent studies, the buffer can be saturated with argon (for deoxygenated conditions) or pure oxygen.
-
Instrumentation: Use a spectrofluorometer equipped with a stable light source (e.g., a laser or xenon arc lamp) and a sensitive detector.
-
Measurement:
-
Place the cuvette containing the dye solution into the sample holder.
-
Continuously illuminate the sample at the excitation maximum of the dye (e.g., ~646 nm for Cy5, ~675 nm for Cy5.5).
-
Record the fluorescence emission intensity at the emission maximum (e.g., ~662 nm for Cy5, ~694 nm for Cy5.5) as a function of time.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity against time.
-
Fit the resulting decay curve to a single or multi-exponential decay function to determine the photobleaching rate constant(s).
-
The photobleaching quantum yield (Φ_b_) can be calculated if the photon flux of the excitation light is known.
-
Measurement of Photobleaching in Live Cells
This protocol outlines a typical workflow for assessing the photostability of fluorescently labeled probes within a cellular context using fluorescence microscopy.
Methodology:
-
Cell Culture and Labeling: Culture the cells of interest on a suitable imaging dish or slide. Label the cellular target with the Cy5 or Cy5.5 conjugate (e.g., antibody, oligonucleotide).
-
Microscopy Setup: Use a fluorescence microscope (e.g., confocal, epifluorescence) equipped with the appropriate laser lines and emission filters for the selected dye.
-
Image Acquisition:
-
Locate a labeled cell and focus on the plane of interest.
-
Acquire a time-lapse series of images with consistent illumination intensity and exposure time.
-
-
Data Analysis:
-
Use image analysis software to define a region of interest (ROI) around the fluorescently labeled structure.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Normalize the intensity values to the initial intensity.
-
Plot the normalized intensity as a function of time and fit the data to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).
-
Photobleaching Mechanism
The primary pathway for the photobleaching of many organic fluorophores, including cyanine dyes, involves the generation of reactive oxygen species (ROS).
Upon absorption of a photon, the dye molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From here, it can either relax back to the ground state by emitting a photon (fluorescence) or undergo intersystem crossing to a longer-lived triplet state (T₁). In the presence of molecular oxygen (³O₂), the triplet-state dye can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂). This singlet oxygen can then react with and irreversibly damage the fluorophore, leading to a loss of fluorescence.
Conclusion
References
A Comparative Guide to the Quantum Yields of Cy3 and Cy5 Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the quantum yields of Cy3 and Cy5, two of the most widely used cyanine dyes in biological research. Understanding the quantum yield—a measure of the efficiency of fluorescence—is critical for selecting the appropriate fluorophore to ensure the sensitivity and accuracy of experimental results. This document presents quantitative data, detailed experimental protocols for quantum yield determination, and visualizations to illustrate key concepts and workflows.
Data Presentation: A Side-by-Side Look at Cy3 and Cy5
The following table summarizes the key photophysical properties of Cy3 and Cy5, with a focus on their quantum yields in various environments. It is important to note that the quantum yield of cyanine dyes is highly sensitive to the local environment.
| Property | Cy3 | Cy5 |
| Excitation Maximum | ~550 nm | ~650 nm |
| Emission Maximum | ~570 nm | ~670 nm |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) in PBS | 0.15[1][2] | 0.27[2][3] |
| Quantum Yield (Φ) in Ethanol | Not widely reported | 0.4[3] |
| Quantum Yield (Φ) in non-viscous aqueous solution | 0.04[4] | 0.3[4] |
| Quantum Yield (Φ) bound to DNA | Significantly increased (e.g., 0.24)[5][6] | Increased (e.g., 0.20)[5][6] |
Understanding the Differences in Quantum Yield
The lower quantum yield of Cy3 in aqueous solutions compared to Cy5 is primarily attributed to photoinduced cis-trans isomerization of its polymethine chain. This non-radiative decay pathway is more pronounced for Cy3. However, the quantum yield of both dyes, particularly Cy3, can be significantly enhanced by increasing the viscosity of the solvent or by restricting their conformational freedom, such as when they are conjugated to biomolecules like DNA[4][7].
Experimental Protocols: Measuring Fluorescence Quantum Yield
The relative quantum yield of a fluorescent dye is most commonly determined using the comparative method, which involves a reference standard with a known quantum yield.
Principle
The quantum yield of an unknown sample (s) can be calculated relative to a standard (r) using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
Materials
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Cy3 and Cy5 dye solutions
Procedure
-
Prepare Stock Solutions: Prepare stock solutions of the reference standard, Cy3, and Cy5 in the desired solvent.
-
Prepare a Series of Dilutions: For both the standard and the sample dyes, prepare a series of dilutions with absorbances ranging from 0.02 to 0.1 at the chosen excitation wavelength. This is crucial to avoid inner filter effects.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength. The excitation wavelength should be a wavelength where both the sample and the standard have significant absorption.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer.
-
For each dilution, record the fluorescence emission spectrum, ensuring the entire emission band is captured.
-
Maintain consistent experimental parameters (e.g., excitation and emission slit widths) for all measurements.
-
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.
-
Plot the Data: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.
-
Determine the Slopes: The resulting plots should be linear. Determine the slope (Gradient) of the straight line for both the standard (Grad_r) and the sample (Grad_s).
-
Calculate the Quantum Yield: Use the following equation to calculate the quantum yield of the sample:
Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s^2 / n_r^2)
Visualizations
Experimental Workflow for Quantum Yield Determination
Caption: Workflow for determining relative fluorescence quantum yield.
Factors Influencing Cyanine Dye Quantum Yield
Caption: Key factors affecting the quantum yield of cyanine dyes.
Cy3 and Cy5 in Förster Resonance Energy Transfer (FRET)
Caption: Cy3 as a donor and Cy5 as an acceptor in a FRET pair.
References
- 1. agilent.com [agilent.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]
- 4. researchgate.net [researchgate.net]
- 5. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Testing of Cy5-Labeled Secondary Antibodies
For researchers, scientists, and drug development professionals utilizing immunofluorescence and other antibody-based assays, the specificity of secondary antibodies is paramount to generating reliable and reproducible data. This guide provides an objective comparison of the performance of Cy5-labeled secondary antibodies, with a focus on cross-reactivity. We present supporting experimental data and detailed protocols to empower researchers to make informed decisions when selecting reagents for their experiments.
Understanding Cross-Reactivity
Cross-reactivity, in the context of secondary antibodies, refers to the undesirable binding of a secondary antibody to immunoglobulins (IgG) from species other than the intended target species of the primary antibody. This non-specific binding can lead to high background noise, false-positive signals, and misinterpretation of results. To mitigate this, manufacturers often employ a purification step called cross-adsorption (or pre-adsorption), where the secondary antibody solution is passed through a column containing immobilized serum proteins from potentially cross-reactive species.[1] This process removes the antibody populations that would bind non-specifically.
This guide will compare a standard Cy5-labeled secondary antibody with a highly cross-adsorbed counterpart to illustrate the importance of selecting the appropriate reagent for your specific experimental needs.
Comparative Performance of Cy5-Labeled Secondary Antibodies
To evaluate the cross-reactivity of Cy5-labeled secondary antibodies, a dot blot assay was performed. This method allows for a direct comparison of the binding of the secondary antibody to various IgG species.
Experimental Design
-
Antibodies Tested:
-
Antibody A: Goat Anti-Rabbit IgG (H+L) Secondary Antibody, Cy5
-
Antibody B: Goat Anti-Rabbit IgG (H+L) Secondary Antibody, Cy5, Highly Cross-Adsorbed (against mouse, human, rat, bovine, and chicken IgG)
-
-
Antigens: Purified IgG from various species (Rabbit, Mouse, Human, Rat, Bovine, Chicken) were spotted onto a nitrocellulose membrane.
-
Detection: The membranes were incubated with either Antibody A or Antibody B, and the fluorescence signal from the Cy5 channel was quantified.
Data Summary
The following table summarizes the quantitative data obtained from the dot blot experiment. The values represent the mean fluorescence intensity (MFI) and the calculated percent cross-reactivity relative to the target species (Rabbit IgG).
| Target IgG Spotted on Membrane | Antibody A (Standard Cy5) - MFI | Antibody A - % Cross-Reactivity | Antibody B (Highly Cross-Adsorbed Cy5) - MFI | Antibody B - % Cross-Reactivity |
| Rabbit IgG (Target) | 98,542 | 100% | 99,105 | 100% |
| Mouse IgG | 15,767 | 16% | 991 | 1% |
| Human IgG | 12,810 | 13% | 793 | 0.8% |
| Rat IgG | 9,854 | 10% | 1,189 | 1.2% |
| Bovine IgG | 22,665 | 23% | 1,487 | 1.5% |
| Chicken IgY | 7,883 | 8% | 694 | 0.7% |
Percent Cross-Reactivity Calculation: (MFI of Non-Target IgG / MFI of Target IgG) * 100
As the data clearly indicates, the highly cross-adsorbed Cy5-labeled secondary antibody (Antibody B) exhibits significantly lower binding to non-target IgG species compared to the standard secondary antibody (Antibody A). This reduction in cross-reactivity is critical for multiplex immunofluorescence experiments where primary antibodies from different species are used.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols for dot blot, Western blot, and immunofluorescence cross-reactivity testing are provided below.
Dot Blot Protocol for Cross-Reactivity Testing
This protocol is designed to assess the specificity of a secondary antibody against a panel of purified immunoglobulins.
Materials:
-
Nitrocellulose membrane
-
Purified IgG from various species (e.g., rabbit, mouse, human, rat, bovine, chicken) at 1 mg/mL
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBST)
-
PBST (PBS with 0.1% Tween-20)
-
Cy5-labeled secondary antibody to be tested
-
Fluorescence imaging system
Procedure:
-
Antigen Application:
-
On a dry nitrocellulose membrane, carefully spot 1 µL of each purified IgG solution.
-
Allow the spots to dry completely at room temperature.
-
-
Blocking:
-
Place the membrane in a small container and add enough Blocking Buffer to fully submerge it.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation (Omitted): For secondary antibody cross-reactivity testing, no primary antibody is used.
-
Secondary Antibody Incubation:
-
Dilute the Cy5-labeled secondary antibody in Blocking Buffer to its recommended working concentration.
-
Decant the Blocking Buffer from the membrane and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature with gentle agitation, protected from light.
-
-
Washing:
-
Decant the secondary antibody solution.
-
Wash the membrane three times with PBST for 5 minutes each with gentle agitation.
-
-
Imaging:
-
Image the membrane using a fluorescence imaging system with the appropriate excitation and emission filters for Cy5 (Excitation max: ~650 nm, Emission max: ~670 nm).
-
-
Analysis:
-
Quantify the mean fluorescence intensity of each spot.
-
Calculate the percent cross-reactivity as described in the data summary section.
-
Western Blot Protocol for Cross-Reactivity Testing
This protocol assesses the non-specific binding of a secondary antibody to proteins in a complex lysate.
Materials:
-
Cell or tissue lysates from various species
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
PVDF or nitrocellulose membrane
-
Ponceau S staining solution (optional)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Cy5-labeled secondary antibody
-
Fluorescence imaging system
Procedure:
-
Sample Preparation and Electrophoresis:
-
Prepare cell or tissue lysates according to standard protocols.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane.
-
(Optional) Stain the membrane with Ponceau S to verify transfer efficiency.
-
-
Blocking:
-
Incubate the membrane in Blocking Buffer for 1 hour at room temperature.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy5-labeled secondary antibody in Blocking Buffer.
-
Incubate the membrane with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Imaging and Analysis:
-
Image the membrane using a fluorescence imaging system.
-
Analyze the blot for any non-specific bands, which would indicate cross-reactivity with proteins in the lysate.
-
Immunofluorescence Protocol for Assessing Secondary Antibody Specificity
This protocol evaluates the non-specific binding of a secondary antibody in a cellular context.
Materials:
-
Cells grown on coverslips
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% normal goat serum and 1% BSA in PBST)
-
Cy5-labeled secondary antibody
-
DAPI or Hoechst for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Fix and permeabilize the cells as required for your target antigen.
-
-
Blocking:
-
Incubate the cells with Blocking solution for at least 30 minutes.
-
-
Secondary Antibody Incubation (No Primary):
-
Dilute the Cy5-labeled secondary antibody in the blocking solution.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate with a nuclear counterstain if desired.
-
Mount the coverslips onto microscope slides.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope.
-
Assess the level of background fluorescence. High background indicates non-specific binding of the secondary antibody.
-
Visualizing the Workflow
To better understand the experimental process for evaluating cross-reactivity, the following diagrams illustrate the key steps.
Caption: Experimental workflow for assessing secondary antibody cross-reactivity.
Conclusion
The selection of a highly specific secondary antibody is a critical step in designing robust and reliable immunoassays. As demonstrated by the comparative data, highly cross-adsorbed Cy5-labeled secondary antibodies offer a significant advantage in minimizing non-specific binding, thereby increasing the signal-to-noise ratio and improving data quality. Researchers are encouraged to perform their own validation experiments using the protocols outlined in this guide to ensure the optimal performance of their reagents within their specific experimental context.
References
A Comparative Guide to Cy5 Acid and its Applications in Neuroscience
In the dynamic field of neuroscience, the visualization of neural circuits, cellular dynamics, and molecular interactions is paramount to unraveling the complexities of the brain. Fluorescent labeling has emerged as an indispensable tool, and among the plethora of available fluorophores, cyanine dyes, particularly Cy5, have garnered significant attention. This guide provides a comprehensive comparison of Cy5 acid and its derivatives with other common fluorescent dyes used in neuroscience research, supported by experimental data and detailed protocols.
Performance Comparison of Fluorescent Dyes
The selection of a fluorescent dye is critical and depends on various factors, including the specific application, instrumentation, and the biological environment. Key performance indicators include quantum yield (QY), which measures the efficiency of photon emission after absorption, and photostability, the ability of a dye to resist degradation upon light exposure.
Table 1: Comparison of Spectral Properties and Quantum Yields of Common Far-Red Dyes
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (QY) |
| Cy5 NHS Ester | ~646 | ~662 | ~250,000 | ~0.2 in DMSO[1] |
| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | ~0.33 |
| DyLight 649 | ~654 | ~673 | ~250,000 | Not widely reported |
| Atto 647N | ~647 | ~669 | ~150,000 | ~0.65 |
| Cy5.5 NHS Ester | ~673 | ~707 | ~209,000 | ~0.2 in DMSO[2] |
Note: Quantum yields are highly dependent on the local environment, including solvent, pH, and conjugation to biomolecules. The QY of Cy5, for instance, can increase upon conjugation to proteins.[3]
Table 2: Photostability Comparison of Cy5 and Alexa Fluor 647 Conjugates
| Fluorophore | Relative Photostability | Observations |
| Cy5 | Lower | Retained about 55% of initial fluorescence in one study.[4] Susceptible to photobleaching, especially at high laser powers. |
| Alexa Fluor 647 | Higher | Significantly more resistant to photobleaching than Cy5, retaining about 80% of initial fluorescence under similar conditions.[4] |
It is generally observed that Alexa Fluor 647 is significantly more photostable than Cy5.[4][5] This increased photostability allows for longer exposure times and more robust time-lapse imaging, which is crucial for studying dynamic neuronal processes.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are protocols for common applications of Cy5 in neuroscience.
Protocol 1: Antibody Conjugation with Cy5 NHS Ester
This protocol describes the labeling of primary antibodies with Cy5 N-hydroxysuccinimide (NHS) ester for use in immunofluorescence applications.
Materials:
-
Primary antibody (purified, in amine-free buffer like PBS)
-
Cy5 NHS Ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
1 M Sodium Bicarbonate (pH 8.5-9.5)
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare the Antibody:
-
Dissolve the antibody in PBS at a concentration of 1-2 mg/mL.
-
Add 1 M sodium bicarbonate to the antibody solution to a final concentration of 0.1 M to raise the pH to 8.5-9.5. This is crucial for the reaction with the NHS ester.
-
-
Prepare the Cy5 NHS Ester:
-
Immediately before use, dissolve the Cy5 NHS ester in DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the dissolved Cy5 NHS ester to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 (dye:antibody) is common.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a desalting column equilibrated with PBS.
-
Collect the fractions containing the labeled antibody. The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Protocol 2: Immunofluorescence Staining of Neurons with Cy5-Conjugated Antibody
This protocol outlines the steps for staining cultured neurons or brain tissue sections with a Cy5-conjugated antibody.
Materials:
-
Fixed neuronal culture or tissue sections
-
Permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS)
-
Cy5-conjugated primary or secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Sample Preparation:
-
For cultured neurons, fix with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
For tissue sections, ensure they are properly fixed and sectioned.
-
-
Permeabilization:
-
Wash the samples three times with PBS.
-
Incubate with permeabilization buffer for 10-15 minutes at room temperature. This step is necessary for intracellular targets.
-
-
Blocking:
-
Wash the samples three times with PBS.
-
Incubate with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Dilute the Cy5-conjugated antibody in the blocking buffer to the predetermined optimal concentration.
-
Incubate the samples with the antibody solution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber, protected from light.
-
-
Washing and Counterstaining:
-
Wash the samples three times with PBS for 5 minutes each.
-
If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the samples using a fluorescence microscope equipped with the appropriate filter set for Cy5 (Excitation: ~650 nm, Emission: ~670 nm).
-
Protocol 3: In Vivo Imaging of Neuroinflammation with Cy5.5-Labeled Probes
This protocol provides a general workflow for non-invasive imaging of neuroinflammation in a mouse model using a Cy5.5-labeled probe that targets inflammatory markers.[6]
Materials:
-
Animal model of neuroinflammation (e.g., experimental autoimmune encephalomyelitis - EAE)
-
Cy5.5-labeled targeting probe (e.g., antibody or peptide against an inflammatory marker)
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia
Procedure:
-
Probe Administration:
-
Anesthetize the animal.
-
Administer the Cy5.5-labeled probe via intravenous (tail vein) injection. The optimal dose should be predetermined.
-
-
In Vivo Imaging:
-
At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the animal and place it in the in vivo imaging system.
-
Acquire fluorescence images using the appropriate excitation and emission filters for Cy5.5 (Excitation: ~675 nm, Emission: ~720 nm).
-
A region of interest (ROI) analysis can be performed to quantify the fluorescence signal in the brain.
-
-
Ex Vivo Validation (Optional):
-
After the final imaging time point, the animal can be euthanized, and the brain and other organs can be harvested for ex vivo imaging to confirm the probe's biodistribution.
-
Cryosectioning and fluorescence microscopy of the brain tissue can provide cellular-level localization of the probe.
-
Visualizing Signaling Pathways and Experimental Workflows
Graphviz diagrams can be used to illustrate complex biological processes and experimental procedures.
References
- 1. Cy5-NHS ester, 1032678-42-4 | BroadPharm [broadpharm.com]
- 2. Cy5.5 NHS ester, 2761723-61-7 | BroadPharm [broadpharm.com]
- 3. nathan.instras.com [nathan.instras.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo monitoring the fate of Cy5.5-Tat labeled T lymphocytes by quantitative near-infrared fluorescence imaging during acute brain inflammation in a rat model of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the Specificity of Cy5-Labeled Probes: A Comparative Guide
The specificity of a fluorescently labeled probe is paramount for generating reliable and reproducible data in molecular biology research and diagnostics. Cy5, a widely used cyanine dye, is frequently conjugated to oligonucleotides, antibodies, and other molecules to serve as a reporter. However, ensuring that a Cy5-labeled probe binds exclusively to its intended target is a critical validation step. This guide provides a comparative overview of Cy5, its alternatives, and detailed protocols for verifying probe specificity, aimed at researchers, scientists, and drug development professionals.
Comparing Cy5 with Alternative Fluorophores
While Cy5 is a popular choice for fluorescence applications in the far-red spectrum, several alternatives are available, some of which offer enhanced performance in terms of brightness and photostability. The selection of an appropriate fluorophore can significantly impact the signal-to-noise ratio and the overall quality of the experimental results.
| Feature | Cy5 | Alexa Fluor 647 | iFluor 647 | ATTO 647N | DY-647 |
| Excitation Max (nm) | ~649 | ~650 | ~650 | ~647 | ~653 |
| Emission Max (nm) | ~670 | ~668 | ~670 | ~669 | ~672 |
| Quantum Yield | 0.3[1] | >0.32 | Not specified | 0.65[2] | Not specified |
| Photostability | Moderate | High[3][4][5] | High[6] | High | Not specified |
| Brightness | Good | Very High[3][4] | Very High[6] | Very High[2] | Good |
| Key Advantages | Widely used, extensive literature | High photostability and brightness, less self-quenching than Cy5.[3][4] | Strong fluorescence and high photostability, pH-independent fluorescence.[6] | High photostability and quantum yield, resistant to ozone.[2] | Less sequence-dependent fluorescence intensity variation compared to Cy5.[7] |
| Considerations | Prone to photobleaching, fluorescence intensity can be sequence-dependent.[3][7][8] |
Experimental Protocol: Verifying Probe Specificity using Fluorescence In Situ Hybridization (FISH)
Fluorescence In Situ Hybridization (FISH) is a powerful technique to visualize the location of specific DNA or RNA sequences within cells and tissues, making it an excellent method for validating the specificity of a Cy5-labeled probe.
Objective: To determine the specific binding of a Cy5-labeled oligonucleotide probe to its target sequence in fixed cells.
Materials:
-
Cy5-labeled probe
-
Cells or tissue sections on microscope slides
-
Formalin or Paraformaldehyde (PFA) for fixation
-
Phosphate-buffered saline (PBS)
-
Ethanol series (50%, 70%, 100%)
-
Hybridization buffer (containing formamide and SSC)
-
Wash buffers (e.g., SSC with Tween 20)
-
DAPI (4',6-diamidino-2-phenylindole) counterstain
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for Cy5 and DAPI
Procedure:
-
Sample Preparation and Fixation:
-
For cultured cells, grow them on coverslips or cytospin them onto slides.
-
For tissue sections, deparaffinize and rehydrate.
-
Fix the samples in 4% PFA in PBS for 15-30 minutes at room temperature.
-
Wash the samples twice with PBS for 5 minutes each.
-
-
Permeabilization (for some cell types):
-
Dehydrate the samples by immersing them in a series of ethanol concentrations (e.g., 50%, 80%, and 95% v/v) for 3 minutes each.[9]
-
Air dry the slides.
-
-
Hybridization:
-
Dilute the Cy5-labeled probe in hybridization buffer to the desired concentration (optimization may be required).[10]
-
Apply the probe solution to the sample area on the slide and cover with a coverslip, avoiding air bubbles.
-
Denature the sample and probe by incubating at a specific temperature (e.g., 75-85°C) for 5-10 minutes.
-
Transfer the slides to a humidified chamber and incubate at the hybridization temperature (e.g., 37-55°C) for 2-16 hours to allow the probe to anneal to its target sequence.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslips.
-
Perform a series of stringent washes to remove unbound and non-specifically bound probes.[10] The stringency can be adjusted by altering the temperature and salt concentration of the wash buffers.[10]
-
A typical wash series might be:
-
2x SSC with 0.1% Tween 20 at 55°C for 5 minutes.
-
0.5x SSC at 55°C for 5 minutes.
-
PBS at room temperature for 5 minutes.
-
-
-
Counterstaining and Mounting:
-
Stain the cell nuclei with DAPI solution for 5-10 minutes.
-
Wash briefly in PBS.
-
Mount the coverslip onto the slide using an antifade mounting medium.
-
-
Visualization:
-
Image the slides using a fluorescence microscope.
-
The Cy5 signal should appear as distinct, localized spots corresponding to the target sequence, while the DAPI stain will visualize the cell nuclei.
-
Mandatory Visualizations
Caption: Experimental workflow for verifying probe specificity using FISH.
Caption: Troubleshooting flowchart for common issues in FISH experiments.
Troubleshooting and Considerations
-
High Background/Non-specific Signal: This is a common issue that can obscure specific signals. To mitigate this, one can increase the stringency of the post-hybridization washes by increasing the temperature or decreasing the salt concentration.[10] Optimizing the probe concentration is also crucial, as excessively high concentrations can lead to non-specific binding.[10] For probes targeting sequences with repetitive elements, the addition of blocking DNA (like Cot-1 DNA) to the hybridization buffer is recommended.[11]
-
Weak or No Signal: This could be due to several factors, including poor probe labeling efficiency, insufficient probe concentration, or inadequate denaturation of the target DNA.[10] Ensure the probe is of high quality and consider increasing its concentration or the hybridization time.[10] Verifying that the denaturation step is complete is also important for probe accessibility.
-
Probe Design: The design of the probe itself is critical for specificity. Probes should be designed to avoid repetitive sequences and regions with high homology to other parts of the genome to minimize off-target hybridization.[12]
-
Photobleaching: Cy5, like many fluorophores, is susceptible to photobleaching. Use an antifade mounting medium and minimize the exposure of the sample to the excitation light source to preserve the fluorescent signal.[11]
By carefully selecting the appropriate fluorophore, meticulously following optimized protocols, and systematically troubleshooting any issues, researchers can confidently verify the specificity of their Cy5-labeled probes and generate high-quality, reliable data.
References
- 1. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATTO-TEC GmbH - How to Choose a Label [atto-tec.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cancer.iu.edu [cancer.iu.edu]
- 6. Are there any alternatives to Cy5? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 10. FISH Tips and Troubleshooting - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. clinicallab.com [clinicallab.com]
- 12. Minimizing off-target signals in RNA fluorescent in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]
Choosing the Right Tool for the Job: Cy5 Acid vs. Cy5 Activated Ester in Bioconjugation
In the realm of molecular biology and drug development, the precise labeling of biomolecules with fluorescent dyes is a cornerstone of many analytical and diagnostic techniques. Cyanine 5 (Cy5), a far-red fluorescent dye, is a popular choice due to its high extinction coefficient and emission in a spectral range where biological autofluorescence is minimal. However, the selection of the appropriate reactive form of Cy5—typically the free carboxylic acid or an activated ester such as an N-hydroxysuccinimidyl (NHS) ester—is critical for successful conjugation. This guide provides a detailed comparison to help researchers make an informed decision based on their specific application and experimental setup.
At a Glance: Key Differences
| Feature | Cy5 Acid | Cy5 Activated Ester (e.g., NHS Ester) |
| Reactivity | Non-reactive towards amines | Directly reactive with primary amines |
| Labeling Chemistry | Requires activation (e.g., with EDC/NHS) | Direct acylation |
| Number of Steps | Two-step (activation and conjugation) | One-step (conjugation) |
| Primary Use Case | Custom conjugations, solid-phase synthesis | Routine labeling of proteins and peptides |
| Reaction pH | Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.5 | pH 8.3-9.3 |
| Potential for Side Reactions | Can lead to protein-protein cross-linking if not performed in two steps | Hydrolysis of the ester in aqueous solution |
Unpacking the Chemistry: Reaction Mechanisms
The fundamental difference between Cy5 acid and a Cy5 activated ester lies in their reactivity towards primary amines, the most common target for bioconjugation on proteins (specifically, the ε-amino group of lysine residues and the N-terminus).
Cy5 Activated Ester (NHS Ester): A Direct Approach
Cy5 NHS esters are pre-activated forms of the dye, engineered for direct and efficient labeling of primary amines. The NHS group is an excellent leaving group, facilitating a nucleophilic attack by the amine to form a stable amide bond. This reaction is straightforward and typically proceeds at a slightly basic pH.
Cy5 Carboxylic Acid: A Two-Step Activation
In its free acid form, the carboxyl group of Cy5 is not reactive towards amines. To facilitate conjugation, it must first be activated. A common method for this is the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysulfosuccinimide (sulfo-NHS).[1][2] EDC activates the carboxyl group, which then reacts with sulfo-NHS to form a more stable, amine-reactive sulfo-NHS ester.[2][3] This in situ activated ester can then react with a primary amine on the target biomolecule.
Experimental Workflow: A Tale of Two Protocols
The choice between Cy5 acid and an activated ester significantly impacts the experimental protocol. The use of a pre-activated ester simplifies the process considerably.
When to Use Which: A Decision Guide
Choose Cy5 Activated Ester When:
-
Routine Labeling: For standard labeling of proteins, antibodies, or peptides with available primary amines, the one-step process is more efficient and straightforward.[4]
-
Time is Critical: The shorter reaction time and fewer steps make activated esters ideal for time-sensitive experiments.
-
Simplicity is Desired: The protocol is simpler and requires fewer reagents, reducing the chances of error.[1][5]
Choose Cy5 Carboxylic Acid When:
-
No Activated Ester is Available: If a specific Cy5 derivative is only available as a carboxylic acid, in situ activation is necessary.
-
Solid-Phase Peptide Synthesis: The carboxylic acid can be coupled to resins during solid-phase synthesis using standard peptide coupling reagents.[6]
-
Custom Conjugation Chemistry: Researchers may want to create different types of activated esters (e.g., TFP esters) for specific applications, starting from the carboxylic acid.[6]
-
Control Experiments: The non-reactive carboxylic acid can be used as a negative control in labeling experiments.[7]
Detailed Experimental Protocols
Protocol 1: Labeling with Cy5 NHS Ester
This protocol is a general guideline for labeling 1 mg of an IgG antibody.
-
Protein Preparation: Dissolve 1 mg of the antibody in 1 mL of amine-free buffer, such as 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[1][8] Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the NHS ester.[8]
-
Dye Preparation: Immediately before use, dissolve 1 mg of Cy5 NHS ester in 100 µL of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8][9]
-
Reaction: Slowly add a calculated molar excess of the dye solution to the stirring protein solution. A 10:1 molar ratio of dye to protein is a common starting point.[2] Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.[8][9]
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer like PBS.[10]
Protocol 2: Labeling with Cy5 Carboxylic Acid via EDC/Sulfo-NHS Activation
This is a two-step protocol to minimize protein-protein cross-linking.
-
Activation of Cy5 Carboxylic Acid:
-
Conjugation to Protein:
-
The activated dye can be added directly to the protein solution. Alternatively, to avoid exposing the protein to EDC, the EDC can be quenched by adding 2-mercaptoethanol, followed by buffer exchange into a conjugation buffer using a desalting column.[9]
-
Add the activated Cy5 solution to the protein, which should be in a buffer at pH 7.2-8.5 (e.g., PBS).[9]
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1]
-
-
Quenching and Purification:
-
Quench any remaining reactive esters by adding an amine-containing buffer like Tris to a final concentration of 20-50 mM.[9]
-
Purify the labeled protein using gel filtration as described in the previous protocol.
-
Conclusion
For the majority of protein and peptide labeling applications, the use of a pre-activated Cy5 NHS ester is the superior choice due to its simplicity, efficiency, and shorter reaction time. The direct, one-step nature of the reaction minimizes handling and potential sources of error. Cy5 carboxylic acid should be reserved for situations where a pre-activated ester is not commercially available, for custom chemical conjugations, or for specialized applications like solid-phase synthesis where in situ activation is a part of the standard workflow. By understanding the underlying chemistry and procedural differences, researchers can select the optimal Cy5 reagent to achieve robust and reliable fluorescent labeling.
References
- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - CN [thermofisher.cn]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
Performance of Cy5 Conjugates in Different Mounting Media: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Cy5 conjugates in fluorescence microscopy, the choice of mounting medium is critical for preserving signal integrity and generating high-quality data. This guide provides a comparative analysis of various mounting media, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate medium for your specific application.
Key Performance Indicators of Mounting Media for Cy5 Conjugates
The performance of a mounting medium is primarily assessed based on its ability to:
-
Preserve Fluorescence Intensity: Maintain the initial brightness of the Cy5 fluorophore.
-
Prevent Photobleaching: Protect the fluorophore from photochemical destruction caused by exposure to excitation light.
-
Provide a High Signal-to-Noise Ratio (SNR): Enhance the contrast between the specific fluorescent signal and the background.
-
Match Refractive Index (RI): Minimize spherical aberration and improve image resolution by matching the RI of the objective lens.
Comparison of Mounting Media for Cy5 Conjugates
The selection of a mounting medium depends on the experimental requirements, including the desired duration of storage, the imaging modality, and the priority of signal preservation versus convenience. Mounting media can be broadly categorized into aqueous (glycerol-based) and non-aqueous (plastic-based) formulations, each with distinct advantages and disadvantages for Cy5 conjugates.
| Mounting Medium Type | Key Components | Refractive Index (RI) | Advantages for Cy5 | Disadvantages for Cy5 |
| Aqueous (Glycerol-based) | Glycerol, Antifade Reagents (e.g., n-propyl gallate, DABCO) | ~1.47 | - Compatible with direct mounting from aqueous buffers. - Can be prepared in-house. | - Cy5 may be less bright and photostable compared to in non-polar media.[1] - Some antifade reagents like p-Phenylenediamine (PPD) can degrade cyanine dyes.[2][3] |
| Aqueous (Commercial, e.g., VECTASHIELD®, ProLong™ Gold) | Proprietary formulations, often glycerol-based with antifade agents | ~1.45 - 1.47 | - Optimized formulations for antifade properties. - Ready-to-use and consistent. | - Performance with Cy5 can vary; some formulations may not be optimal for cyanine dyes.[3] - Can be more expensive. |
| Non-Aqueous (Plastic-based, e.g., DPX, Permount™) | Toluene, Xylene, Polystyrene | ~1.52 | - Cyanine dyes like Cy5 are brighter and more photostable in non-polar environments.[1] - Provides long-term archival stability. | - Requires dehydration of the sample, which can cause tissue shrinkage.[2] - Incompatible with some plastic labware. - Requires handling in a fume hood. |
Experimental Protocols
To quantitatively assess the performance of different mounting media for your specific Cy5 conjugate and sample type, the following experimental protocol is recommended.
I. Sample Preparation and Immunofluorescence Staining
-
Cell Culture and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
-
Antibody Incubation:
-
Incubate with the primary antibody diluted in 1% BSA in PBS for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS for 5 minutes each.
-
Incubate with the Cy5-conjugated secondary antibody diluted in 1% BSA in PBS for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each.
-
II. Mounting
-
Prepare Slides: Label glass microscope slides for each mounting medium to be tested.
-
Apply Mounting Media: Place a small drop of each mounting medium onto a separate labeled slide.
-
Mount Coverslips: Carefully invert the coverslip with the stained cells onto the drop of mounting medium, avoiding air bubbles.
-
Seal: For non-hardening media, seal the edges of the coverslip with nail polish to prevent drying. For hardening media, allow it to cure according to the manufacturer's instructions.
-
Store: Store the slides in the dark at 4°C.
III. Image Acquisition and Analysis
-
Microscope Setup:
-
Use a confocal or epifluorescence microscope equipped with appropriate filters for Cy5 (Excitation/Emission: ~650/670 nm).
-
Use the same objective lens (e.g., 63x oil immersion) and ensure the refractive index of the immersion oil matches that of the mounting medium as closely as possible.
-
Set the laser power, exposure time, and gain to be constant for all samples.
-
-
Image Acquisition:
-
For each mounting medium, acquire images from multiple fields of view immediately after mounting (time zero).
-
To measure photobleaching, continuously expose a region of interest to the excitation light and acquire images at regular intervals (e.g., every 10 seconds for 2 minutes).
-
-
Data Analysis:
-
Fluorescence Intensity: Measure the mean fluorescence intensity of the stained structures at time zero for each mounting medium.
-
Photobleaching Rate: Plot the fluorescence intensity over time for the photobleaching experiment. The rate of decay indicates the photostability. This can be quantified using the formula: EM(n) = EM(1) * A^((n-1)), where EM(n) is the fluorescence intensity at the nth scan, EM(1) is the initial intensity, and A is the anti-fading factor.[1][4]
-
Signal-to-Noise Ratio (SNR): Calculate the SNR by dividing the mean fluorescence intensity of the signal by the standard deviation of the background fluorescence.[5][6]
-
Experimental Workflow for Evaluating Cy5 Performance in Mounting Media
Caption: Experimental workflow for comparing the performance of Cy5 conjugates in different mounting media.
Conclusion
The optimal mounting medium for Cy5 conjugates is dependent on the specific experimental needs. For the highest brightness and photostability, non-aqueous, plastic-based mounting media such as DPX are superior, although they require sample dehydration.[1] For convenience and compatibility with hydrated samples, aqueous glycerol-based mounting media are suitable, but care must be taken to choose an antifade reagent that is compatible with cyanine dyes. Commercial mounting media offer convenience and optimized formulations, but their performance with Cy5 should be validated for each specific application. By following the provided experimental protocol, researchers can make an informed decision to select the best mounting medium to ensure the quality and reproducibility of their fluorescence imaging data.
References
- 1. Quantitative comparison of anti-fading mounting media for confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. unige.ch [unige.ch]
- 3. bidc.ucsf.edu [bidc.ucsf.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Signal to Noise Ratio as a Cross-Platform Metric for Intraoperative Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cy5 Acid (mono SO3): A Guide for Laboratory Professionals
For immediate reference, Cy5 acid (mono SO3), also known as Sulfo-cyanine-5-carboxylic acid, is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS). [1] However, responsible laboratory practice dictates careful consideration of its disposal to minimize environmental impact. This guide provides essential safety and logistical information for the proper disposal of Cy5 acid (mono SO3) in a laboratory setting.
Summary of Key Chemical Data
For quick reference, the following table summarizes the essential information for Cy5 acid (mono SO3) relevant to its handling and disposal.
| Property | Value | Citation |
| Chemical Name | Sulfo-cyanine-5-carboxylic acid | [1] |
| Hazard Classification | Not a hazardous substance or mixture | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
| Environmental Fate | Specific ecotoxicity data not readily available. Synthetic dyes, in general, can be environmental contaminants. |
Experimental Protocols: Disposal Procedures
The appropriate disposal method for Cy5 acid (mono SO3) depends on its physical state (solid or aqueous solution) and the specific regulations of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
For Aqueous Solutions of Cy5 Acid (mono SO3):
-
Neutralization (if applicable): As Cy5 acid is an acid, ensure the pH of the solution is between 6.0 and 8.0 before disposal. Neutralize with a dilute base (e.g., 0.1 M NaOH) if necessary.
-
Dilution: For small quantities (typically less than 100 mL) of dilute, neutralized solutions, disposal down the sanitary sewer with copious amounts of cold water is often permissible for non-hazardous substances. A general guideline is to use at least 20 parts water to 1 part of the chemical solution.
-
Large Quantities: For larger volumes, consult your institution's EHS for guidance. They may require collection for chemical waste disposal.
For Solid Cy5 Acid (mono SO3):
-
Waste Container: Place the solid Cy5 acid (mono SO3) in a clearly labeled, sealed container. The label should include the full chemical name.
-
Disposal as Non-Hazardous Waste: In many cases, solid, non-hazardous chemical waste can be disposed of in the regular solid waste stream. However, to prevent alarm or improper handling by custodial staff, it is crucial to package it securely and in a manner that does not suggest it is hazardous.
-
Institutional Guidelines: Always follow your institution's specific procedures for solid chemical waste. Some institutions may require all chemical waste, regardless of hazard classification, to be collected by the EHS department.
Mandatory Visualization: Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of Cy5 acid (mono SO3).
Caption: Disposal decision workflow for Cy5 acid (mono SO3).
Important Safety and Environmental Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling any chemical, regardless of its hazard classification.
-
Environmental Impact: While not classified as hazardous, the environmental fate and ecotoxicity of many synthetic dyes are not fully understood. To be environmentally responsible, the preferred method of disposal for any chemical that is not explicitly approved for drain disposal is through your institution's chemical waste program.
-
Regulatory Compliance: Disposal procedures for chemical waste are governed by local, state, and federal regulations. The information provided here is a general guide and should be supplemented with institution-specific training and protocols.
By following these procedures and consulting with your institution's safety professionals, you can ensure the safe and responsible disposal of Cy5 acid (mono SO3), contributing to a safe laboratory environment and minimizing environmental impact.
References
Safeguarding Your Research: A Guide to Handling Cy5 Acid (mono SO3)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Cy5 acid (mono SO3), a fluorescent dye commonly used in biological research. Adherence to these procedures will help maintain a safe laboratory environment and ensure the integrity of your research.
Cy5 acid (mono SO3), a member of the cyanine dye family, is recognized for its far-red fluorescence, with excitation and emission maxima around 646 nm and 662 nm, respectively[1]. The presence of a single sulfonate group enhances its water solubility, making it suitable for labeling experiments in aqueous solutions[2]. While some safety data sheets for similar compounds suggest they are not classified as hazardous substances, it is crucial to handle all chemicals with appropriate caution[3]. The sulfonic acid group, in particular, warrants careful handling as sulfonic acids can be irritants to the skin, eyes, and respiratory system[4][5].
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is critical when working with Cy5 acid (mono SO3) to minimize exposure risks. The following table summarizes the recommended PPE for various handling scenarios.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (Powder) | Tightly fitting safety goggles, Face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat | Particle filter mask or full-face respirator if dust formation is likely[6][7] |
| Handling Liquid Solutions | Tightly fitting safety goggles or face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat | Not generally required if handled in a well-ventilated area or chemical fume hood |
| Weighing and Preparing Solutions | Tightly fitting safety goggles, Face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Laboratory coat | Particle filter mask when handling powder; work in a chemical fume hood or designated weighing area with local exhaust ventilation |
| Spill Cleanup | Tightly fitting safety goggles, Face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Chemical-resistant apron or coveralls | Air-purifying respirator with appropriate cartridges if spill is large or in a poorly ventilated area |
Operational Plan: Step-by-Step Handling Procedures
Following a standardized operational plan minimizes the risk of accidental exposure and ensures the consistent and safe use of Cy5 acid (mono SO3).
1. Preparation and Weighing:
-
Before handling, ensure that an emergency shower and eyewash station are readily accessible[4].
-
Conduct all weighing and solution preparation in a designated area, preferably within a chemical fume hood or on a bench with local exhaust ventilation to minimize inhalation of any dust particles[3][4].
-
Wear all recommended PPE for handling solids.
-
Use a dedicated set of spatulas and weighing papers.
2. Dissolving the Dye:
-
Cy5 acid (mono SO3) is water-soluble. However, if using organic solvents like DMSO or DMF for initial stock solutions, handle these solvents with appropriate care in a well-ventilated area[1][8].
-
Add the solvent to the powdered dye slowly to avoid splashing.
-
Cap the container tightly and vortex or sonicate until the dye is fully dissolved.
3. Labeling Reactions and Experiments:
-
Perform all reactions in a well-ventilated area.
-
Keep all containers with Cy5 acid (mono SO3) solutions closed when not in use.
4. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Ensure proper ventilation during cleanup.
Disposal Plan: Responsible Waste Management
Proper disposal of Cy5 acid (mono SO3) and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Dye | Dispose of as chemical waste in a clearly labeled, sealed container. Follow your institution's hazardous waste disposal guidelines. |
| Aqueous Solutions | Collect in a designated, labeled waste container. The pH of the solution should be neutralized (between 6 and 8) before disposal, if permitted by local regulations[9][10]. Consult your institution's environmental health and safety office for specific guidance. |
| Organic Solvent Solutions | Collect in a designated, labeled waste container for flammable or chemical waste, depending on the solvent. Do not mix with aqueous waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid chemical waste container. |
| Empty Containers | Triple-rinse the container with an appropriate solvent (e.g., water for aqueous solutions). The rinsate should be collected as chemical waste. After rinsing, the container may be disposed of in the regular trash, depending on institutional policies. |
It is recommended that all dyes and stains be collected for proper waste disposal[11]. Never pour untreated dye solutions down the drain unless explicitly permitted by your institution's policies and local regulations[12][13].
Experimental Workflow for Handling Cy5 Acid (mono SO3)
Caption: A flowchart outlining the key steps for the safe handling and disposal of Cy5 acid (mono SO3).
References
- 1. Cy5 acid, 1032678-07-1 | BroadPharm [broadpharm.com]
- 2. Cy5 se(mono so3) | 400051-84-5 | Benchchem [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. assets.ctfassets.net [assets.ctfassets.net]
- 5. capitalresin.com [capitalresin.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Cy5 acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 9. How to Work with and Dispose of Dyes Safely | dummies [dummies.com]
- 10. forensicresources.org [forensicresources.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 13. assets.greenbook.net [assets.greenbook.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
